(S)-1-(Boc)azepane-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMVFOKQLCHCPK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-1-(Boc)azepane-2-carboxylic Acid: A Chiral Building Block for Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, reactivity, synthesis, and applications of (S)-1-(Boc)azepane-2-carboxylic acid (CAS 155905-76-3). As a non-proteinogenic, conformationally constrained amino acid analogue, this molecule is a pivotal chiral building block in medicinal chemistry. The guide details its role as a versatile scaffold for the synthesis of novel therapeutics, particularly in the development of peptidomimetics and complex molecular architectures targeting a range of diseases. Methodologies for its synthesis and functionalization are discussed, underscoring its strategic importance for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of the Azepane Scaffold
In the landscape of drug discovery, moving beyond flat, aromatic structures towards greater three-dimensionality is a key strategy for improving pharmacological properties and accessing novel intellectual property. Seven-membered heterocyclic scaffolds, such as azepane, have emerged as highly valuable motifs.[1] Unlike their five- and six-membered ring counterparts, the seven-membered azepane ring provides a unique conformational landscape, offering a blend of flexibility and constraint. This characteristic is crucial for designing ligands that can adapt to complex protein binding sites.
This compound is a synthetic derivative that incorporates this valuable azepane core. The molecule possesses three key features that make it a powerful tool in synthetic and medicinal chemistry:
-
The (S)-Stereocenter: The defined stereochemistry at the α-carbon is critical for enantiomerically pure drug design, allowing for specific and high-affinity interactions with chiral biological targets like enzymes and receptors.[1]
-
The Azepane Ring: This saturated seven-membered ring acts as a constrained scaffold, influencing the spatial orientation of substituents and mimicking or stabilizing specific peptide turn structures.[1]
-
Orthogonal Protecting Groups: The acid-labile tert-butoxycarbonyl (Boc) group on the nitrogen and the modifiable carboxylic acid provide orthogonal handles for selective chemical transformations, making it an ideal building block for multi-step syntheses.
This guide will explore the core chemical properties and practical applications that underpin the utility of this compound.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized below. These properties are essential for planning synthetic routes, purification strategies, and formulation studies.
Structure and Stereochemistry
The molecule's structure consists of a saturated seven-membered heterocycle (azepane) with a carboxylic acid at the C2 position, which is a chiral center with the (S) configuration. The ring nitrogen is protected with a tert-butoxycarbonyl (Boc) group. Crystallographic studies of related azepane systems show significant ring puckering, often adopting boat-like conformations, which contributes to the molecule's distinct three-dimensional shape.[1]
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 155905-76-3 | [1] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | [1] |
| Synonyms | (S)-N-Boc-azepane-2-carboxylic acid, (S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid | |
| pKa (Predicted) | 4.03 ± 0.20 | |
| Topological Polar Surface Area | 66.8 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 | |
| Melting Point | Data not consistently reported in peer-reviewed literature; typically listed on supplier datasheets. | |
| Appearance | White to off-white solid |
Spectroscopic Characterization Profile
While specific spectral data can vary with solvent and instrument conditions, the following represents the expected spectroscopic signature of this compound based on established principles of organic spectroscopy.
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the δ 10-12 ppm region. This signal will disappear upon exchange with D₂O.
-
α-Proton (-CH(N)-COOH): A multiplet expected around δ 4.0-4.5 ppm. Its coupling pattern will be complex due to the adjacent methylene group and potential conformational restriction.
-
Boc Protons (-C(CH₃)₃): A sharp, intense singlet integrating to 9 protons, typically found around δ 1.4-1.5 ppm. The presence of two rotamers around the N-Boc amide bond may sometimes lead to two closely spaced singlets.
-
Azepane Ring Protons (-CH₂-): A series of complex, overlapping multiplets are expected in the δ 1.2-3.8 ppm range. The protons on carbons adjacent to the nitrogen will be further downfield than the others.
¹³C NMR Spectroscopy
-
Carboxylic Carbonyl (-COOH): Expected in the δ 175-180 ppm region.
-
Boc Carbonyl (-O(C=O)N-): Expected around δ 155-157 ppm.
-
Boc Quaternary Carbon (-C(CH₃)₃): A signal around δ 80-82 ppm.
-
α-Carbon (-CH(N)-COOH): Expected around δ 58-62 ppm.
-
Boc Methyl Carbons (-C(CH₃)₃): A strong signal around δ 28 ppm.
-
Azepane Ring Carbons (-CH₂-): Multiple signals expected in the δ 25-50 ppm range.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.
-
C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ from the aliphatic C-H bonds.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=O Stretch (Boc Urethane): Another strong, sharp absorption, typically at a slightly lower wavenumber, around 1680-1700 cm⁻¹.
Core Chemical Reactivity
The synthetic utility of this compound stems from the distinct and predictable reactivity of its two primary functional groups.
N-Boc Group Deprotection
The Boc group is a cornerstone of modern peptide and amine synthesis due to its stability under a wide range of conditions (e.g., basic, hydrogenolytic) and its clean, acid-labile removal. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (DCM).
Mechanism of Action: The reaction proceeds via protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free secondary amine as an ammonium salt.
Figure 1: General mechanism for acid-catalyzed Boc deprotection.
Experimental Insight: The intermediate tert-butyl cation is electrophilic and can cause side reactions, such as alkylating sensitive residues (e.g., tryptophan, methionine). Therefore, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are often included in the reaction mixture to trap this cation.
Carboxylic Acid Derivatization
The carboxylic acid moiety is readily converted into a variety of functional groups, most commonly amides. Standard peptide coupling reagents are highly effective for this transformation.
-
Common Coupling Reagents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-Diisopropylcarbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and improve efficiency.
-
Phosphonium/Uronium Salts: Reagents such as HBTU, HATU, or PyBOP provide rapid and high-yielding amide bond formation.
This reactivity allows the chiral azepane scaffold to be incorporated into peptide chains or linked to other molecular fragments.
Role as a Synthetic Hub
The orthogonal nature of the Boc group and the carboxylic acid makes this molecule a versatile branching point for complex synthesis.
Figure 2: Synthetic utility of this compound.
Representative Synthetic Strategy
Retrosynthetic Analysis
The synthesis can be simplified to two key challenges:
-
Asymmetric synthesis of the azepane-2-carboxylic acid core: This is the most complex step. Literature approaches for similar structures often rely on ring expansion reactions (e.g., Schmidt or Beckmann rearrangement) of a smaller chiral precursor or the resolution of a racemic mixture.[1] Asymmetric synthesis of substituted azepanes has been achieved via oxidative cleavage of a bicyclic intermediate.[2]
-
N-Boc Protection: This is a standard, high-yielding transformation.
Illustrative Laboratory-Scale Synthesis Protocol
This protocol describes the final step: the N-protection of a pre-formed (S)-azepane-2-carboxylic acid. This procedure is adapted from standard methods for Boc protection of amino acids.
Step: N-Boc Protection of (S)-azepane-2-carboxylic acid
-
1. Dissolution: (S)-azepane-2-carboxylic acid (1.0 eq) is dissolved in a 1:1 mixture of 1,4-dioxane and water. To this solution, sodium hydroxide (2.2 eq) is added, and the mixture is stirred until all solids dissolve.
-
2. Boc Anhydride Addition: The reaction vessel is cooled to 0 °C using an ice bath. Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), dissolved in a small amount of 1,4-dioxane, is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Causality: The basic conditions (NaOH) deprotonate the carboxylic acid and ensure the secondary amine is a free, potent nucleophile. Adding the Boc₂O slowly at low temperature controls the exotherm of the reaction and minimizes potential side reactions.
-
-
3. Reaction: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress can be monitored by TLC or LC-MS.
-
4. Workup: The reaction mixture is concentrated under reduced pressure to remove the 1,4-dioxane. The remaining aqueous solution is cooled to 0 °C and acidified to pH 2-3 with a cold, dilute solution of hydrochloric acid or potassium bisulfate.
-
Trustworthiness: Acidification protonates the carboxylic acid, rendering the desired product less soluble in water and allowing for extraction. It also neutralizes any remaining base.
-
-
5. Extraction: The acidified aqueous layer is extracted three times with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
6. Purification: The crude solid can be purified by recrystallization or flash column chromatography to afford this compound as a white solid.
Overall Synthetic Workflow
Figure 3: High-level workflow for the synthesis of the target compound.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a high-value starting material for addressing challenges in modern drug design.
-
Constrained Peptidomimetics: Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained non-natural amino acids like the azepane derivative can lock the peptide backbone into a specific, bioactive conformation. This pre-organization can lead to enhanced binding affinity and improved resistance to proteolytic degradation.
-
Chiral Scaffolding: Beyond peptidomimetics, the compound serves as a versatile chiral scaffold. The azepane ring can be further functionalized at various positions, allowing for the creation of diverse libraries of complex molecules with a defined three-dimensional structure. This approach has been used to develop ligands for challenging targets like G protein-coupled receptors (GPCRs) and various enzymes implicated in cancer and neurodegenerative disorders.[1]
Safety, Handling, and Storage
This compound is intended for research and development use only and must be handled by technically qualified individuals.
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]
Sources
(S)-1-(Boc)azepane-2-carboxylic acid structural analysis
An In-Depth Technical Guide to the Structural Analysis of (S)-1-(Boc)azepane-2-carboxylic acid
Abstract
This compound is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry. Its seven-membered azepane ring provides a conformationally flexible scaffold, a feature of significant interest in the design of peptidomimetics and other therapeutic agents.[1][2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group facilitates its use in peptide synthesis, while the defined (S)-stereochemistry is essential for creating enantiomerically pure compounds that can interact specifically with biological targets.[2][] This guide provides a comprehensive technical overview of the methodologies employed for the definitive structural analysis of this molecule, grounded in the principles of spectroscopic and spectrometric techniques. We will explore the causality behind experimental choices, present validated protocols, and interpret the resulting data to construct a complete structural and conformational picture.
Introduction: The Significance of a Constrained Scaffold
In drug discovery, the azepane scaffold is a valuable seven-membered heterocycle, prized for the unique three-dimensional space it occupies.[3] Unlike rigid aromatic rings or smaller aliphatic rings, the azepane core possesses significant conformational flexibility, allowing it to adopt various shapes such as chair, boat, and twist-boat forms.[1][5] This dynamic nature is a key determinant in its interaction with biological targets, enabling it to mimic peptide turns or present functional groups in optimal vectors for binding.[1][6]
The molecule in focus, this compound, combines three critical features:
-
The Azepane Core: A conformationally mobile, chiral scaffold.[2][3]
-
The (S)-Stereocenter: Ensures stereochemical purity, which is paramount for selective biological activity.[2]
-
The Boc Protecting Group: A cornerstone of modern peptide synthesis, the Boc group provides temporary protection of the α-amino group.[7][8] It is stable under many reaction conditions but can be selectively removed with moderate acid, such as trifluoroacetic acid (TFA).[8][9]
A thorough structural elucidation is the foundational step for any application, ensuring identity, purity, and a deep understanding of the molecule's intrinsic properties before its incorporation into more complex structures.
Physicochemical & Computed Properties
A summary of the core properties of this compound provides a baseline for its analysis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | [10] |
| Molecular Weight | 243.30 g/mol | [10][11] |
| CAS Number | 155905-76-3 | [10][12] |
| Stereochemistry | (S) at C2 | [2] |
| Appearance | Solid / Crystals | |
| pKa (Predicted) | 4.03 ± 0.20 | [10] |
| Topological Polar Surface Area | 66.8 Ų | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 4 | [10] |
| Rotatable Bond Count | 3 | [10] |
Core Analytical Workflow
A multi-technique approach is essential for unambiguous structural confirmation. The following workflow outlines a logical progression from initial verification to in-depth conformational analysis.
Caption: A typical workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules in solution.[1]
¹H NMR Spectroscopy: Proton Environment Mapping
¹H NMR provides information on the number of different types of protons, their chemical environment, their proximity to one another (coupling), and their relative quantities (integration).
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but the acidic proton of the carboxylic acid may exchange or give a very broad signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it forms a hydrogen bond with the carboxylic acid proton, resulting in a sharper, more observable signal at a characteristic downfield shift (typically 10-13 ppm).[13]
Anticipated ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
-
~12.0 ppm (s, 1H): The carboxylic acid proton (-COOH).[13]
-
~4.5-4.7 ppm (m, 1H): The alpha-proton (CH -COOH) at the C2 position. Its chemical shift is influenced by the adjacent nitrogen and carbonyl groups.
-
~1.3-1.9 ppm (m, 8H): A complex multiplet region corresponding to the eight methylene protons (-CH₂) of the azepane ring.
-
~1.4 ppm (s, 9H): A strong singlet representing the nine equivalent protons of the tert-butyl group (-C(CH₃)₃) of the Boc protector.[14]
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms and their chemical environments.
Expert Insight: The carbonyl carbons are highly deshielded and appear far downfield. The carbonyl of a carboxylic acid typically appears between 170-185 ppm, while the urethane carbonyl of the Boc group is slightly more shielded.[13]
Anticipated ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):
-
~174 ppm: Carboxylic acid carbonyl carbon (C OOH).[13]
-
~155 ppm: Boc group carbonyl carbon (-NC OO-).
-
~78-80 ppm: Quaternary carbon of the Boc group (-C (CH₃)₃).
-
~55-60 ppm: Alpha-carbon (C H-COOH) at the C2 position.
-
~20-40 ppm: Multiple signals corresponding to the five methylene carbons of the azepane ring.
-
~28 ppm: The three equivalent methyl carbons of the Boc group (-C(C H₃)₃).
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. For more detailed analysis, 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be performed to definitively assign all signals.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis (MS/MS), offers corroborating evidence for the molecule's structure.[15]
Expert Insight: Electrospray ionization (ESI) is an ideal soft ionization technique for this molecule, as it readily forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal initial fragmentation. The most characteristic fragmentation in positive ion mode is the loss of the Boc group or components thereof.
Anticipated ESI-MS Data:
-
Positive Ion Mode ([M+H]⁺): Expected m/z = 244.15 (for C₁₂H₂₂NO₄⁺)
-
Negative Ion Mode ([M-H]⁻): Expected m/z = 242.14 (for C₁₂H₂₀NO₄⁻)
MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 244.15) would likely show characteristic neutral losses:
-
Loss of isobutylene (56 Da): A primary fragmentation pathway for Boc-protected amines, leading to a fragment at m/z 188. This occurs via cleavage of the tert-butyl C-O bond.[8]
-
Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the urethane results in a fragment at m/z 144, corresponding to the protonated azepane-2-carboxylic acid.
-
Loss of CO₂ (44 Da) from the Boc group: Another common fragmentation, leading to a tert-butylated amine fragment.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
-
Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system for purity analysis.
-
MS Acquisition: Acquire a full scan mass spectrum in both positive and negative ESI modes to detect the molecular ions.
-
MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 244.15) as the precursor and acquire a product ion scan to observe the fragmentation pattern.
Conformational Analysis: The Flexible Seven-Membered Ring
The azepane ring's flexibility is a defining structural feature.[1] While X-ray crystallography provides the solid-state conformation, NMR spectroscopy and computational modeling are used to understand its behavior in solution.[1] The seven-membered ring can exist in an equilibrium of several low-energy conformations, most commonly twist-chair and twist-boat forms.[5]
Caption: Conformational equilibrium of the substituted azepane ring in solution.
The bulky Boc group and the carboxylic acid substituent at the C2 position significantly influence this equilibrium. The large steric demand of the Boc group will likely favor conformations where it occupies a pseudo-equatorial position to minimize steric strain. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide through-space proton-proton distance information to help elucidate the dominant solution-state conformation.
Conclusion
The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule's covalent framework and stereochemistry. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. Together, these methods provide the high-fidelity structural data required by researchers and drug development professionals to confidently use this versatile building block in the synthesis of novel, conformationally defined therapeutic agents.
References
- Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- Title: A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives.
- Title: Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Title: Overview of Solid Phase Peptide Synthesis (SPPS).
- Title: 26.7: Peptide Synthesis.
- Title: The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.
- Title: Buy this compound | 155905-76-3.
- Title: (S)-1-Boc-azepane-2-carboxylic acid(155905-76-3) 1H NMR.
- Title: Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane.
- Title: (S)-1-Boc-azepane-2-carboxylic acid 155905-76-3 wiki.
- Title: The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State.
- Title: CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
- Title: Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines.
- Title: (S)-1-Boc-azepane-2-carboxylic acid | 155905-76-3.
- Title: 155905-76-3 this compound.
- Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
- Title: 27.7: Spectroscopy of Carboxylic Acids and Their Derivatives.
- Title: 1-Boc- L -azetidine-2-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy this compound | 155905-76-3 [smolecule.com]
- 3. jopir.in [jopir.in]
- 5. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Page loading... [wap.guidechem.com]
- 11. 155905-76-3 this compound AKSci 1260AL [aksci.com]
- 12. (S)-1-Boc-azepane-2-carboxylic acid | 155905-76-3 [chemicalbook.com]
- 13. myneni.princeton.edu [myneni.princeton.edu]
- 14. (S)-1-Boc-azepane-2-carboxylic acid(155905-76-3) 1H NMR spectrum [chemicalbook.com]
- 15. books.rsc.org [books.rsc.org]
A Technical Guide to the Spectroscopic Characterization of (S)-1-(Boc)azepane-2-carboxylic Acid
Introduction
(S)-1-(Boc)azepane-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development.[1] Its seven-membered azepane ring provides a conformationally distinct scaffold compared to more common five- and six-membered cyclic amino acids. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in peptide synthesis and other organic transformations by modulating the nucleophilicity of the amine and allowing for orthogonal deprotection strategies.[1] The carboxylic acid functionality and the defined stereochemistry at the α-carbon make it a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications, including ligands for G protein-coupled receptors.[1]
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a synthesis of expected values derived from foundational spectroscopic principles and analysis of structurally related compounds, intended to serve as a reliable reference for researchers and scientists in the field.
Molecular Structure
The structural integrity of this compound is the foundation of its chemical reactivity and spectroscopic signature. The key structural features include the saturated seven-membered azepane ring, the chiral center at the C2 position bearing the carboxylic acid, and the bulky Boc protecting group on the ring nitrogen.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the azepane ring, the Boc protecting group, and the carboxylic acid. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall molecular geometry.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | br s | 1H | COOH | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift is concentration and solvent dependent. |
| ~4.5-4.7 | m | 1H | NCH(COOH) (C2-H) | This proton is alpha to both the nitrogen of the carbamate and the carbonyl of the carboxylic acid, leading to significant deshielding. |
| ~3.2-3.5 | m | 2H | NCH₂ (C7-H₂) | These protons are adjacent to the electron-withdrawing nitrogen atom of the carbamate group. |
| ~1.8-2.2 | m | 2H | C3-H₂ | Protons on the carbon adjacent to the chiral center. |
| ~1.4-1.8 | m | 6H | C4-H₂, C5-H₂, C6-H₂ | The remaining methylene protons of the azepane ring, which exhibit complex overlapping multiplets. |
| 1.45 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a sharp singlet. |
Note: m = multiplet, br s = broad singlet, s = singlet. Chemical shifts are predicted and may vary based on experimental conditions.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | C OOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~155-157 | NC OOBu | The carbonyl carbon of the Boc group is also deshielded, but typically appears slightly upfield from the carboxylic acid carbon. |
| ~80-82 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~58-60 | NC H(COOH) (C2) | The alpha-carbon is attached to both nitrogen and the carboxylic acid group. |
| ~45-48 | NC H₂ (C7) | The carbon adjacent to the nitrogen of the carbamate. |
| ~28-32 | Azepane Ring CH₂ | A cluster of signals for the remaining methylene carbons of the azepane ring (C3, C4, C5, C6). |
| ~28.5 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Note: Chemical shifts are predicted and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the carbamate moieties.
Table 3: Predicted FT-IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 2500-3300 | Broad, Strong | O-H | Stretching |
| 2850-2980 | Medium | C-H | Stretching |
| ~1740 | Strong | C=O (Boc) | Stretching |
| ~1710 | Strong | C=O (Acid) | Stretching |
| 1365-1390 | Medium | C-H | Bending |
| 1150-1250 | Strong | C-O | Stretching |
The O-H stretch of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding.[2][3] The two distinct carbonyl groups (carbamate and carboxylic acid) give rise to strong absorption bands, with the carbamate carbonyl typically at a slightly higher wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 243.30 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Proposed Fragment | Rationale |
| 244.15 | [M+H]⁺ | Protonated molecular ion. |
| 188.10 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group. |
| 144.09 | [M - Boc + 2H]⁺ | Loss of the entire Boc group. |
| 100.08 | [Boc]⁺ | The tert-butoxycarbonyl cation. |
The fragmentation is often dominated by the loss of the labile Boc group, either as isobutylene (56 Da) or the entire group (100 Da).
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following outlines a general procedure for NMR analysis.
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Caption: General workflow for NMR analysis.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in synthetic chemistry. The predicted NMR, IR, and MS data presented in this guide provide a comprehensive and scientifically grounded framework for the identification and quality assessment of this important chiral building block. While the presented data is based on established spectroscopic principles, it is always recommended to compare with experimentally obtained data for definitive structural confirmation. The provided experimental protocol for NMR analysis serves as a robust starting point for researchers to obtain high-quality data.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. Buy this compound | 155905-76-3 [smolecule.com]
- 2. 1H- and 13C-NMR, FTIR, UV-VIS, ESI-MS, and PM5 studies as well as emission properties of a new Schiff base of gossypol with 5-methoxytryptamine and a new hydrazone of gossypol with dansylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Scaffold: An In-depth Technical Guide to (S)-1-(Boc)azepane-2-carboxylic Acid
This guide provides a comprehensive technical overview of (S)-1-(Boc)azepane-2-carboxylic acid (CAS Number: 155905-76-3), a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, and critical applications, offering field-proven insights into its strategic deployment in modern medicinal chemistry.
Introduction: Unveiling a Privileged Scaffold
This compound is a synthetic, non-proteinogenic amino acid derivative that has garnered significant attention in medicinal chemistry.[1][2] Its structure is characterized by a seven-membered azepane ring, a stereocenter at the C2 position with (S)-configuration, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.[2] This unique combination of features makes it a highly versatile and valuable scaffold in the design of novel therapeutics.[1][2] The azepane ring, a less common motif than its five- and six-membered counterparts, provides access to a distinct chemical space and can impart favorable pharmacological properties to drug candidates.[3]
The Boc protecting group is instrumental in its application, particularly in peptide synthesis and multi-step organic synthesis. It effectively masks the secondary amine, preventing unwanted side reactions, and can be selectively removed under acidic conditions, allowing for subsequent functionalization.[2] The carboxylic acid moiety provides a handle for amide bond formation, a cornerstone of peptide and peptidomimetic chemistry.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use and quality control.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 155905-76-3 | [4] |
| Molecular Formula | C₁₂H₂₁NO₄ | [4] |
| Molecular Weight | 243.30 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| pKa (Predicted) | 4.03 ± 0.20 | [4] |
| Topological Polar Surface Area | 66.8 Ų | [4] |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, which is a result of hydrogen bonding.[6][7] Additionally, a strong carbonyl (C=O) stretching absorption is expected between 1690 and 1760 cm⁻¹.[6] The C-O stretch will appear in the 1210-1320 cm⁻¹ region.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides detailed information about the structure and stereochemistry of the molecule. A representative ¹H NMR spectrum of this compound is available.[8] Key expected signals include the protons of the azepane ring, the nine equivalent protons of the Boc group's tert-butyl moiety, and the acidic proton of the carboxylic acid, which typically appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, and the six carbons of the azepane ring. The carbonyl carbon of a carboxylic acid typically resonates in the range of 170-185 ppm.[9]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass is 243.1471 Da.[4]
Synthesis and Chirality Control
The synthesis of enantiomerically pure this compound is a key challenge and a testament to the advancements in asymmetric synthesis. While several synthetic routes to azepane derivatives exist, including ring-closing metathesis and ring expansion reactions, a common strategy for this specific molecule involves the derivatization of a chiral starting material.[1][8]
A plausible and efficient synthetic approach starts from the corresponding unprotected amino acid, (S)-azepane-2-carboxylic acid (also known as (S)-homopipecolic acid). The synthesis can be conceptualized as a two-step process:
-
Synthesis of (S)-azepane-2-carboxylic acid: This can be achieved through various methods, such as the asymmetric hydrogenation of a cyclic enamine precursor or the resolution of a racemic mixture.
-
Boc Protection: The secondary amine of (S)-azepane-2-carboxylic acid is then protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.
Experimental Protocol: Boc Protection of an Amino Acid (General Procedure)
This protocol describes a general method for the N-Boc protection of an amino acid, which is a key step in the synthesis of the title compound.
-
Dissolution: Dissolve the starting amino acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine (typically 2-3 equivalents), to the solution to deprotonate the amino group.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid) to a pH of approximately 3-4.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
Applications in Drug Discovery and Development
This compound is a highly sought-after building block in drug discovery due to the unique conformational constraints and physicochemical properties imparted by the seven-membered ring.[3] Its application spans various therapeutic areas, including infectious diseases and oncology.
A Key Component in Hepatitis C Virus (HCV) Protease Inhibitors
A prominent application of this compound is in the synthesis of potent inhibitors of the Hepatitis C virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle.[1][10] The azepane moiety can serve as a constrained P2 residue in peptidomimetic inhibitors, leading to enhanced potency and improved pharmacokinetic profiles.
One notable example is its use in the synthesis of analogues of Grazoprevir (MK-5172), a clinically approved HCV protease inhibitor.[1][11] The azepane scaffold in these inhibitors helps to orient the other pharmacophoric groups for optimal interaction with the enzyme's active site.
Experimental Workflow: Amide Coupling (General Procedure)
This workflow outlines the general steps for coupling this compound with another amine-containing fragment, a crucial step in the synthesis of peptidomimetics and other complex molecules.
-
Activation of the Carboxylic Acid: Activate the carboxylic acid of this compound (1 equivalent) using a suitable coupling reagent. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole).
-
Addition of the Amine: To the activated carboxylic acid, add the amine-containing fragment (1-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid formed during the reaction.
-
Reaction: Stir the reaction mixture in an appropriate aprotic solvent (e.g., dimethylformamide (DMF), dichloromethane (DCM)) at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
This compound stands out as a strategically important chiral building block in contemporary drug discovery. Its unique seven-membered ring structure offers a pathway to novel chemical entities with potentially superior pharmacological profiles compared to more traditional scaffolds. The well-established chemistry of the Boc protecting group and the carboxylic acid functionality provides a reliable handle for its incorporation into complex molecules.
The successful application of this building block in the development of potent HCV protease inhibitors highlights its potential. Future research will likely see its expanded use in the design of inhibitors for other enzyme classes, such as kinases and other proteases, as well as in the synthesis of conformationally constrained peptides and peptidomimetics for a variety of therapeutic targets. As the demand for novel and diverse drug candidates continues to grow, the strategic use of scaffolds like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
-
Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]
-
Coburn, C. A., et al. (2012). Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. ACS Medicinal Chemistry Letters, 3(4), 322–327. [Link]
-
Nettles, J. H., et al. (2016). Structural and Thermodynamic Effects of Macrocyclization in HCV NS3/4A Inhibitor MK-5172. ACS Infectious Diseases, 2(6), 426–436. [Link]
-
Liverton, N. J., et al. (2012). MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants. Antimicrobial Agents and Chemotherapy, 56(9), 4563–4570. [Link]
-
Gao, Y., et al. (2017). The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. Molecules, 22(11), 1891. [Link]
-
Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
University of California, Los Angeles. IR: carboxylic acids. [Link]
-
Noe, M. C., et al. (2008). A Short Enantioselective Synthesis of N-Boc-(2R,3R)-3-methyl-3-hydroxypipecolic Acid From Geraniol. The Journal of Organic Chemistry, 73(8), 3295–3298. [Link]
-
Georgiou, I., et al. (2020). Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. Molecules, 25(21), 5152. [Link]
-
Prasad, J. V. N. V., et al. (2001). Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid. Bioorganic & Medicinal Chemistry Letters, 11(13), 1713–1716. [Link]
-
Khan, I., et al. (2023). A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV. Molecules, 28(3), 1279. [Link]
-
Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.-INDIA.
- Alonso, D. A., et al. (1993). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. Tetrahedron, 49(44), 10005–10012.
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
ResearchGate. ¹ H NMR spectra before and after introduction of carboxylic acid group... [Link]
-
ATB. Azepane | C6H13N | MD Topology | NMR | X-Ray. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
ResearchGate. A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246–3259. [Link]
-
University of Wisconsin-Madison. 13-C NMR Chemical Shift Table. [Link]
Sources
- 1. Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. (S)-1-FMOC-AZEPANE-2-CARBOXYLIC ACID | 2322925-11-9 [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. echemi.com [echemi.com]
- 8. (S)-1-Boc-azepane-2-carboxylic acid(155905-76-3) 1H NMR spectrum [chemicalbook.com]
- 9. myneni.princeton.edu [myneni.princeton.edu]
- 10. MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Introduction: The Strategic Value of the Azepane Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to (S)-1-(Boc)azepane-2-carboxylic acid: Chirality, Stereochemistry, and Applications in Drug Development
Abstract: this compound is a pivotal chiral building block in modern medicinal chemistry. As a constrained, non-proteinogenic amino acid derivative, its defined stereochemistry and unique seven-membered scaffold are frequently exploited to impart favorable pharmacological properties onto drug candidates. This technical guide offers a comprehensive examination of the molecule's core stereochemical features, the causal logic behind its synthesis and analytical validation, and its strategic application in drug discovery. The content herein is tailored for researchers, scientists, and drug development professionals, providing field-proven insights and self-validating experimental protocols to ensure scientific rigor and practical applicability.
In the landscape of drug discovery, the pursuit of molecules with high potency, selectivity, and optimized pharmacokinetic profiles is paramount. Azepane-based compounds have emerged as a privileged scaffold, with over 20 FDA-approved drugs incorporating this seven-membered heterocyclic motif.[1] The constrained yet flexible nature of the azepane ring allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[1]
This compound represents a particularly valuable derivative. It is a synthetic, non-naturally occurring molecule where the chirality is fixed at the C2 position.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen ensures stability and allows for selective deprotection and subsequent chemical modification, making it a versatile precursor for complex molecular architectures.[2]
Core Topic Analysis: Chirality and Stereochemistry
The biological activity of a drug is intrinsically linked to its three-dimensional structure. For this compound, the stereochemistry at the C2 carbon is the defining feature that dictates its utility as a chiral template.[2]
-
The Chiral Center: The C2 carbon atom of the azepane ring is a stereocenter, as it is bonded to four distinct groups: the nitrogen atom within the ring, the carboxylic acid group, the C3 carbon of the ring, and a hydrogen atom.
-
Absolute Configuration (S): The "(S)" designation is assigned according to the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents attached to the C2 stereocenter is as follows:
-
-N(Boc)- (highest atomic number)
-
-COOH
-
-CH2- (ring carbon C3)
-
-H (lowest priority) With the lowest priority group (H) oriented away, the sequence from highest to lowest priority traces a counter-clockwise path, defining the (S) configuration.
-
-
Conformational Dynamics: The seven-membered azepane ring is not planar and exists in a dynamic equilibrium of several conformations (e.g., chair, boat). This conformational flexibility can be a critical factor in how a molecule fits into a receptor's binding pocket. The bulky Boc group and the carboxylic acid substituent influence this conformational preference.
Caption: Figure 1: CIP priority of substituents on the C2 stereocenter.
Synthesis and Enantiomeric Purity Assessment
The production of enantiomerically pure this compound is essential for its use in pharmaceuticals. Synthetic strategies often rely on asymmetric synthesis or the use of starting materials from the chiral pool.[3]
Synthetic Strategy Overview
A common and effective approach is the asymmetric synthesis starting from readily available precursors. For instance, robust methods have been developed that involve the oxidative cleavage of an aza-bicyclo intermediate to stereoselectively generate the desired substituents at C2 and other positions on the azepane ring.[3] This ensures high enantiomeric purity in the final product. The general workflow involves forming the core azepane ring, introducing the carboxylic acid functionality, and protecting the nitrogen atom.[2]
Sources
Strategic Mastery of Amine Reactivity: The Pivotal Role of the Boc Protecting Group in the Synthesis of Azepane Carboxylic Acid Scaffolds
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Azepane carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Their synthesis, however, presents a fundamental challenge: the inherent nucleophilicity of the secondary amine within the seven-membered ring. This guide provides a comprehensive, field-proven analysis of the tert-butyloxycarbonyl (Boc) protecting group as the cornerstone of synthetic strategies involving these scaffolds. We will dissect the mechanistic underpinnings of Boc protection and deprotection, provide validated experimental protocols, and explore its role in enabling complex, multi-step syntheses through orthogonal strategies. This document serves as a technical resource for scientists seeking to control amine reactivity and unlock the full synthetic potential of azepane-based building blocks.
The Synthetic Imperative: Why Amine Protection is Non-Negotiable
The azepane ring system is a valuable design element in drug discovery, offering a flexible yet constrained three-dimensional architecture.[1][2] However, the secondary amine (pKa ~10-11) is a potent nucleophile and a Brønsted-Lowry base. In any synthetic sequence aiming to modify the carboxylic acid moiety—for example, through amide coupling, esterification, or reduction—this amine presents a critical liability. It will competitively react with electrophilic reagents, leading to a mixture of undesired products, including self-condensation, acylation, or oxidation, ultimately reducing yield and complicating purification.[3][4]
Protecting groups are the chemist's solution to this challenge. They function as temporary "hats" for reactive functional groups, rendering them inert to specific reaction conditions.[5][6] An ideal protecting group must be:
-
Easy to install in high yield.
-
Stable (robust) to a wide range of subsequent reaction conditions.
-
Easy to remove selectively and in high yield without affecting other parts of the molecule.[]
The tert-butyloxycarbonyl (Boc) group has emerged as a preeminent choice for amine protection due to its fulfillment of these criteria, particularly its unique acid lability, which forms the basis of its strategic utility.[8][9]
The Boc Group: Mechanistic Principles and Strategic Advantages
The Boc group is a carbamate-based protecting group that effectively tempers the nucleophilicity of the amine nitrogen.[10][11] Its success is rooted in the stability of the tert-butyl carbocation, which is central to its removal.
Mechanism of Boc Protection
The standard method for installing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[10][12] The reaction proceeds via nucleophilic acyl substitution. The amine's lone pair attacks one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and the tert-butoxide anion.[13][14] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[10]
Caption: Boc protection of the azepane nitrogen.
Mechanism of Boc Deprotection
The defining characteristic of the Boc group is its facile cleavage under acidic conditions.[][15][16] The most common reagent is trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM). The mechanism is initiated by protonation of the carbamate carbonyl oxygen. This is followed by the heterolytic cleavage of the C-O bond to release the highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide.[10][12]
Caption: Acid-catalyzed deprotection of the Boc group.
A critical consideration during deprotection is the fate of the electrophilic tert-butyl cation.[15] It can alkylate nucleophilic side chains, particularly in complex molecules containing residues like tryptophan, methionine, or tyrosine.[17] To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are added to the deprotection cocktail to trap the carbocation.[15][18]
Experimental Protocols: A Validated Workflow
The following protocols provide a self-validating system for the synthesis and manipulation of Boc-protected azepane carboxylic acids.
Protocol: Boc Protection of Azepane-2-Carboxylic Acid
This procedure details the straightforward protection of the azepane nitrogen using Boc anhydride under basic conditions.[15][19]
Methodology:
-
Dissolution: Dissolve azepane-2-carboxylic acid (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (NaOH, 2.0 equiv) to the solution and stir until all solids are dissolved. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup (Acidification): Once the reaction is complete, cool the mixture to 0 °C and carefully acidify with cold 1 M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc-azepane-2-carboxylic acid, which is often a solid that can be used without further purification.
Synthetic Utility: Amide Coupling of N-Boc-Azepane-2-Carboxylic Acid
With the amine protected, the carboxylic acid is now free for selective modification. This protocol describes a standard amide bond formation.
Methodology:
-
Activation: Dissolve N-Boc-azepane-2-carboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like HATU (1.1 equiv) or EDC (1.2 equiv) along with an additive like HOBt (1.2 equiv).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv) to the activated mixture.
-
Reaction: Stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol: Boc Deprotection of Azepane Derivatives
This final step regenerates the free amine, yielding the functionalized azepane product.[20]
Methodology:
-
Dissolution: Dissolve the N-Boc protected azepane derivative (1.0 equiv) in dichloromethane (DCM).
-
Scavenger Addition (Optional but Recommended): If the molecule contains sensitive functional groups, add a scavenger like anisole (5-10% v/v).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv, typically 20-50% v/v in DCM) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Purification/Isolation: The resulting product is typically an ammonium trifluoroacetate salt. It can be isolated by precipitation with cold diethyl ether or used directly in the next step. To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃) before extraction.
Orthogonal Protection and Advanced Strategies
The true power of the Boc group lies in its role within orthogonal protection strategies .[21][22] Because the Boc group is labile to acid, it is orthogonal to protecting groups that are removed under different conditions, such as:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile (removed with piperidine).[5][18]
-
Cbz (Carboxybenzyl): Hydrogenolysis-labile (removed with H₂/Pd-C).[8][18]
This orthogonality is critical in the synthesis of complex molecules, such as peptides or poly-functionalized scaffolds, where multiple reactive sites must be selectively unmasked in a specific order.[21][22] For instance, an azepane building block could have its nitrogen protected by Boc and another functional group elsewhere protected by Fmoc, allowing for selective deprotection and reaction at either site without affecting the other.
Caption: Orthogonal strategy using Boc and Fmoc.
Data Summary and Troubleshooting
Quantitative Data: Deprotection Conditions
| Reagent | Solvent | Temperature | Time | Key Considerations |
| TFA | DCM | 0 °C to RT | 1-3 h | Highly effective; requires scavengers for sensitive substrates.[15][17] |
| HCl (4M) | Dioxane | 0 °C to RT | 1-4 h | Common alternative to TFA; avoids trifluoroacetylation side reactions.[15][17] |
| TMSI | DCM/MeCN | 0 °C | < 1 h | Mild conditions for substrates sensitive to strong acids.[15] |
| Heat | High-boiling solvent | >100 °C | Variable | Thermal deprotection is possible but less common and can cause side reactions.[23] |
Troubleshooting Common Issues
-
Incomplete Protection: If the Boc protection reaction stalls, ensure the base is sufficient to deprotonate the starting amine salt and neutralize the acid byproduct. "Double coupling" by adding a second portion of (Boc)₂O can also drive the reaction to completion.[17]
-
Side Reactions During Deprotection: If HPLC/LC-MS analysis shows unexpected peaks corresponding to alkylated products, increase the concentration and variety of scavengers (e.g., a cocktail of anisole and TIS) in the TFA deprotection step.[17][18]
-
Premature Deprotection: The Boc group is generally stable but can be slowly cleaved by some Lewis acids or under prolonged exposure to even mild protic acids. Ensure all subsequent reaction steps are performed under strictly anhydrous and non-acidic conditions.
Conclusion
The tert-butyloxycarbonyl group is more than a simple protecting group; it is a strategic enabler in the synthesis of azepane carboxylic acid derivatives. Its robust stability, coupled with mild and highly selective acidic deprotection, provides chemists with precise control over amine reactivity.[3][10] This control is fundamental to constructing complex molecular architectures, allowing for the selective functionalization of the carboxylic acid moiety and enabling sophisticated orthogonal strategies. For researchers, scientists, and drug development professionals, mastering the application of the Boc group is an essential skill for unlocking the full therapeutic potential of the azepane scaffold.
References
- Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc)
- Title: Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc)
- Title: Protecting Groups in Peptide Synthesis: A Detailed Guide Source: BOC Sciences URL
- Title: Fmoc vs Boc: Choosing the Right Amino Acid Derivative Source: BOC Sciences URL
- Title: (S)-1-(Boc)
- Title: A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs)
- Title: 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid Source: Vulcanchem URL
- Title: An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines Source: ResearchGate URL
- Title: Common side reactions with Boc-protected amino acids and how to avoid them Source: Benchchem URL
- Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry Source: LinkedIn URL
- Title: A mild Boc deprotection and the importance of a free carboxylate Source: ResearchGate URL
- Title: The Critical Role of BOC Protecting Groups in Drug Synthesis Source: BOC Sciences URL
- Title: VI Protecting Groups and Orthogonal Protection Strategies Source: University of Leeds URL
- Title: Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R )
- Title: Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27.
- Title: A Head-to-Head Battle of Amine Protection: Boc vs.
- Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL
- Title: Boc Protecting Group for Amines Source: Chemistry Steps URL
- Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature Source: ResearchGate URL
- Title: Boc Protection Mechanism (Boc2O)
- Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL
- Source: Nanjing Tengxiang Import & Export Co. Ltd.
- Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL
- Title: 1-Boc-Azepane-4-carboxylic acid Source: J&K Scientific LLC URL
- Title: synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives Source: Journal of Pharmaceutical Negative Results URL
- Title: Amine Protection / Deprotection Source: Fisher Scientific URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: The Chemistry of the Boc Protecting Group Source: Benchchem URL
- Title: Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives Source: ResearchGate URL
- Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
- Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit URL
- Title: Protecting Groups: Boc, Cbz, Amine Source: StudySmarter URL
- Title: Boc Deprotection Mechanism Source: YouTube URL
- Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL
- Title: Efficient introduction of protected guanidines in boc solid phase peptide synthesis Source: PubMed URL
- Title: Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst Source: SciSpace URL
- Title: A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL
- Title: Protective Groups Source: Organic Chemistry Portal URL
- Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)
- Title: (S)-1-Boc-azepane-2-carboxylic acid Source: Guidechem URL: [https://vertexaisearch.cloud.g.cloud.g
Sources
- 1. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Protective Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid (1262410-57-0) for sale [vulcanchem.com]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. jocpr.com [jocpr.com]
- 22. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to (S)-1-(Boc)azepane-2-carboxylic Acid: A Conformationally Constrained Non-Natural Amino Acid
Abstract
The incorporation of non-natural amino acids into peptides and small molecule therapeutics represents a paradigm shift in drug discovery, offering pathways to overcome the inherent limitations of their natural counterparts.[1][] (S)-1-(Boc)azepane-2-carboxylic acid, a conformationally constrained cyclic amino acid, has emerged as a critical building block in this evolving landscape. Its seven-membered azepane ring introduces a unique structural scaffold that can enhance metabolic stability, modulate biological activity, and improve pharmacokinetic profiles.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis and physicochemical properties to its strategic application in peptide chemistry and medicinal chemistry. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed protocols to empower the seamless integration of this valuable non-natural amino acid into drug discovery pipelines.
Introduction: The Rationale for Non-Natural Amino Acids in Drug Discovery
The therapeutic potential of peptides is often hampered by their poor metabolic stability and lack of oral bioavailability. The incorporation of non-natural amino acids, such as this compound, offers a robust strategy to address these challenges.[4][5] These synthetically derived building blocks provide a means to engineer peptides with novel functionalities and enhanced drug-like properties.[1] The unique structural features of this compound, specifically its seven-membered ring, impart a degree of conformational rigidity that can pre-organize a peptide into a bioactive conformation, thereby increasing its binding affinity and selectivity for a biological target.[3] This guide will serve as a technical resource for harnessing the potential of this versatile molecule.
Synthesis of this compound: A Strategic Approach
The enantioselective synthesis of this compound is a multi-step process that requires careful control of stereochemistry.[3] While several synthetic routes have been reported, a common and effective strategy involves the asymmetric synthesis from a suitable chiral precursor.
General Synthetic Strategy
The synthesis typically commences with the formation of the azepane ring, followed by the introduction of the Boc protecting group and subsequent carboxylation.[3] Asymmetric synthesis is crucial to obtain the desired (S)-enantiomer, which is essential for specific biological activity.[3]
Below is a representative, high-level workflow for the synthesis of this compound.
Caption: High-level synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a generalized representation and may require optimization based on specific starting materials and laboratory conditions.
-
Step 1: Azepane Ring Formation: A suitable linear precursor containing both an amine and a leaving group is subjected to an intramolecular cyclization reaction, often via reductive amination, to form the azepane ring.
-
Step 2: Boc Protection: The secondary amine of the azepane ring is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as sodium hydroxide, in a mixed solvent system (e.g., dioxane/water).[6] This reaction proceeds via nucleophilic acyl substitution.[7]
-
Step 3: Carboxylation: The carboxylic acid moiety is introduced at the C2 position. This can be achieved through various methods, including the oxidation of a primary alcohol or the hydrolysis of a nitrile.
-
Step 4: Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to achieve high purity.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₁NO₄ | [8] |
| Molecular Weight | 243.30 g/mol | [8][9] |
| Appearance | White to off-white solid | |
| pKa | 4.03 ± 0.20 (Predicted) | [8] |
| Topological Polar Surface Area | 66.8 Ų | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Rotatable Bond Count | 3 | [8] |
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS).[6][] The incorporation of this compound into a growing peptide chain follows the general principles of Boc-based SPPS.[6]
The Boc-SPPS Cycle
The iterative cycle of Boc-SPPS involves the following key steps:
-
Attachment: The first Boc-protected amino acid is anchored to a solid support resin.[6]
-
Deprotection: The Boc group is removed from the α-amino group using a moderately strong acid, typically trifluoroacetic acid (TFA).[6]
-
Neutralization: The resulting TFA salt of the free amine is neutralized with a base, such as diisopropylethylamine (DIEA).[11][12]
-
Coupling: The next Boc-protected amino acid, in this case this compound, is activated and coupled to the newly liberated amino group of the preceding residue.[6]
-
Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.[6]
-
Cleavage: The completed peptide is cleaved from the solid support, and side-chain protecting groups are removed simultaneously, usually with a strong acid like hydrofluoric acid (HF).[6]
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.
Detailed Protocol for a Single Coupling Cycle
This protocol outlines a single coupling cycle for the incorporation of this compound.
-
Resin Swelling: Swell the resin-bound peptide in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.[13]
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 5-30 minutes to remove the Boc protecting group.[11][14]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin-bound peptide with a solution of 5-10% diisopropylethylamine (DIEA) in DMF or DCM to liberate the free amine.[11][12]
-
Washing: Wash the resin again with DMF to remove excess base.
-
Coupling:
-
In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU, HATU, or DCC in the presence of an activating agent like HOBt or HOAt and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For sterically hindered couplings, longer reaction times or double coupling may be necessary.[15]
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[15]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[15]
Structural and Functional Implications of Incorporation
The incorporation of this compound into a peptide chain has profound effects on its structure and, consequently, its function.
Conformational Constraint
The seven-membered azepane ring imparts significant conformational rigidity to the peptide backbone. This constraint can:
-
Stabilize Secondary Structures: The azepane moiety can promote the formation of specific secondary structures, such as β-turns or helical folds.[16][17]
-
Reduce Conformational Entropy: By limiting the number of accessible conformations, the entropic penalty of binding to a target is reduced, which can lead to higher binding affinity.
-
Enhance Selectivity: A more defined conformation can lead to more specific interactions with the target receptor or enzyme, improving selectivity and reducing off-target effects.
Caption: Structural and functional consequences of incorporating this compound.
Metabolic Stability
The non-natural structure of the azepane ring can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
Applications in Drug Discovery: Case Studies and Future Perspectives
This compound and related constrained amino acids are increasingly utilized in the development of novel therapeutics across various disease areas.
| Therapeutic Area | Application | Key Advantages Conferred |
| Oncology | Development of peptide-based inhibitors of protein-protein interactions. | Enhanced binding affinity and cell permeability. |
| Neurodegenerative Disorders | Synthesis of ligands for G protein-coupled receptors (GPCRs).[3] | Increased selectivity and improved pharmacokinetic properties. |
| Infectious Diseases | Design of novel antimicrobial peptides. | Increased resistance to proteolytic degradation. |
The versatility of this compound as a chiral scaffold also makes it a valuable starting material for the synthesis of a diverse range of small molecule drug candidates.[3] Its ability to introduce a specific three-dimensional architecture into a molecule is a key asset in modern drug design.[3]
Conclusion
This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique conformational constraints offer a rational approach to designing peptides and small molecules with enhanced therapeutic properties. By understanding the principles of its synthesis, incorporation, and the resulting structural implications, researchers can effectively leverage this non-natural amino acid to accelerate the development of next-generation therapeutics. This guide has provided a comprehensive technical overview to facilitate the successful application of this compound in drug discovery and development.
References
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]
-
Ahamad, T., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
-
SciSpace. Constrained Peptides in Drug Discovery and Development. [Link]
-
PubMed. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. [Link]
-
Subiros-Funosas, L., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
American Chemical Society. (2025, October 11). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. [Link]
-
PubMed. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. [Link]
-
RSC Publishing. (2021, November 26). Reprogramming natural proteins using unnatural amino acids. [Link]
-
PubMed. Synthesis of protected lactam-bridged dipeptides. [Link]
-
Springer Nature Experiments. Synthesis of Protected Lactam-Bridged Dipeptides. [Link]
-
ResearchGate. Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. [Link]
-
ResearchGate. Expedited synthesis of α-amino acids by single-step enantioselective α-amination of carboxylic acids. [Link]
-
American Chemical Society. Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. [Link]
-
ResearchGate. Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. [Link]
-
PubMed. The synthesis and study of side-chain lactam-bridged peptides. [Link]
-
ChemRxiv | Cambridge Open Engage. (2025, June 18). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. [Link]
-
Chemical Science (RSC Publishing). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. [Link]
-
PubMed. (2011, March 18). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. [Link]
-
PubMed. Enantioselective synthesis of non-natural aromatic alpha-amino acids. [Link]
-
MDPI. (2020, February 13). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. [Link]
-
Uniurb. Enantioselective organocatalytic strategies to access noncanonical α-amino acids. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. [Link]
-
ResearchGate. Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. [Link]
-
Hindawi. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]
-
PubMed. Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- And Solid-Phase Convergent Site-Selective Peptide Modification. [Link]
-
AAPPTec. Overview of Custom Peptide Synthesis. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 3. Buy this compound | 155905-76-3 [smolecule.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [wap.guidechem.com]
- 9. 155905-76-3 this compound AKSci 1260AL [aksci.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. chempep.com [chempep.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of substituted azepane derivatives
An In-depth Technical Guide to the Discovery and History of Substituted Azepane Derivatives
Authored by: A Senior Application Scientist
Abstract
The azepane scaffold, a seven-membered saturated nitrogen heterocycle, represents a fascinating and historically under-explored area of chemical space in drug discovery.[1][2] Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), which are ubiquitous in medicinal chemistry, the synthesis of the conformationally flexible azepane ring has presented significant challenges, limiting its widespread adoption.[1][3][4] However, the unique three-dimensional architecture of azepanes offers distinct advantages for interacting with biological targets, leading to a recent surge in interest.[5][6] This guide provides a comprehensive overview of the historical context, pivotal synthetic discoveries, and modern applications of substituted azepane derivatives. We will delve into the causality behind key synthetic strategies, provide validated experimental protocols, and explore the pharmacological significance that positions the azepane core as a privileged scaffold for future drug development.
Introduction: The Allure of the Seven-Membered Ring
The synthesis of functionalized nitrogen heterocycles is a cornerstone of modern pharmaceutical development. While piperidines and pyrrolidines are statistically dominant in approved drugs, the seven-membered azepane ring has been comparatively rare.[1] This disparity is not due to a lack of potential, but rather the inherent synthetic difficulties associated with the formation of medium-sized rings, which are often hampered by slow cyclization kinetics.[3][4]
The value of the azepane scaffold lies in its conformational flexibility, which provides a larger number of potential binding conformations compared to more rigid ring systems.[5] This property allows for the precise spatial arrangement of substituents to optimize interactions with complex biological targets. Nature itself has utilized this scaffold in metabolites like (-)-balanol, a potent inhibitor of protein kinase C.[4][5] Today, more than 20 FDA-approved drugs feature the azepane motif, validating its therapeutic potential across a wide range of diseases, including cancer, diabetes, and central nervous system disorders.[7]
This guide charts the journey of the azepane derivative, from a synthetic curiosity to a validated pharmacophore.
Foundational Synthetic Strategies: Forging the Azepane Core
The history of azepane synthesis is a story of overcoming significant chemical hurdles. Early methods relied on classical name reactions that, while foundational, often required harsh conditions and offered limited control over substitution patterns.
Ring Expansion Reactions: The Classical Approach
Ring expansion of a pre-existing, more easily synthesized ring (typically a six-membered one) is a logical and historically significant strategy. The Beckmann and Schmidt reactions are the two most prominent examples.
The Beckmann Rearrangement
First reported by Ernst Otto Beckmann in 1886, this reaction converts an oxime to an amide.[8][9] When applied to a cyclic ketoxime, such as one derived from cyclohexanone, it yields a seven-membered lactam (a cyclic amide), which can then be reduced to the corresponding azepane.[8] The archetypal example is the industrial synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone oxime.[8]
The choice of the migrating group is critical; the group anti-periplanar to the leaving group on the nitrogen migrates. This stereospecificity, however, can be a double-edged sword, as controlling the (E/Z) geometry of the initial oxime is crucial for achieving regioselectivity in unsymmetrically substituted rings.[8]
The Schmidt Reaction
Reported by Karl Friedrich Schmidt in 1924, this reaction involves the reaction of a ketone or carboxylic acid with hydrazoic acid (HN₃) under acidic conditions.[10] Similar to the Beckmann rearrangement, reacting a cyclic ketone like cyclohexanone results in the insertion of a nitrogen atom to form a lactam.[11][12][13] A key advantage of the Schmidt reaction is that it bypasses the need to pre-form and isolate an oxime intermediate. However, the use of highly toxic and explosive hydrazoic acid (or its azide precursors) necessitates stringent safety protocols.[10] Regioselectivity in the Schmidt reaction of unsymmetrical ketones can also be challenging to control.[13][14]
Intramolecular Reductive Amination
A robust and widely used method for forming nitrogen heterocycles is intramolecular reductive amination. This strategy involves a precursor molecule containing both a carbonyl group (ketone or aldehyde) and an amine, separated by a suitable linker. The amine and carbonyl groups react in situ to form a cyclic imine (or iminium ion), which is then immediately reduced to the saturated azepane ring.[15][16]
This method is highly reliable because the cyclization is often thermodynamically favorable, and the reduction step is irreversible. It offers excellent control over the placement of substituents, as the linear precursor can be assembled modularly. Chiral catalysts have been developed to achieve asymmetric reductive amination, providing enantioenriched dibenz[c,e]azepines with excellent control.[17]
Protocol 1: General Procedure for Intramolecular Reductive Amination
Self-Validation Principle: The progress of this reaction can be monitored by the disappearance of the starting aldehyde/ketone (via TLC or LC-MS) and the formation of the cyclic amine product. The intermediate imine is typically not observed as it is consumed immediately.
-
Precursor Synthesis: Synthesize the linear amino-aldehyde or amino-ketone precursor through standard organic chemistry techniques (e.g., alkylation, acylation).
-
Dissolution: Dissolve the amino-carbonyl substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH) to a concentration of 0.01-0.05 M.
-
Addition of Reducing Agent: Add a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) is often the reagent of choice as it is selective for imines in the presence of ketones/aldehydes and is tolerant of mild acid.
-
Acid Catalyst (Optional): For less reactive substrates, a catalytic amount of acetic acid (AcOH, 0.1-1.0 eq) can be added to facilitate the formation of the iminium ion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted azepane.
Modern Synthetic Revolutions
While classical methods laid the groundwork, modern synthetic chemistry has introduced more powerful and versatile tools for constructing the azepane scaffold, enabling the synthesis of previously inaccessible, highly functionalized derivatives.
Ring-Closing Metathesis (RCM)
The advent of stable and efficient ruthenium-based catalysts (e.g., Grubbs' catalysts) for olefin metathesis revolutionized the synthesis of cyclic compounds, including azepanes.[18][19] RCM involves an intramolecular reaction between two terminal alkene moieties within a single molecule to form a new double bond, creating a cyclic structure and releasing ethylene as the only byproduct.[19]
The power of RCM lies in its exceptional functional group tolerance and its ability to form medium and large rings that were previously difficult to access.[18][19][20] A linear precursor containing a nitrogen atom and two terminal alkenes can be readily synthesized and then subjected to RCM to form a dihydroazepine, which can be easily hydrogenated to the final substituted azepane.[21][22]
Protocol 2: General Procedure for Azepane Synthesis via RCM
Self-Validation Principle: The reaction is driven by the entropically favorable release of volatile ethylene gas. Successful reaction is confirmed by the disappearance of the diene starting material and the appearance of the higher Rf (on TLC) cyclic product, along with a mass change corresponding to the loss of C₂H₄.
-
Substrate Synthesis: Prepare the N-protected diene precursor. A common route is the double allylation of a primary amine or sulfonamide.
-
Solvent Degassing: Use a dry, oxygen-free solvent, typically DCM or toluene. Degas the solvent for at least 30 minutes by bubbling with argon or nitrogen gas.
-
Reaction Setup: Dissolve the diene substrate in the degassed solvent to a high dilution (0.001-0.01 M) to favor the intramolecular RCM reaction over intermolecular polymerization.
-
Catalyst Addition: Add the Grubbs' catalyst (1st, 2nd, or 3rd generation, typically 1-5 mol%) to the solution under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40 °C) for 2-18 hours. The reaction is often performed under a gentle flow of inert gas to help remove the ethylene byproduct and drive the equilibrium towards the product.
-
Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst.
-
Purification & Reduction: Concentrate the reaction mixture and purify the resulting dihydroazepine by flash column chromatography. The isolated dihydroazepine is then dissolved in a solvent like methanol or ethyl acetate, a hydrogenation catalyst (e.g., 10% Palladium on carbon) is added, and the mixture is stirred under an atmosphere of hydrogen gas (using a balloon or a Parr shaker) until the double bond is saturated.
-
Final Isolation: Filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate to yield the final substituted azepane.
Dearomative Ring Expansion of Nitroarenes
A cutting-edge strategy for azepane synthesis involves a photochemical dearomative ring expansion of simple nitroarenes.[1][2][23] This innovative method transforms a flat, six-membered aromatic ring into a three-dimensional, seven-membered azepane framework in just two steps.[2]
The process is mediated by blue light and involves the conversion of the nitro group into a singlet nitrene, which triggers the skeletal rearrangement.[1][2] A subsequent hydrogenolysis step reduces the intermediate to the final saturated azepane. A major advantage of this approach is its efficiency and the direct translation of the substitution pattern from the readily available nitroarene starting material to the complex azepane product.[1] This method opens up access to polysubstituted azepanes that are difficult to prepare using other routes.[2]
Pharmacological Significance and Approved Drugs
The unique structural properties of azepane derivatives have been successfully exploited in a variety of therapeutic areas. The conformational flexibility of the seven-membered ring allows these molecules to act as potent and selective inhibitors or modulators of various biological targets.[5][7] As of early 2026, numerous azepane-containing drugs have received FDA approval.
| Drug Name | Primary Therapeutic Use | Company | Year of Approval (US) |
| Tolazamide | Anti-diabetic (Type 2 Diabetes) | Upjohn | 1966 |
| Azelastine | Antihistamine (Allergic Rhinitis) | Meda Pharmaceuticals | 1996 |
| Benazepril | ACE Inhibitor (Hypertension) | Ciba-Geigy | 1991 |
| Imipramine | Tricyclic Antidepressant | Geigy | 1959 |
| Carpipramine | Antipsychotic | Not approved in US | 1974 (Japan) |
Table 1: A selection of approved drugs containing the azepane or a related benzazepine scaffold.[5][7]
The applications are diverse, ranging from targeting G-protein coupled receptors (Azelastine as an H₁ receptor antagonist) to enzymes (Benazepril as an angiotensin-converting enzyme inhibitor).[5][7] More recent research has highlighted their potential as anticancer agents, antimicrobials, and treatments for Alzheimer's disease.[6][7][24]
Future Outlook and Conclusion
The journey of substituted azepane derivatives from a synthetically challenging curiosity to a clinically validated scaffold is a testament to the ingenuity of organic and medicinal chemists. While classical methods like the Beckmann and Schmidt rearrangements provided the initial footholds, modern techniques such as Ring-Closing Metathesis and photochemical dearomatization have unlocked the full potential of this versatile core.[2][8][11][18]
The continued development of novel, efficient, and stereoselective synthetic methodologies will be crucial for further exploring the vast chemical space that azepane derivatives can occupy.[3][23] As our understanding of complex diseases grows, the unique three-dimensional structures and conformational dynamics of azepanes will undoubtedly be leveraged to design the next generation of highly selective and potent therapeutics. The seven-membered ring, once a rarity, is now firmly established as a valuable and privileged structure in the drug discovery toolkit.
References
- Kiss, L., Ouchakour, L., Nonn, M., & Remete, A. M. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Synlett.
- (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds.
-
Gour, J., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]
- (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
-
(n.d.). Azepine synthesis. Organic Chemistry Portal. [Link]
-
Fumagalli, G., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
(2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. [Link]
-
(n.d.). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. ResearchGate. [Link]
-
(n.d.). Synthetic Methods for Azepine Ring Formation. ResearchGate. [Link]
-
Mykura, R., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
-
(n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. [Link]
-
(n.d.). The Chemistry Of Azepines And Their Derivatives. Samphina Academy. [Link]
-
(n.d.). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]
-
Zhang, Z., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Communications, 55(17), 2454-2457. [Link]
-
(n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate. [Link]
-
(n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Klebl, D. P., & Kalesse, M. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116744. [Link]
-
(n.d.). Azepanes in bioactive molecules and drugs containing a trifluoro-, a difluoro- or a perfluoro-alkyl group. ResearchGate. [Link]
-
(n.d.). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. ResearchGate. [Link]
- (n.d.). Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines.
-
Sharma, K., & Kumar, R. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
(n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health. [Link]
-
Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
- Požgan, F., Polanc, S., & Kočevar, M. (2001). REGIOSELECTIVITY IN THE SCHMIDT REACTION: FIRST SYNTHESIS OF PYRANO[3,2-b]AZEPINES. ARKIVOC.
-
(n.d.). Scheme 25: Ring-closing metathesis as key step in the synthesis of dibenzo[b,f]heteropines. ResearchGate. [Link]
- (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
-
Rubtsova, S. A., et al. (2018). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 23(11), 2931. [Link]
-
(n.d.). Schmidt reaction. Wikipedia. [Link]
-
(n.d.). Ring-closing metathesis. Wikipedia. [Link]
-
(n.d.). ChemInform Abstract: Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines. ResearchGate. [Link]
-
(n.d.). Beckmann rearrangement. Wikipedia. [Link]
-
(n.d.). Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. Chemical Science. [Link]
- (n.d.). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones.
-
(2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Natural Product Reports, 35(3), 245-266. [Link]
-
(n.d.). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. [Link]
-
(2020). Palladium-Catalyzed Stereoselective Aza-Wacker–Heck Cyclization: One-Pot Stepwise Strategy toward Tetracyclic Fused Heterocycles. Organic Letters. [Link]
-
(2023). Beckmann Rearrangement. Chemistry LibreTexts. [Link]
-
(n.d.). Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles. Semantic Scholar. [Link]
Sources
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines | Semantic Scholar [semanticscholar.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 20. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Biological relevance of the azepane scaffold in drug design.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has solidified its position as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility provide a unique advantage, allowing for the creation of compounds that can effectively interact with a wide array of biological targets.[1][2] This guide delves into the multifaceted biological relevance of the azepane scaffold, offering a comprehensive overview of its applications in drug design, from foundational principles to cutting-edge therapeutic strategies. With over 20 FDA-approved drugs incorporating this versatile ring system, the azepane motif continues to be a fertile ground for the discovery of novel therapeutic agents.[3]
The Strategic Advantage of the Azepane Ring in Medicinal Chemistry
The utility of the azepane scaffold in drug discovery stems from its distinct structural and physicochemical properties. Unlike rigid aromatic systems, the non-planar and flexible nature of the azepane ring allows its derivatives to adopt a multitude of conformations.[4] This conformational adaptability is crucial for optimizing interactions with the complex three-dimensional binding sites of biological macromolecules such as enzymes and receptors.[4][5] By exploring this expanded chemical space, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1]
Furthermore, the nitrogen atom within the azepane ring serves as a key interaction point, capable of forming hydrogen bonds and other non-covalent interactions that are vital for molecular recognition and binding affinity. The strategic placement of substituents on the azepane ring allows for the precise orientation of pharmacophoric groups, leading to enhanced biological activity.
Diverse Pharmacological Landscape of Azepane-Based Therapeutics
The versatility of the azepane scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[3] Azepane-containing compounds have shown significant promise in a multitude of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.
Central Nervous System Disorders
The azepane motif is a prominent feature in numerous drugs targeting the CNS.[6] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters has led to the development of effective treatments for a range of neurological and psychiatric conditions.[4][7]
For instance, N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[1][7] The stereochemistry of these compounds is critical, with the (R,R)-enantiomer often displaying significantly higher potency.[1] This highlights the importance of precise three-dimensional arrangement for effective target engagement.
Mirtazapine, a tetracyclic piperazine-azepine, is a widely prescribed antidepressant that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA).[8] Its mechanism of action involves the potent antagonism of α2-adrenergic, 5-HT2A, 5-HT2C, and histamine H1 receptors.[8]
The 1,4-diazepane scaffold, a related seven-membered ring system with two nitrogen atoms, has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of both Aβ42 and Aβ40 fibrils.[6]
Oncology
In the realm of oncology, azepane derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[9] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target key enzymes involved in cancer progression.[9][10]
One of the most promising avenues of research involves the inhibition of protein kinase B (PKB/Akt), a central node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.[5][11] Azepane-based inhibitors can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]
Furthermore, azepane derivatives have been developed as potent inhibitors of other critical cancer-related enzymes, including:
-
Protein Tyrosine Phosphatases (PTPN1/PTPN2): Inhibition of these phosphatases can enhance anti-tumor immunity.[10][13]
-
Cyclin-Dependent Kinase 2 (CDK2): Blocking CDK2 activity leads to cell cycle arrest at the G1/S checkpoint.[4][10]
-
Topoisomerase II: Stabilization of the enzyme-DNA complex by azepane-based inhibitors results in DNA damage and apoptosis.[10]
The following table summarizes the anticancer activity of selected azepane derivatives against various cancer cell lines:
| Compound Class | Cell Line | IC50 (µM) |
| Oxazepien derivative 5b | CaCo-2 (Colon Carcinoma) | 24.53 |
| Oxazepien derivative 5b | WRL68 (Normal Liver) | 39.6 |
| Benzo[a]phenazine derivative 7 | Various | 1-10 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Carcinoma) | 1.09 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | A549 (Lung Carcinoma) | 45.16 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4f | HCT116 (Colon Carcinoma) | 15.59 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4f | HepG2 (Hepatocellular Carcinoma) | 53.64 |
| Data sourced from BenchChem technical guide.[2] |
Enzyme Inhibition
The conformational flexibility of the azepane ring makes it an ideal scaffold for designing potent and selective enzyme inhibitors.[5] Azepan-3-one derivatives, in particular, have shown significant promise in targeting a range of enzymes implicated in various diseases.[5]
The table below highlights the inhibitory activity of various azepan-3-one derivatives against their respective enzyme targets:
| Target Enzyme | Key Derivative Example | IC50 / Ki |
| Protein Kinase Bα (PKBα) | N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide | 4 nM |
| Carbonic Anhydrase IX (CAIX) | 3-(azepan-1-ylsulfonyl)-N-aryl benzamides | Low nanomolar range |
| PTPN1/PTPN2 | Benzofuran-1,2,3-triazole based Inhibitors (Compound 182) | Ki = 0.34 nM |
| Data sourced from BenchChem application notes.[5] |
Synthetic Strategies for Accessing the Azepane Scaffold
The synthesis of azepane derivatives is a dynamic area of organic chemistry, with numerous methods developed to construct this seven-membered ring system.[14][15] Common synthetic approaches include ring-closing reactions, ring-expansion reactions of smaller cyclic compounds, and multi-step sequences.[14] The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.
A recently developed innovative strategy involves the photochemical dearomative ring expansion of nitroarenes to directly form the azepane core.[16] This method allows for the efficient synthesis of complex and polysubstituted azepanes from readily available starting materials.[16]
General Experimental Protocol: Synthesis of a Substituted Azepane via Reductive Amination
This protocol provides a general workflow for the synthesis of a substituted azepane from a corresponding ketone, a common step in the elaboration of the azepane scaffold.
Step 1: Reaction Setup
-
To a solution of the azepane ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added the desired amine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours.
Step 2: Reduction
-
A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq), is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Workup and Purification
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted azepane.
Caption: General synthetic workflow for a substituted azepane.
Signaling Pathways Modulated by Azepane Derivatives
A deep understanding of the mechanism of action of azepane-based drugs requires a clear visualization of the signaling pathways they modulate.
PI3K/Akt/mTOR Signaling Pathway
As previously mentioned, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[5] Azepane-based inhibitors of Akt (PKB) can effectively block this pathway.
Caption: PI3K/Akt/mTOR pathway and Akt inhibition by azepanes.
PTPN2/PTPN1 Inhibition in T-Cells
Protein tyrosine phosphatases PTPN1 and PTPN2 are negative regulators of T-cell receptor (TCR) and cytokine signaling.[5] Their inhibition by azepane derivatives can enhance the anti-tumor immune response.
Caption: PTPN2/PTPN1 inhibition enhances T-cell signaling.
Future Perspectives
The azepane scaffold continues to be a highly valuable and versatile building block in the design of novel therapeutics.[10] Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access novel azepane derivatives.[14] Furthermore, a deeper understanding of the structure-activity relationships and the elucidation of precise mechanisms of action will be crucial for the rational design of next-generation azepane-based drugs with improved efficacy and safety profiles. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a wide range of diseases.
References
-
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]
-
Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
-
Barbero, N., & Moody, C. J. (2017). Recent Advances on the Synthesis of Azepane-Based Compounds. Asian Journal of Organic Chemistry, 6(10), 1335-1350. [Link]
-
Wikipedia. (n.d.). Azepane. Wikipedia. [Link]
-
Stanton, R. V., Holson, E., & Eric, D. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-308. [Link]
-
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
-
Carrel, A., Yiannakas, A., Roukens, J. J., Reynoso-Moreno, I., Orsi, M., Thakkar, A., ... & Reymond, J. L. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
-
Journal of Pharma Insights and Research. (2023). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 2(2), 1-10. [Link]
-
Carrel, A., Yiannakas, A., Roukens, J. J., Reynoso-Moreno, I., Orsi, M., Thakkar, A., ... & Reymond, J. L. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
Barluenga, J., Aznar, F., Palomeras, M. A., & Gotor, V. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(16), 4144-4154. [Link]
-
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]
-
Roecker, A. J., Mercer, S. P., Schreier, J. D., Cox, C. D., Fraley, M. E., Lemaire, W., ... & Coleman, P. J. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-1074. [Link]
-
Zhang, H., Wang, Y., Sun, H., Li, Y., Wang, Y., Liu, Y., ... & Geng, M. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]
-
Sahu, P. K., & Sahu, S. K. (2017). Indole-fused azepines and analogues as anticancer lead molecules: Privileged findings and future directions. European Journal of Medicinal Chemistry, 142, 145-154. [Link]
-
Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines. Pharmaguideline. [Link]
-
Singh, S., Goo, J., Gajulapati, V., Chang, T. S., Lee, K., & Choi, Y. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Anticancer Agents in Medicinal Chemistry, 16(5), 539-557. [Link]
-
Carrel, A., Yiannakas, A., Roukens, J. J., Reynoso-Moreno, I., Orsi, M., Thakkar, A., ... & Reymond, J. L. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
Silvi, M., Melchiorre, P., & Hall, A. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature, 606(7916), 918-923. [Link]
-
Carrel, A., Yiannakas, A., Roukens, J. J., Reynoso-Moreno, I., Orsi, M., Thakkar, A., ... & Reymond, J. L. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group. [Link]
-
STM Journals. (2024). Azepines, Chemistry, Synthesis and Reactions. STM Journals. [Link]
-
Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Samphina Academy. [Link]
-
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]
-
Wikipedia. (n.d.). Mirtazapine. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jopir.in [jopir.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mirtazapine - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]
Methodological & Application
Synthesis of (S)-1-(Boc)azepane-2-carboxylic acid: An Application Note and Detailed Protocol
Abstract
(S)-1-(Boc)azepane-2-carboxylic acid is a chiral cyclic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its seven-membered azepane ring provides a conformationally constrained scaffold, which is valuable for designing ligands for various biological targets, including G protein-coupled receptors (GPCRs) and enzymes.[1] This application note provides a comprehensive guide to the synthesis of this compound, detailing a robust and scalable protocol. The described methodology emphasizes enantioselective control, a critical aspect in the synthesis of chiral drug candidates to ensure target specificity and therapeutic efficacy.[1] We will explore the underlying chemical principles, from the formation of the azepane ring to the introduction of the tert-butoxycarbonyl (Boc) protecting group, providing researchers with the necessary insights for successful synthesis.
Introduction
The synthesis of non-natural amino acids is a cornerstone of modern drug development, enabling the creation of novel peptide and peptidomimetic therapeutics. Among these, cyclic amino acids are of particular interest due to their constrained conformations, which can lead to enhanced biological activity and metabolic stability. This compound, with its defined stereochemistry and protected amine, is a versatile intermediate for the synthesis of complex molecular architectures.[1] Its applications span the development of therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[1]
The asymmetric synthesis of this compound, however, presents challenges in controlling the stereochemistry of the seven-membered ring.[1] This guide outlines a well-established synthetic route, providing detailed procedural steps and explaining the rationale behind the choice of reagents and reaction conditions.
Core Synthesis Strategy
The synthesis of this compound can be conceptually broken down into three key stages:
-
Formation of the Azepane Ring: This typically involves the cyclization of a linear precursor to form the seven-membered heterocyclic core.
-
Enantioselective Resolution or Asymmetric Synthesis: Establishing the desired (S)-stereochemistry at the α-carbon is paramount. This can be achieved through various methods, including the use of chiral catalysts or enzymatic resolutions.
-
Boc Protection: The introduction of the tert-butoxycarbonyl (Boc) group onto the ring nitrogen protects the amine functionality, preventing unwanted side reactions in subsequent synthetic steps and enhancing the compound's stability and solubility in organic solvents.[2][3][4]
This protocol will focus on a practical and reproducible approach, leveraging established chemical transformations to achieve the target molecule with high purity and yield.
Visualizing the Workflow
The following diagram illustrates the high-level workflow for the synthesis of this compound.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative synthesis of this compound. Researchers should adapt the quantities and conditions based on their specific starting materials and available laboratory equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| ε-Caprolactam | Reagent | Sigma-Aldrich | Starting material for azepane ring formation. |
| Lithium aluminum hydride (LAH) | 1.0 M in THF | Sigma-Aldrich | Strong reducing agent. Handle with extreme care. |
| (S)-Mandelic acid | ≥99% | Sigma-Aldrich | Chiral resolving agent. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent | Sigma-Aldrich | Boc-protecting reagent.[2] |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich | Base for Boc protection.[2] |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Solvent. |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Solvent. |
| Diethyl ether | Anhydrous | Sigma-Aldrich | Solvent. |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific | For pH adjustment and salt formation. |
| Sodium hydroxide (NaOH) | Pellets | Fisher Scientific | For pH adjustment. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Drying agent. |
Step-by-Step Procedure
Part 1: Synthesis of Azepane (Hexahydro-1H-azepine)
-
Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a solution of lithium aluminum hydride (LAH) in THF (e.g., 500 mL of a 1.0 M solution).
-
Addition of ε-Caprolactam: Dissolve ε-caprolactam (e.g., 0.5 mol) in anhydrous THF (200 mL). Add this solution dropwise to the LAH suspension at a rate that maintains a gentle reflux. Caution: The reaction is highly exothermic.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water (e.g., 20 mL) to quench the excess LAH, followed by 15% aqueous sodium hydroxide solution (e.g., 20 mL), and then more water (e.g., 60 mL).
-
Workup: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude azepane.
Part 2: Enantioselective Resolution of Azepane-2-carboxylic acid
This part assumes the synthesis of racemic azepane-2-carboxylic acid, which can be achieved through various established methods, followed by classical resolution.
-
Salt Formation: Dissolve racemic azepane-2-carboxylic acid (e.g., 0.1 mol) in a suitable solvent such as ethanol. In a separate flask, dissolve an equimolar amount of (S)-mandelic acid in the same solvent.
-
Crystallization: Combine the two solutions and heat gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate the crystallization of the diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amino Acid: Dissolve the diastereomeric salt in water and adjust the pH to approximately 1-2 with concentrated HCl. Extract the (S)-mandelic acid with diethyl ether. Adjust the pH of the aqueous layer to the isoelectric point of azepane-2-carboxylic acid (typically around pH 6) to precipitate the (S)-enantiomer.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The enantiomeric excess (ee) should be determined at this stage using chiral HPLC or a similar analytical technique.
Part 3: Boc Protection of (S)-Azepane-2-carboxylic acid
-
Reaction Setup: Dissolve (S)-azepane-2-carboxylic acid (e.g., 0.05 mol) in a mixture of dichloromethane (DCM, 100 mL) and water (50 mL). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (TEA, 1.2 equivalents) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white solid.
Reaction Mechanism: Boc Protection
The Boc protection of the amine follows a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism of Boc protection of an amine.
The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2] This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected amine and the release of tert-butanol and carbon dioxide.[2] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[2] A base like triethylamine is used to deprotonate the amine, increasing its nucleophilicity.[2]
Characterization Data
| Property | Expected Value |
| Molecular Formula | C₁₂H₂₁NO₄[5] |
| Molecular Weight | 243.3 g/mol [5] |
| Appearance | White to off-white solid |
| Melting Point | Varies based on purity |
| ¹H NMR (CDCl₃) | Consistent with the structure |
| ¹³C NMR (CDCl₃) | Consistent with the structure |
| Optical Rotation | Specific rotation value for the (S)-enantiomer |
Troubleshooting and Key Considerations
-
LAH Reaction: The reaction with lithium aluminum hydride is highly energetic and requires strict anhydrous conditions. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
-
Enantiomeric Purity: The efficiency of the resolution step is crucial. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve high enantiomeric excess. Chiral HPLC is the preferred method for determining the ee.
-
Boc Protection: Ensure the complete consumption of the starting amine before workup to simplify purification. If the reaction is sluggish, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be considered, although this may increase the risk of side reactions.[6]
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution and attention to detail, particularly in establishing the desired stereochemistry. The protocol outlined in this application note provides a reliable and scalable method for obtaining this valuable building block for drug discovery and development. By understanding the underlying chemical principles and potential challenges, researchers can successfully synthesize this compound with high purity and yield, enabling the advancement of their research programs.
References
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]
-
Hu, X., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 6(10), 5766-5771. [Link]
-
O'Donnell, M. J. (2011). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 44(7), 558–572. [Link]
-
Midland, M. M., & Kazubski, A. (2002). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Journal of the American Chemical Society, 124(32), 9348–9349. [Link]
-
Zhang, Z., et al. (2019). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 17(3), 563-567. [Link]
-
Ullmann Coupling Reaction of Bicyclic Amidines DBU/DBN with Aryl Halides: A Pathway to the Synthesis of ϵ‐Caprolactam Derivatives. (n.d.). ResearchGate. [Link]
-
Zhang, B., et al. (2020). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. Iowa State University Digital Repository. [Link]
-
Bolocan, I., et al. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(2), 56-63. [Link]
-
Gunnar, A. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Kamal, A., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 1(3), 82-89. [Link]
-
Bolocan, I., et al. (2002). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
- Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam. (1972).
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. [Link]
-
Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]
-
Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (2025, August 6). ResearchGate. [Link]
-
Kleemann, A. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
-
Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897. [Link]
Sources
- 1. Buy this compound | 155905-76-3 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Application Notes and Protocols: Peptide Coupling Reactions with (S)-1-(Boc)azepane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Peptidomimetic Toolkit with Non-Canonical Amino Acids
In the landscape of modern drug discovery, peptides and peptidomimetics represent a burgeoning class of therapeutics, offering high specificity and biological activity. The incorporation of non-canonical amino acids is a key strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. (S)-1-(Boc)azepane-2-carboxylic acid is a versatile chiral building block that introduces a constrained, seven-membered ring into a peptide backbone.[1] This structural feature can induce specific conformations, enhance proteolytic resistance, and provide a scaffold for further chemical modification, making it a valuable component in the design of novel therapeutics.[1]
However, the successful incorporation of this compound into a growing peptide chain is not without its challenges. Its bulky, cyclic nature presents significant steric hindrance, which can impede the efficiency of standard peptide coupling protocols.[2][3] This guide provides a detailed exploration of the principles and practices for achieving efficient and reliable peptide coupling with this sterically demanding amino acid analog. We will delve into the mechanistic underpinnings of various coupling strategies, offer field-proven protocols, and address common troubleshooting scenarios.
Core Principles of Peptide Bond Formation
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[4][5] In practice, the carboxylic acid must first be "activated" to form a more reactive species that is susceptible to nucleophilic attack by the amine.[6][7] This activation is facilitated by coupling reagents.[2] The general workflow involves the activation of the C-terminus of the incoming amino acid and its subsequent reaction with the deprotected N-terminus of the peptide chain, which is often resin-bound in solid-phase peptide synthesis (SPPS).
The choice of coupling reagent is paramount, especially when dealing with sterically hindered amino acids like this compound.[2] Modern coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts, each with distinct mechanisms and efficiencies.[2]
Diagram 1: General Workflow of a Peptide Coupling Reaction This diagram illustrates the fundamental steps of activating a carboxylic acid and coupling it with an amine to form a peptide bond.
Caption: General workflow for peptide bond formation.
Recommended Coupling Reagents and Protocols
Given the steric bulk of this compound, the use of high-efficiency coupling reagents is strongly recommended. Aminium/uronium salts such as HATU and HCTU, and phosphonium salts like PyBOP, are generally more effective than carbodiimides (e.g., DCC, DIC) for such challenging couplings. These reagents form highly reactive esters that facilitate rapid amide bond formation while minimizing side reactions like racemization.[8]
Protocol 1: High-Efficiency Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents for sterically hindered amino acids due to the formation of a highly reactive OAt-ester.[9]
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N-terminal deprotected resin-bound peptide
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Protocol:
-
Pre-activation: In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in anhydrous DMF.
-
Add DIPEA (6-10 equivalents) to the solution. The use of a non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[10]
-
Allow the pre-activation mixture to stand for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
Coupling: Add the pre-activated solution to the vessel containing the deprotected resin-bound peptide.
-
Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).
-
Monitoring: After the desired reaction time, take a small sample of the resin and perform a Kaiser test or a similar ninhydrin-based test to check for the presence of free primary amines. A negative result (e.g., yellow beads in a Kaiser test) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Causality Behind Choices:
-
Equivalents: A higher excess of the amino acid and coupling reagent is used to drive the reaction to completion against the high steric barrier.
-
Pre-activation: This step ensures the formation of the highly reactive OAt-ester before the introduction of the resin-bound amine, maximizing coupling efficiency and minimizing potential side reactions, such as the guanidinylation of the N-terminus.[11]
-
Solvent: DMF and NMP are excellent solvents for peptide synthesis due to their ability to solvate the growing peptide chain and reagents, which can help overcome aggregation issues.[3]
Protocol 2: COMU as a Safer and Efficient Alternative
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers coupling efficiencies comparable to HATU.[4] It is based on the non-explosive and less allergenic Oxyma Pure® additive, making it a safer alternative to HOBt- or HOAt-based reagents.[4]
Materials:
-
This compound
-
COMU
-
DIPEA or 2,4,6-Collidine
-
N-terminal deprotected resin-bound peptide
-
Anhydrous DMF or NMP
Step-by-Step Protocol:
-
In a reaction vessel, combine the deprotected resin-bound peptide, this compound (3-5 equivalents), and COMU (3-5 equivalents) in anhydrous DMF.
-
Add DIPEA (6-10 equivalents) to initiate the reaction. Unlike with HATU, pre-activation is not always necessary with COMU, though it can be employed for extremely difficult couplings.
-
Allow the reaction to proceed with agitation for 1-4 hours at room temperature.
-
Monitor the reaction progress using a ninhydrin-based test.
-
Upon completion, wash the resin extensively with DMF.
Causality Behind Choices:
-
COMU: Provides high reactivity similar to HATU but with an improved safety profile.[4] It generates Oxyma-based active esters, which are highly efficient in promoting amide bond formation.
-
One-pot vs. Pre-activation: For many systems, the in-situ activation with COMU is sufficiently fast to ensure efficient coupling. However, for a sterically demanding residue like this compound, a brief pre-activation (as in Protocol 1) may still be beneficial.
Quantitative Data and Reagent Comparison
The selection of a coupling reagent should be guided by performance data. While specific data for this compound is not extensively published, we can extrapolate from studies on other sterically hindered amino acids.
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Reaction Time | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU | 1 : 0.95 : 2 | 1-4 hours | Very High | Highly efficient but based on potentially explosive HOAt.[4] Can cause guanidinylation if not pre-activated.[9][11] |
| HCTU | 1 : 1 : 2 | 1-4 hours | High | More cost-effective than HATU, based on less explosive 6-Cl-HOBt. |
| COMU | 1 : 1 : 2 | 1-4 hours | Very High | Safer alternative to HATU/HBTU, based on non-explosive Oxyma Pure®.[4] |
| PyBOP | 1 : 1 : 2 | 2-6 hours | High | Phosphonium salt, avoids guanidinylation side reaction but can be less reactive than uronium salts. |
| DIC/Oxyma | 1 : 1 : 1 | 4-12 hours | Moderate to High | Carbodiimide-based; generally slower and may require longer reaction times or double coupling.[2] |
Troubleshooting Common Issues
Issue 1: Incomplete or Failed Coupling (Positive Ninhydrin Test)
-
Cause: Insufficient activation or reaction time due to severe steric hindrance.
-
Solution 1: Double Coupling: After the initial coupling and washing, repeat the entire coupling protocol with a fresh batch of activated this compound.[3]
-
Solution 2: Increase Equivalents and Concentration: Increase the equivalents of the amino acid and coupling reagent to 5-fold or higher. Also, increasing the concentration of the reagents (e.g., from 0.2 M to 0.5 M) can accelerate the reaction.[12]
-
Solution 3: Switch to a More Potent Reagent: If using a carbodiimide-based method, switch to a uronium or phosphonium salt like HATU or COMU.[3]
-
Solution 4: Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-50°C). Microwave-assisted peptide synthesis can also be highly effective for difficult couplings.[3]
Issue 2: Racemization
-
Cause: The activated carboxylic acid can be susceptible to racemization, especially with prolonged activation times or the use of strong bases.
-
Solution 1: Use Racemization Suppressing Additives: Modern coupling reagents like HATU and COMU incorporate additives (HOAt and Oxyma, respectively) that are highly effective at suppressing racemization.[4][8]
-
Solution 2: Control Base Equivalents: Use the minimum amount of base necessary for the reaction. Using a weaker tertiary base like N-methylmorpholine (NMM) instead of DIPEA can sometimes be beneficial, though it may slow down the coupling rate.
-
Solution 3: Minimize Pre-activation Time: Do not allow the pre-activation mixture to stand for longer than necessary before adding it to the amine component.
Mechanism Visualization
Diagram 2: Activation Mechanism with HATU This diagram shows the reaction mechanism of HATU with a carboxylic acid in the presence of a base to form the highly reactive OAt-ester intermediate.
Caption: Simplified mechanism of carboxylic acid activation by HATU.
Conclusion
The successful incorporation of sterically demanding building blocks like this compound is a critical capability in modern peptidomimetic and drug discovery research. By understanding the underlying principles of peptide coupling and selecting high-efficiency reagents such as HATU or COMU, researchers can overcome the challenges posed by steric hindrance. The protocols and troubleshooting guide provided herein serve as a robust starting point for the reliable synthesis of complex peptides containing this valuable non-canonical amino acid, ultimately expanding the chemical space available for therapeutic innovation.
References
-
A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. BOC Sciences.
-
Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
-
This compound. Smolecule.
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8059–8062.
-
(S)-1-Boc-azepane-2-carboxylic acid 155905-76-3 wiki. Guidechem.
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52213–52219.
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. The Organic Chemistry Tutor.
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. The Organic Chemistry Tutor.
-
(S)-1-Boc-azepane-2-carboxylic acid | 155905-76-3. ChemicalBook.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Azepane-2-Carboxylic Acid. BOC Sciences.
-
Optimizing Peptide Coupling: Key Techniques. Bellen.
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
-
This compound. AKSci.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Peptide Synthesis Reagents Guide. Scribd.
-
Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940.
-
Coupling method for peptide synthesis at elevated temperatures. Google Patents.
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
-
Special Issue “Advances in Drug Discovery and Synthesis”. MDPI.
Sources
- 1. Buy this compound | 155905-76-3 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. people.uniurb.it [people.uniurb.it]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. peptide.com [peptide.com]
- 12. biotage.com [biotage.com]
Application Note: N-Boc Deprotection of (S)-1-(Boc)azepane-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the acidic deprotection of the tert-butoxycarbonyl (Boc) group from (S)-1-(Boc)azepane-2-carboxylic acid. The azepane scaffold is a privileged structure in medicinal chemistry, and efficient manipulation of its protecting groups is critical for the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs).[1][2] This document details the mechanistic rationale behind acidic cleavage, compares common reagent systems, provides step-by-step experimental protocols, and offers a guide for reaction monitoring and troubleshooting. The protocols are designed to be robust and scalable, ensuring high yield and purity of the desired (S)-azepane-2-carboxylic acid salt.
Introduction: The Strategic Importance of Boc Deprotection
The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in modern organic synthesis. Its stability under a wide array of reaction conditions—including basic, nucleophilic, and reductive environments—combined with its facile and clean removal under acidic conditions, makes it an invaluable tool for multi-step synthesis.[3][4]
The deprotection reaction proceeds via an acid-catalyzed elimination mechanism. The initial step involves protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond.[5][6] This leads to the irreversible collapse of the intermediate, forming a stable tert-butyl cation, carbon dioxide, and the free amine.[7][8] The resulting amine is immediately protonated by the excess acid in the medium to yield the corresponding ammonium salt.[7][9]
Selecting the Optimal Deprotection Conditions
The choice of acidic reagent is paramount and depends on the substrate's sensitivity to acid, the desired final salt form, and practical considerations like solvent choice and reagent volatility. The two most common and reliable methods for Boc deprotection are treatment with Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).[10][11]
| Reagent System | Typical Concentration | Solvent | Temp. | Time | Advantages & Rationale | Disadvantages |
| TFA | 20-50% (v/v) or neat | Dichloromethane (DCM) | 0 °C to RT | 0.5 - 2 h | High Efficacy & Volatility: TFA is a strong acid that ensures rapid deprotection. Both TFA and DCM are highly volatile, simplifying removal in vacuo.[5][12] | Corrosive & Costly: TFA is highly corrosive and more expensive than HCl. The product is the trifluoroacetate salt, which may need to be exchanged. |
| HCl in Dioxane | 4 M | 1,4-Dioxane | RT | 0.5 - 3 h | Cost-Effective & Direct Salt Formation: Provides the hydrochloride salt directly, which is often preferred for APIs. This is a highly efficient and selective method.[13][14] | Solvent Concerns: 1,4-Dioxane is a suspected carcinogen and non-volatile, requiring careful handling and removal.[10] Ether cleavage can be a side reaction with strong acids.[10] |
| HCl in Alcohols | 1-3 M | Methanol (MeOH) or Isopropanol (IPA) | RT | 1 - 4 h | Milder Conditions: Generally less harsh than TFA or 4M HCl in dioxane. Can be prepared from acetyl chloride and the alcohol. | Potential for Esterification: The carboxylic acid may be susceptible to esterification with the alcohol solvent, especially over longer reaction times or at elevated temperatures. |
The Critical Role of Cation Scavengers
The deprotection mechanism generates a reactive tert-butyl cation. While this cation often deprotonates to form isobutylene gas, it can also act as an electrophile and alkylate nucleophilic sites on the substrate or solvent, leading to impurities.[15] For substrates with electron-rich aromatic rings or other sensitive functional groups, the addition of a cation scavenger is essential.[15]
-
Triisopropylsilane (TIS): A highly effective scavenger that irreversibly quenches the tert-butyl cation via hydride transfer.[16][17]
-
Anisole: An aromatic scavenger that traps the cation via Friedel-Crafts alkylation.[17]
For this compound, which lacks highly sensitive nucleophilic sites, a scavenger is not strictly necessary but can be included as a precautionary measure to ensure the highest purity.
Detailed Experimental Protocols
Safety Precaution: These protocols involve strong acids and volatile organic solvents. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is valued for its speed and the ease of removing reagents and solvents post-reaction.[8]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
TFA Addition: Slowly add TFA (4-10 eq, typically 25-50% v/v) to the stirred solution. Note: The addition is exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry) until all starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.
-
Co-evaporate with additional DCM or toluene (2-3 times) to ensure complete removal of residual TFA.
-
-
Product Isolation:
-
To the resulting oil or solid, add a sufficient amount of cold anhydrous diethyl ether to induce precipitation.
-
Stir or sonicate the slurry to break up any clumps.
-
Isolate the solid product, (S)-azepane-2-carboxylic acid trifluoroacetate, by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under high vacuum.
-
Protocol B: Deprotection using 4 M HCl in 1,4-Dioxane
This is a highly efficient method that directly yields the hydrochloride salt, a common and often desirable salt form for amine compounds.[11][13][14]
Materials:
-
This compound (1.0 eq)
-
4 M Hydrogen Chloride in 1,4-Dioxane (commercial solution)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add this compound.
-
Reagent Addition: Add the 4 M HCl in 1,4-Dioxane solution (5-10 eq of HCl). Ensure the substrate is fully dissolved. Note: The flask should be equipped with a drying tube or nitrogen inlet to protect from atmospheric moisture.
-
Reaction Monitoring: Stir the solution at room temperature for 1-3 hours. Effervescence (CO₂ evolution) should be observed.[7] Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
-
Product Isolation:
-
Add cold anhydrous diethyl ether to the residue to precipitate the product.
-
Isolate the solid (S)-azepane-2-carboxylic acid hydrochloride by vacuum filtration.
-
Wash the filter cake with cold diethyl ether and dry thoroughly under vacuum.
-
Experimental Workflow and Analysis
A robust workflow ensures reproducibility and high purity of the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid equivalents.- Short reaction time.- Low reaction temperature. | - Increase the equivalents of acid (TFA or HCl).- Extend the reaction time and monitor closely.- Allow the reaction to proceed at room temperature. |
| Product is an Oil / Fails to Precipitate | - Residual solvent or TFA.- Product is hygroscopic. | - Ensure complete removal of volatile components via high vacuum.- Use a larger volume of anti-solvent (ether) and triturate/sonicate vigorously at low temperature.- Lyophilization from water can be an alternative for hydrochloride salts. |
| Presence of +56 Da Impurity by MS | - Alkylation of the product by the tert-butyl cation. | - Repeat the reaction with a scavenger such as Triisopropylsilane (TIS) or anisole (2-5% v/v).[18] |
| Low Yield | - Mechanical losses during filtration.- Product has some solubility in the anti-solvent. | - Ensure complete precipitation by using a sufficient volume of cold anti-solvent.- Minimize transfer steps; wash the flask with the anti-solvent to recover all material. |
Conclusion
The acidic deprotection of this compound is a reliable and high-yielding transformation critical for the advancement of synthetic programs utilizing the azepane core. Both TFA in DCM and 4 M HCl in dioxane are excellent systems for achieving this conversion. The choice between them depends on the desired salt form and operational constraints. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can confidently and efficiently produce high-purity (S)-azepane-2-carboxylic acid salts for downstream applications.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). arizona.edu. [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. organic-chemistry.org. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. rsc.org. [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. semanticscholar.org. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. acsgcipr.wordpress.com. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. researchgate.net. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. organic-chemistry.org. [Link]
-
Scalf, M., Westphall, M. S., & Smith, L. M. (2000). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 6(11), 575-582. [Link]
-
ResearchGate. (2017). Reduction of cysteine- S -protecting groups by triisopropylsilane. researchgate.net. [Link]
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. mdpi.com. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. organic-chemistry.org. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. acsgcipr.wordpress.com. [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. researchgate.net. [Link]
-
Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]
Sources
- 1. Buy this compound | 155905-76-3 [smolecule.com]
- 2. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Incorporation of (S)-1-(Boc)azepane-2-carboxylic acid in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolbox
The therapeutic landscape is increasingly shaped by peptides, which offer a unique combination of high target specificity and low off-target toxicity. However, native peptides often suffer from poor metabolic stability and limited conformational definition, hindering their development as robust drug candidates. The incorporation of non-canonical amino acids (ncAAs) represents a paradigm shift in medicinal chemistry, providing a powerful strategy to overcome these limitations.[1] By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced proteolytic resistance, improved pharmacokinetic profiles, and novel functionalities.[1][2]
(S)-1-(Boc)azepane-2-carboxylic acid is a key building block in this advanced approach. As a conformationally constrained cyclic amino acid, its seven-membered azepane ring imposes significant structural rigidity upon the peptide backbone.[3][4] This pre-organization can lock the peptide into a bioactive conformation, enhancing its binding affinity and biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of incorporating this compound into synthetic peptides using Boc-based solid-phase peptide synthesis (SPPS).
Physicochemical Properties & Strategic Advantages
This compound is a synthetic α-amino acid derivative featuring a seven-membered nitrogen-containing ring.[3] The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, making it perfectly suited for the Boc/Bzl strategy in SPPS.
| Property | Value | Source |
| CAS Number | 155905-76-3 | [3][4][5] |
| Molecular Formula | C₁₂H₂₁NO₄ | [3][5][6] |
| Molecular Weight | 243.3 g/mol | [3][5][6] |
| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | [3] |
| Purity | ≥97% | [7][8] |
| Appearance | White to off-white crystalline solid | |
| Storage | Store long-term in a cool, dry place | [5] |
Key Advantages of Incorporation:
-
Conformational Constraint: The azepane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, reducing conformational entropy and favoring specific secondary structures like turns or helices. This can lead to a significant increase in receptor binding affinity.
-
Enhanced Proteolytic Stability: The non-natural, sterically hindered structure of the azepane residue provides a formidable defense against degradation by endogenous proteases, thereby extending the in-vivo half-life of the peptide.
-
Peptidomimetic Scaffolding: It serves as an excellent scaffold for building peptidomimetics, compounds that mimic the structure and function of natural peptides but possess superior drug-like properties.[3]
-
Improved Pharmacokinetics: The introduction of such cyclic residues can modulate the lipophilicity and hydrogen bonding capacity of a peptide, potentially improving its membrane permeability and oral bioavailability.
Experimental Protocols for Boc-SPPS Incorporation
The incorporation of this compound follows the standard workflow of Boc-SPPS, which is a cyclical process of deprotection, neutralization, and coupling.[9] However, due to the steric bulk of the azepane ring, special consideration must be given to the coupling step to ensure high efficiency.
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Resin: Merrifield resin (for peptide acids) or MBHA/BHA resin (for peptide amides), 100-200 mesh, ~1.0 mmol/g substitution.
-
This compound
-
Standard Boc-protected amino acids (with appropriate side-chain protection, e.g., Bzl-based).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade.
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents: See Table 2 for recommendations.
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
-
Scavengers: Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT).
-
Precipitation/Wash Solvent: Cold diethyl ether.
Step-by-Step Synthesis Protocol
This protocol assumes a manual synthesis starting from a pre-loaded resin or after the first amino acid has been attached.
-
Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Wash and swell the resin with DCM for 30-60 minutes, followed by DMF for 30 minutes. Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Add the deprotection solution (50% TFA in DCM) to the resin.
-
Agitate gently for 2 minutes (pre-wash) and drain.
-
Add fresh deprotection solution and agitate for 20-30 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove all traces of acid.[2][9]
-
-
Neutralization:
-
Add the neutralization solution (10% DIEA in DCM) to the resin.
-
Agitate for 2 minutes, then drain. Repeat this step.
-
Wash the resin thoroughly with DMF (5x) to remove excess base. The peptide-resin is now ready for coupling.
-
-
Coupling of this compound:
-
Rationale: The secondary amine within the azepane ring and its overall bulk can slow down the coupling reaction compared to standard amino acids.[10] Therefore, a powerful activation method is crucial to achieve a high coupling yield and avoid deletion sequences. Standard carbodiimide reagents like DCC may be insufficient.[11]
-
Activation: In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of a uronium/phosphonium salt coupling reagent (e.g., HATU, HBTU) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Add 6 equivalents of DIEA to the vessel to initiate the reaction.
-
Agitate the mixture for 2-4 hours at room temperature. A longer coupling time is recommended to overcome potential steric hindrance.
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (recoupling) is necessary. To recouple, drain the reaction mixture, wash with DMF, and repeat the coupling step with fresh reagents.
-
Caption: Decision pathway for selecting coupling conditions.
| Coupling Reagent | Equivalents (AA:Reagent:DIEA) | Solvent | Time (hr) | Notes |
| HATU | 1 : 1 : 2 | DMF | 2-4 | Highly Recommended. Very effective for hindered amino acids, rapid kinetics, and low racemization.[1] |
| HBTU / TBTU | 1 : 1 : 2 | DMF | 2-4 | Excellent, widely used reagents. Byproducts are soluble and easily washed away.[12] |
| PyBOP | 1 : 1 : 2 | DMF/DCM | 2-4 | Strong phosphonium salt reagent, good for hindered couplings. Avoids carcinogenic HMPA byproduct.[1][13] |
| DIC / HOBt | 1 : 1 : N/A | DCM/DMF | 4-12 | A more traditional and economical choice, but may require double coupling and longer reaction times for hindered residues. |
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
-
Final Cleavage and Deprotection
CAUTION: This step involves highly corrosive and toxic strong acids (HF or TFMSA) and must be performed in a specialized, well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
-
Resin Preparation: After the final deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail by combining the strong acid with scavengers. The scavengers are critical for quenching reactive cationic species generated during deprotection, preventing modification of sensitive residues like Trp, Met, and Tyr.[14]
-
Standard "Low-High" HF Procedure: This is often preferred. The "low" step uses a lower concentration of HF with DMS to gently remove many protecting groups, followed by the "high" step to cleave the peptide from the resin.[2]
-
TFMSA Procedure: A common cocktail is TFMSA / TFA / Thioanisole / EDT (10:50:12:1 v/v).
-
-
Cleavage Reaction:
-
Place the dried resin in a specialized HF apparatus or a suitable flask for TFMSA cleavage.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Stir the reaction for 1-2 hours at 0°C.[2]
-
-
Peptide Precipitation and Isolation:
-
Evaporate the strong acid (HF is removed by vacuum; TFA/TFMSA can be reduced under a stream of nitrogen).
-
Add a large volume (10-20x) of ice-cold diethyl ether to the residue. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., LC-MS, MALDI-TOF) and analytical HPLC.
Conclusion
The successful incorporation of this compound into peptides via Boc-SPPS is a robust and accessible method for creating novel peptidomimetics with significant therapeutic potential. While the steric nature of this amino acid requires careful attention to coupling conditions, the use of modern, potent coupling reagents like HATU or HBTU ensures high yields and sequence fidelity. The resulting conformationally constrained peptides are valuable tools for enhancing biological activity and improving metabolic stability, paving the way for the next generation of peptide-based therapeutics.
References
-
Beijing Dilun Biotechnology Co., Ltd. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Amatek Chemical. (n.d.). (S)-1-Boc-azepane-2-carboxylic acid. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis.
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. Retrieved from [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]
Sources
- 1. file.globalso.com [file.globalso.com]
- 2. chempep.com [chempep.com]
- 3. Buy this compound | 155905-76-3 [smolecule.com]
- 4. 155905-76-3 | MFCD04973145 | (S)-1-Boc-azepane-2-carboxylic acid [aaronchem.com]
- 5. 155905-76-3 this compound AKSci 1260AL [aksci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Amatek Chemical-products [amtchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of constrained peptides using (S)-1-(Boc)azepane-2-carboxylic acid
Application Note & Protocol
Strategic Incorporation of (S)-1-(Boc)azepane-2-carboxylic acid for the Synthesis of Conformationally Constrained Peptides
Abstract & Introduction
The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to proteolytic degradation. Constraining the peptide backbone into a specific, bioactive conformation is a proven strategy to enhance receptor affinity, selectivity, and metabolic stability.[1] This is achieved by introducing non-natural amino acids or cyclic structures that limit the rotational freedom of the peptide chain.[2][3]
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry, present in numerous FDA-approved drugs.[4][5] Its incorporation into a peptide backbone introduces a significant conformational bias. This compound is a valuable building block for this purpose, acting as a proline analogue with an expanded ring size. This expansion alters the local geometry, influencing the peptide's secondary structure and overall topology.
This guide provides a comprehensive, field-tested protocol for the solid-phase peptide synthesis (SPPS) of constrained peptides using this compound. We will delve into the rationale behind reagent selection, address the challenges associated with sterically hindered residues, and outline a complete workflow from resin loading to final peptide characterization.
Principle of the Method: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The protocol employs the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[6] The process is iterative, with the peptide chain assembled on an insoluble polymer resin support.[7][8]
-
Nα-Amine Protection: The temporary Fmoc group protects the N-terminus of the incoming amino acid. It is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine.[9]
-
Side-Chain Protection: Acid-labile protecting groups (like tBu, Boc, Trt) mask reactive side chains.
The key challenge in incorporating this compound lies in its steric bulk, which can impede the efficiency of the amide bond formation (coupling) step.[11][12] This protocol addresses this by utilizing a high-efficiency coupling reagent and optimized reaction conditions.
Figure 1: General workflow for Fmoc/tBu solid-phase peptide synthesis (SPPS).
Experimental Protocol
Materials and Reagents
-
Resin: Rink Amide MBHA resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acid peptides).
-
Amino Acids:
-
Fmoc-protected standard amino acids with acid-labile side-chain protection (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH).
-
(S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid.
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), ACS grade.
-
Piperidine.
-
Acetonitrile (ACN), HPLC grade.
-
Diisopropyl ether, anhydrous.
-
-
Reagents:
-
Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection: 20% (v/v) Piperidine in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Analytical: Trifluoroacetic acid (TFA), 0.1% for HPLC.
-
**3.2. Step-by-Step Synthesis of a Model Peptide (Ac-Ala-Aze-Phe-NH₂) **
This protocol details the manual synthesis of a model tripeptide incorporating the azepane residue (Aze).
Step 1: Resin Preparation and Swelling
-
Place 100 mg of Rink Amide resin in a fritted peptide synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection (First Amino Acid)
-
Add 3 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 3 mL of 20% piperidine in DMF. Agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.
Step 3: Coupling of the First Amino Acid (Fmoc-Phe-OH)
-
In a separate vial, pre-activate the amino acid:
-
Dissolve Fmoc-Phe-OH (4 equivalents relative to resin loading), HATU (3.9 eq), in 2 mL of DMF.
-
Add DIPEA (8 eq).
-
Vortex for 1-2 minutes. The solution should turn yellow.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Expert Insight: A small sample of resin can be taken for a Kaiser test to confirm reaction completion (ninhydrin-negative).
-
Step 4: Incorporation of this compound
-
Perform Fmoc deprotection on the resin-bound Phenylalanine as described in Step 2.
-
Pre-activate the azepane residue:
-
Dissolve this compound (4 eq), HATU (3.9 eq) in 2 mL of DMF.
-
Add DIPEA (8 eq) and vortex for 1-2 minutes.
-
-
Add the activated solution to the resin.
-
Agitate for 4 hours.
-
Causality: The extended coupling time and use of HATU are critical to overcome the steric hindrance of the azepane ring.[13][14] HATU is a highly efficient uronium-type coupling reagent that minimizes racemization and works well for hindered couplings.[13] In cases of extremely difficult couplings, performing a second coupling (double coupling) or using microwave-assisted SPPS can significantly improve yields.[12]
-
-
Drain and wash thoroughly with DMF and DCM. Perform a Kaiser test to ensure completion.
Step 5: Coupling of the Final Amino Acid (Fmoc-Ala-OH) and Acetylation
-
Perform Fmoc deprotection as described in Step 2.
-
Couple Fmoc-Ala-OH as described in Step 3.
-
After coupling and washing, perform a final Fmoc deprotection (Step 2).
-
For N-terminal acetylation, add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin. Agitate for 30 minutes.
-
Wash the resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and finally with methanol (2 x 5 mL).
-
Dry the resin under vacuum for at least 1 hour.
Step 6: Cleavage and Global Deprotection
-
Place the dry resin in a 10 mL flask.
-
Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).
-
Self-Validation: TIS and water are included as "scavengers." During cleavage, acid-labile side-chain protecting groups are removed, generating reactive carbocations. Scavengers trap these cations, preventing side reactions with sensitive residues like Tryptophan or Methionine.[8]
-
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Concentrate the TFA solution to ~1 mL under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding 40 mL of cold diisopropyl ether.
-
Centrifuge at 4000 rpm for 5 minutes, decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water.
-
Purify using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/ACN gradient (both containing 0.1% TFA).
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sci-Hub. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures / Biopolymers, 2000 [sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. file.globalso.com [file.globalso.com]
- 14. bachem.com [bachem.com]
Application Note & Protocol: A Scalable and Robust Synthesis of (S)-1-(Boc)azepane-2-carboxylic Acid and Its Derivatives
Abstract
(S)-1-(Boc)azepane-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry, serving as a constrained amino acid analogue for the synthesis of novel therapeutics.[1][2] The seven-membered azepane scaffold is a recurring motif in a variety of biologically active molecules, including antidiabetic, anticancer, and antiviral agents.[2] This application note provides a detailed, field-proven protocol for the large-scale preparation of this compound. We focus on a strategy that ensures high enantiomeric purity and is amenable to scale-up, addressing common challenges encountered in process chemistry. The protocol details an asymmetric synthesis followed by cyclization, protection, and derivatization, offering researchers and drug development professionals a reliable pathway to this high-value intermediate.
Introduction and Strategic Overview
The synthesis of medium-sized rings like azepanes presents unique challenges, often hindered by slow cyclization kinetics.[2][3] Various strategies have been developed, including the ring expansion of smaller, more readily available heterocycles like proline derivatives,[4][5] the oxidative cleavage of bicyclic intermediates,[6][7] and the cyclization of linear precursors.[1] For large-scale production, an ideal synthetic route must be efficient, cost-effective, and provide excellent stereochemical control.
The strategy outlined herein is predicated on a catalytic asymmetric synthesis approach, which offers a powerful method for establishing the desired stereochemistry early in the sequence.[8][9][10][11] This is followed by a robust intramolecular cyclization to form the azepane core. The subsequent N-protection with a tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, derivative suitable for a wide range of coupling and derivatization reactions.[12][13][] This multi-step, one-pot adaptable sequence is designed for scalability and reproducibility.
Reaction Scheme and Mechanistic Rationale
The overall synthetic pathway is a four-stage process starting from a glycine ester Schiff base and a suitable ω-dihaloalkane.
Overall Synthetic Scheme:
Caption: Overall workflow for the synthesis of the target compound.
Mechanistic Pillars:
-
Asymmetric Phase-Transfer Alkylation: The key stereocenter is established in the first step. A chiral phase-transfer catalyst (PTC) complexes with the enolate of the glycine Schiff base, creating a chiral ion pair. This complex then directs the alkylation by the 1,5-dibromopentane from a specific face, ensuring high enantioselectivity.[9][11] This organocatalytic approach avoids the need for expensive or toxic heavy metals.
-
Deprotection and Intramolecular Reductive Amination: The Schiff base is hydrolyzed under mild acidic conditions to reveal a primary amine and a ketone. The resulting amino-keto-ester undergoes a spontaneous intramolecular cyclization to form a cyclic imine, which is then diastereoselectively reduced in situ to yield the azepane ring.[8][9]
-
Boc Protection: The secondary amine of the azepane ring is protected using di-tert-butyl dicarbonate (Boc₂O). The Boc group is highly valued in peptide synthesis and medicinal chemistry due to its stability under a wide range of conditions (e.g., basic, nucleophilic) while being easily removable under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[12][13][]
-
Saponification: The final step involves the hydrolysis of the ester group to the carboxylic acid using a base like lithium hydroxide, yielding the final product.[15]
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Asymmetric Synthesis of Diethyl 2-((diphenylmethylene)amino)-2-(5-bromopentyl)malonate
-
Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-(diphenylmethylene)glycine ethyl ester (1.0 eq.), a chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid, 0.05 eq.), and toluene (10 vol).
-
Reagent Addition: Add 1,5-dibromopentane (1.5 eq.) to the mixture. Cool the reaction vessel to 0 °C in an ice bath.
-
Alkylation: Slowly add a 50% aqueous solution of potassium hydroxide (KOH) (5.0 eq.) over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, add water (5 vol) and ethyl acetate (10 vol). Separate the organic layer, wash with brine (2 x 5 vol), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The product is typically used in the next step without further purification.
Protocol 2: Synthesis and Boc-Protection of (S)-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
-
Deprotection & Cyclization: Dissolve the crude product from Protocol 1 in tetrahydrofuran (THF, 10 vol). Add 3 M hydrochloric acid (HCl) (5 eq.) and stir at room temperature for 4-6 hours until the Schiff base is fully hydrolyzed (monitor by TLC).
-
Neutralization & Reduction: Cool the mixture to 0 °C and carefully neutralize with solid sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up 1: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 10 vol). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Boc Protection: Dissolve the crude azepane ester in dichloromethane (DCM, 10 vol). Add triethylamine (Et₃N) (1.5 eq.) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.). Stir at room temperature for 6-12 hours.
-
Work-up 2 & Purification: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization to yield the pure Boc-protected diester.
Protocol 3: Saponification to this compound
-
Hydrolysis: Dissolve the purified product from Protocol 2 in a mixture of THF (5 vol) and water (5 vol). Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq.) and stir at room temperature for 4-8 hours until the ester is fully consumed (monitor by HPLC/TLC).
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any non-polar impurities.
-
Acidification & Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. A white precipitate will form.
-
Final Product: Extract the product with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield this compound as a white solid.
Caption: General laboratory workflow from synthesis to quality control.
Process Optimization & Scale-Up Considerations
Transitioning from bench-scale to pilot or manufacturing scale requires careful consideration of several factors:
-
Thermal Safety: The initial alkylation with KOH can be highly exothermic. On a large scale, controlled addition rates and efficient reactor cooling are critical to maintain the optimal temperature and prevent runaway reactions.
-
Reagent Sourcing: The cost of the chiral phase-transfer catalyst can be significant. For large-scale campaigns, catalyst screening to find the most efficient and cost-effective option is recommended. In some cases, catalyst recycling may be feasible.
-
Purification Strategy: While chromatography is suitable for lab-scale purification, it is often impractical and expensive at scale. Developing a robust crystallization procedure for the final product and key intermediates is essential for achieving high purity on a large scale.
-
Solvent Selection: Minimizing the use of chlorinated solvents like DCM is preferable from an environmental and safety perspective. Alternative solvents such as 2-methyl-THF or ethyl acetate should be evaluated for the Boc protection step.
-
Telescoping Processes: To improve efficiency, the steps from alkylation to Boc protection can often be "telescoped," meaning the intermediate products are not isolated but carried directly into the next reaction vessel. This minimizes handling losses and reduces cycle time but requires robust in-process controls.
Characterization and Quality Control
Rigorous analytical testing is required to ensure the identity and purity of the final product.
| Parameter | Method | Specification |
| Identity | ¹H & ¹³C NMR, MS | Conforms to the structure of this compound. |
| Appearance | Visual | White to off-white solid. |
| Purity | HPLC/UPLC (Area %) | ≥ 98.0% |
| Enantiomeric Purity | Chiral HPLC (ee%) | ≥ 99.0% |
| Molecular Weight | Mass Spectrometry | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ consistent with C₁₂H₂₁NO₄ (MW: 243.30).[16] |
| Key Functional Groups | FTIR (cm⁻¹) | ~3300-2500 (O-H stretch, acid), ~1740 (C=O stretch, acid), ~1690 (C=O stretch, Boc).[17] |
Synthesis of Derivatives
This compound is a versatile starting material for creating libraries of compounds for drug discovery.[1]
Caption: Key derivatization pathways from the final product.
-
Amide Coupling: The carboxylic acid can be activated with standard coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a diverse range of amines to form amides.[1] This is a common strategy for building peptidomimetics.
-
Boc Deprotection and N-Functionalization: The Boc group is readily removed with acids like TFA.[1][] The resulting free secondary amine can then be functionalized via reductive amination, acylation, or cross-coupling reactions to install various substituents on the azepane nitrogen.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of enantiomerically pure this compound. By leveraging a robust asymmetric phase-transfer catalysis and a streamlined work-up and protection sequence, this method is well-suited for producing multi-gram to kilogram quantities of this important building block. The detailed considerations for process optimization and scale-up provide a clear roadmap for researchers and professionals in the pharmaceutical industry to efficiently access this compound and its derivatives for drug discovery and development programs.
References
-
Wishka, D. G., Bédard, M., Brighty, K. E., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]
-
Maruoka, K., & Ooi, T. (2010). Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. Chemical Science, 1(3), 332-342. [Link]
-
Kano, T., Sakamoto, R., Mii, H., et al. (2010). Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis. Chemical Science. Available at: [Link]
- Kano, T., Sakamoto, R., Mii, H., Wang, Y.-G., & Maruoka, K. (2010).
- Kano, T., Kumano, T., Sakamoto, R., & Maruoka, K. (2013). Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation. Organic & Biomolecular Chemistry, 11(2), 271–278.
-
Smith, M. D., et al. (2023). Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. Available at: [Link]
-
RJ Wave. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Available at: [Link]
-
Zhang, W., et al. (n.d.). Transition-metal-free, mild and efficient ring expansion of amino acid derivatives: facile access to densely functionalized azepines. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available at: [Link]
-
List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam derivatives. Available at: [Link]
-
Jones, C. D., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Osipov, S. N., et al. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available at: [Link]
-
Christoffers, J., et al. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link]
-
L'Abbé, G. (2013). Dual protection of amino functions involving Boc. Royal Society of Chemistry. Available at: [Link]
-
ChemistryViews. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. Available at: [Link]
-
YouTube. (2025). SYNTHESIS OF CAPROLACTAM. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. Available at: [Link]
-
National Institutes of Health. (n.d.). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Available at: [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]
-
ResearchGate. (2014). Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R )-1,4-Oxazepane-2-Carboxylic Acid. Available at: [Link]
-
ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]
-
MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Available at: [Link]
-
Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available at: [Link]
Sources
- 1. Buy this compound | 155905-76-3 [smolecule.com]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]
- 5. Transition-metal-free, mild and efficient ring expansion of amino acid derivatives: facile access to densely functionalized azepines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C0SC00250J [pubs.rsc.org]
- 10. Sci-Hub. Catalytic asymmetric synthesis of cyclic α-alkyl-amino acid derivatives by C,N-double alkylation / Tetrahedron, 2010 [sci-hub.st]
- 11. Sci-Hub. Stereoselective synthesis of cyclic amino acidsvia asymmetric phase-transfer catalytic alkylation / Org. Biomol. Chem., 2013 [sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]
- 16. Page loading... [wap.guidechem.com]
- 17. rjwave.org [rjwave.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(Boc)azepane-2-carboxylic acid
Welcome to the technical support center for the synthesis of (S)-1-(Boc)azepane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols to enhance reaction yield and product purity. This compound is a crucial chiral building block in medicinal chemistry, frequently utilized in the development of novel therapeutics.[1][2] Achieving a high-yielding, scalable, and enantiomerically pure synthesis is therefore of paramount importance.[3]
This document moves beyond standard procedures to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound? A1: The most common and direct method is the N-protection of the secondary amine of (S)-azepane-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under basic conditions.[1][4] This reaction converts the amine into a tert-butyl carbamate, which is a stable protecting group under many reaction conditions but can be easily removed with acid.[4][5][]
Q2: Why is racemization a significant concern during this synthesis? A2: The stereocenter at the C2 position (the α-carbon) is critical for the biological activity of downstream compounds.[1] Under certain conditions, particularly with strong bases or excessive heat, the α-proton can become acidic, leading to its removal and subsequent re-protonation. This process can scramble the stereochemistry, resulting in a mixture of (S) and (R) enantiomers (racemization), which diminishes the yield of the desired product and introduces significant purification challenges.[7][8]
Q3: What are the most critical factors that influence the overall yield? A3: The three primary factors are:
-
Reaction Completeness: Ensuring the starting material is fully consumed. This is influenced by reagent stoichiometry, solvent choice, base, and reaction time.
-
Minimization of Side Reactions: Preventing the formation of byproducts such as N,N-di-Boc protected amine or urea derivatives.[9]
-
Efficiency of Work-up and Purification: Avoiding product loss during extraction, washing, and final purification steps.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Reaction Yield & Incomplete Conversion
Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted (S)-azepane-2-carboxylic acid. How can I drive the reaction to completion?
A: This is a frequent issue, often rooted in the poor solubility of the zwitterionic starting material and suboptimal reaction conditions.
-
Underlying Cause: Poor Solubility. (S)-azepane-2-carboxylic acid, like other amino acids, exists as a zwitterion, making it poorly soluble in many common organic solvents like THF or acetonitrile alone.
-
Solution 1: Optimize the Solvent System. A biphasic solvent system is often most effective. A 1:1 mixture of dioxane and water or THF and water is a standard choice. The aqueous phase, with the help of a base, deprotonates the carboxylic acid to form a soluble carboxylate salt, increasing its availability for the reaction.
-
Solution 2: Select the Appropriate Base. The base is crucial for deprotonating the amine, making it nucleophilic enough to attack the Boc anhydride.
-
For aqueous/organic mixtures: Use a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). NaOH is stronger and can accelerate the reaction, but also increases the risk of Boc anhydride hydrolysis and potential racemization. NaHCO₃ is a milder and often safer choice.
-
For anhydrous conditions: If you must use an organic solvent like acetonitrile or DCM, an organic base like triethylamine (TEA) is required. Ensure your starting material is the free-base form or use sufficient TEA to neutralize any acid salts.
-
-
Solution 3: Adjust Reagent Stoichiometry. Use a slight excess of Boc₂O (typically 1.1 to 1.2 equivalents) to ensure the reaction goes to completion, compensating for any hydrolysis of the anhydride.
Workflow for N-Boc Protection
Caption: General workflow for the synthesis of this compound.
Issue 2: Formation of Significant Byproducts
Q: My crude product analysis shows multiple unexpected peaks. What are these byproducts and how can they be minimized?
A: Byproduct formation is a direct cause of yield loss. Understanding their origin is key to prevention.
-
Byproduct 1: N,N-di-Boc Derivative. This occurs when a second Boc group is added to the already protected nitrogen.
-
Cause: This is more common in anhydrous conditions, especially when using a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Prevention: Avoid DMAP if possible. Using aqueous, catalyst-free conditions has been shown to be highly chemoselective for mono-N-protection.[9] If you must use a catalyst, ensure stoichiometry is carefully controlled.
-
-
Byproduct 2: Urea Derivatives. These can form from isocyanate intermediates generated from Boc₂O.
-
Cause: Often promoted by harsh basic conditions.
-
Prevention: Use milder bases like NaHCO₃ instead of NaOH or strong organic bases. Water-mediated, catalyst-free reactions are also effective at preventing urea formation.[9]
-
-
Byproduct 3: Alkylation of the Product. The deprotection of the Boc group under strongly acidic workup conditions can generate a tert-butyl cation, which can alkylate nucleophilic sites.[10]
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and solve causes of low reaction yield.
Data Summary: Reaction Condition Optimization
The choice of base and solvent significantly impacts the reaction's success. The following table summarizes common conditions and their expected outcomes.
| Base | Solvent System | Temperature | Pros | Cons |
| NaHCO₃ | 1:1 Dioxane / Water | 0 °C to RT | Mild conditions, minimizes racemization, low byproduct formation. | Reaction may be slower than with strong base. |
| NaOH | 1:1 Dioxane / Water | 0 °C to RT | Faster reaction rate, good for dissolving starting material. | Higher risk of Boc₂O hydrolysis and racemization.[8] |
| Triethylamine (TEA) | Acetonitrile or DCM | 0 °C to RT | Good for anhydrous conditions. | Requires free-base starting material, higher risk of side reactions. |
| Catalyst-free | Water | RT | Highly chemoselective, prevents N,N-di-Boc and urea products.[9] | May require longer reaction times, SM solubility can be an issue. |
Detailed Experimental Protocols
Protocol 1: Optimized N-Boc Protection of (S)-azepane-2-carboxylic acid
This protocol is optimized for high yield and minimization of side products on a laboratory scale.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend (S)-azepane-2-carboxylic acid (1.0 eq.) in a 1:1 mixture of dioxane and deionized water (approx. 10 mL per gram of starting material).
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the suspension. Stir at room temperature until all solids have dissolved and gas evolution has ceased. The solution should become clear.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a minimal amount of dioxane. Add this solution dropwise to the cold, stirring reaction mixture over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC (using a suitable solvent system like 10% MeOH in DCM with 1% acetic acid) or LC-MS until the starting material is no longer visible.
Protocol 2: High-Recovery Work-up and Purification
This procedure is designed to maximize product recovery while efficiently removing impurities.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo to remove the bulk of the dioxane.
-
Dilution & Wash: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., pentane or diethyl ether, 2x) to remove any unreacted Boc₂O and other non-polar impurities. This step is crucial and must be done before acidification.
-
Acidification: Cool the aqueous layer to 0 °C in an ice-water bath. Add ethyl acetate as the extraction solvent. While stirring vigorously, slowly add cold 1 M HCl or 10% aqueous citric acid to acidify the mixture to a pH of 2-3 (check with pH paper). The product will precipitate out of the aqueous phase and dissolve into the ethyl acetate layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh ethyl acetate.
-
Final Wash & Dry: Combine all organic extracts and wash them once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often a white solid or a thick oil.
-
Purification: The crude product can typically be purified by recrystallization from a solvent system like ethyl acetate/hexanes. If necessary, flash column chromatography on silica gel can be performed.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
- Benchchem.
- Benchchem.
- Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)
- Smolecule. (2023). Buy this compound | 155905-76-3.
- ResearchGate. An Asymmetric Synthesis of (2S,5S)
- Echemi. (2024).
- Benchchem.
- Master Organic Chemistry. (2018).
- Wikipedia.
- Sigma-Aldrich. (2023).
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
- Sigma-Aldrich.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ACS GCI Pharmaceutical Roundtable. (2013). BOC Deprotection. Reagent Guides.
- Organic Syntheses. L-Proline Procedure.
Sources
- 1. Buy this compound | 155905-76-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. total-synthesis.com [total-synthesis.com]
Technical Support Center: Purification of (S)-1-(Boc)azepane-2-carboxylic acid
Welcome to the technical support center for the purification of (S)-1-(Boc)azepane-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar chiral building blocks. The unique properties of this molecule—specifically its acidity, moderate polarity, and the acid-labile nature of the Boc protecting group—present distinct challenges in chromatographic purification.[1][2][3]
This document provides in-depth troubleshooting advice, proactive FAQs, and validated experimental protocols to help you achieve high purity and yield in your separations.
Troubleshooting Guide: Common Purification Problems
This section addresses the most frequent issues encountered during the chromatographic purification of this compound in a direct question-and-answer format.
Q1: My compound is streaking badly and showing severe peak tailing on my silica gel column. What's causing this and how can I fix it?
A: This is the most common problem encountered when purifying acidic compounds on standard silica gel.
-
Root Cause: The issue stems from strong, non-ideal secondary interactions between the carboxylic acid group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[4] The carboxylate can be deprotonated by the silica surface, leading to strong ionic binding that causes the compound to "stick" and elute slowly and unevenly, resulting in significant peak tailing.[5][6]
-
Immediate Solutions:
-
Introduce an Acidic Modifier: The most effective solution is to add a small amount of a volatile acid to your mobile phase. Typically, 0.5-1% acetic acid or 0.1% formic acid is sufficient. The modifier works by protonating the surface silanol groups and ensuring your compound remains in its less polar, neutral carboxylic acid form, which minimizes the strong ionic interactions and leads to sharp, symmetrical peaks.[4][6]
-
Solvent Choice: Ensure you are using a sufficiently polar mobile phase. For this compound, a gradient of ethyl acetate in hexanes is a good starting point, but you may need to incorporate a stronger, more polar solvent like methanol (e.g., 1-5% in dichloromethane) if the compound is still retained too strongly even with an acidic modifier.
-
-
Self-Validation Check: Before committing your entire batch, test the proposed mobile phase (with the acidic modifier) using Thin Layer Chromatography (TLC). A well-behaved compound will produce a compact, round spot. If you see a comet-shaped streak, the tailing issue is still present and you may need to increase the acid concentration slightly or switch to a more effective solvent system.
Q2: My yield from the column is very low. I've confirmed the reaction worked, so where did my product go?
A: Low recovery is often linked to the same issue as peak tailing—irreversible adsorption to the stationary phase or decomposition.
-
Root Cause Analysis:
-
Irreversible Adsorption: If the interaction with the silica is strong enough, a portion of your compound may not elute from the column at all, even with highly polar solvents.[5] This is particularly true if no acidic modifier was used.
-
On-Column Decomposition: The Boc (tert-butoxycarbonyl) group is known to be labile under acidic conditions.[1][2][3] Standard silica gel is slightly acidic and can, in some cases, cause partial deprotection of your starting material. The resulting free amine ( (S)-azepane-2-carboxylic acid) is highly polar and will likely remain at the top of the silica column under normal-phase conditions.
-
Product is Highly Diluted: If peak tailing is severe, your product may have eluted over a very large volume of solvent, making it difficult to detect in individual fractions.[7]
-
-
Troubleshooting Steps:
-
Methanol Purge: After your standard elution is complete, try flushing the column with a strong solvent mixture like 10-20% methanol in dichloromethane (with 1% acetic acid). This "methanol purge" can strip highly bound compounds from the silica.[6] Concentrate these fractions and analyze by TLC or LC-MS to see if you recover your product.
-
2D-TLC Stability Test: To check for on-column decomposition, perform a 2D-TLC. Spot your crude material in one corner of a TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see off-diagonal spots.[6]
-
Consider Reverse-Phase: If stability on silica is a persistent issue, switching to reverse-phase (C18) chromatography is an excellent alternative.
-
Q3: I'm getting poor separation between my product and a close-running impurity. What are my options?
A: Achieving good resolution requires optimizing the selectivity of your chromatographic system.
-
Strategy 1: Optimize the Normal-Phase System
-
Solvent Selectivity: The "magic" of separation is often found by changing the solvent composition. If you are using a standard ethyl acetate/hexane system, try replacing ethyl acetate with a different solvent of similar strength but different chemical properties. For example, a mixture of dichloromethane and methanol, or using acetone, can alter the interactions with the stationary phase and improve separation.
-
Run a Shallow Gradient: Instead of a steep gradient or running the column isocratically (with a single solvent mixture), a shallow gradient can effectively resolve closely eluting compounds.[8] Start with a low polarity and slowly increase it over many column volumes.
-
-
Strategy 2: Switch to an Orthogonal Method (Reverse-Phase)
-
Principle: Reverse-phase chromatography separates compounds based primarily on hydrophobicity, which is a different mechanism than the polarity-based separation of normal-phase silica gel. Impurities that are difficult to separate on silica may be easily resolved on a C18 column.
-
Mobile Phase: A typical mobile phase for this compound would be a gradient of acetonitrile (or methanol) in water. To ensure good peak shape, an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is essential to suppress the ionization of the carboxylic acid.[9][10][11]
-
-
Visualization: The following flowchart illustrates a decision-making process for tackling poor separation.
Caption: Troubleshooting flowchart for poor separation.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities I should be looking for?
A: Impurities can arise from the starting materials or from side-reactions during synthesis and workup.[12] Common impurities include:
-
Di-Boc Species: Over-protection can lead to the formation of a di-Boc derivative.
-
Unreacted Starting Material: Incomplete reaction will leave the precursor amino acid.
-
Side-products from Boc-deprotection: If any acidic conditions were present during workup, you might have a small amount of the fully deprotected (S)-azepane-2-carboxylic acid.[3]
-
Racemization: While less common under standard Boc-protection conditions, racemization can occur, leading to the presence of the (R)-enantiomer.[13] Chiral HPLC is required to detect this.
Q: Should I use Normal-Phase or Reverse-Phase chromatography for my first attempt?
A: For crude purifications where the goal is to remove major, non-polar impurities, Normal-Phase (Silica Gel) with an acidic modifier is typically the most cost-effective and scalable starting point. Reverse-phase is an excellent second option, especially for achieving very high purity (>99%) or for separating polar impurities that are difficult to resolve on silica.[14]
Q: How can I confirm the enantiomeric purity of my final product?
A: Standard flash chromatography (both normal and reverse-phase) will not separate enantiomers. You must use a dedicated Chiral HPLC method. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are often very effective for separating N-protected amino acids like this one.[15][16][17] A typical method would use a CHIROBIOTIC T or V column with a mobile phase of methanol/acetonitrile/acetic acid/triethylamine.
Validated Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
This protocol is designed for the routine purification of gram-scale quantities of the title compound.
-
Column Selection & Packing:
-
Select a silica gel flash column appropriately sized for your sample amount (typically a 1:30 to 1:100 sample-to-silica ratio by weight).
-
Equilibrate the column with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% Acetic Acid).
-
-
Sample Preparation & Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
For best results (sharper bands): Adsorb the crude product onto a small amount of silica gel (~2-3x the sample weight). To do this, dissolve the compound in a suitable solvent (like DCM or EtOAc), add the silica, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Load this powder onto the top of the column bed.
-
-
Elution & Fraction Collection:
-
Begin elution with a low-polarity mobile phase and gradually increase the polarity. Monitor the elution using a UV detector or by collecting fractions and analyzing by TLC.
-
A typical gradient is shown in the table below.
-
| Chromatography Parameters: Normal-Phase Purification | |
| Stationary Phase | Silica Gel, 40-63 µm |
| Mobile Phase A | Hexane + 1% Acetic Acid |
| Mobile Phase B | Ethyl Acetate + 1% Acetic Acid |
| Gradient | 5% B to 60% B over 15 Column Volumes (CV) |
| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) |
| Detection | UV at 210-220 nm (amide chromophore) |
| Expected Elution | Typically elutes around 20-40% Ethyl Acetate |
-
Post-Purification Analysis:
-
Combine fractions containing the pure product based on TLC analysis.
-
Evaporate the solvent under reduced pressure.
-
Confirm purity and identity using ¹H NMR and LC-MS.
-
Protocol 2: Reverse-Phase Preparative HPLC
This protocol is ideal for final purification to achieve high purity or for separating challenging polar impurities.
-
Column & System Preparation:
-
Install a C18 preparative column and equilibrate with the starting mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is weak in the reverse-phase system, such as a small amount of DMSO or methanol, and then dilute with the initial mobile phase. This prevents peak distortion.[18]
-
-
Elution & Fraction Collection:
-
Inject the sample and begin the gradient elution.
-
Collect fractions based on the UV chromatogram, triggering collection at the start of the peak and ending after the tail.
-
| Chromatography Parameters: Reverse-Phase Purification | |
| Stationary Phase | C18 Silica, 5-10 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 70% B over 20-30 minutes |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 210-220 nm |
-
Post-Purification Analysis:
-
Analyze fractions by analytical HPLC-MS to confirm purity.
-
Combine pure fractions, and remove the organic solvent (acetonitrile) via rotary evaporation.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure product as a solid.
-
References
- Vertex AI Search. (n.d.). New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. Retrieved January 17, 2026.
- Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 [Video]. YouTube.
- Waters Corporation. (2020, October 2). In Need of Some Reversed Phase Polar Acid Relief.
- Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc.
- University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved January 17, 2026.
- BOC Sciences. (n.d.). Amino Acid Chiral Resolution Services. Retrieved January 17, 2026.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved January 17, 2026.
- Biotage. (2023, January 24).
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved January 17, 2026.
- Sigma-Aldrich. (n.d.).
- Smolecule. (2023, August 15). This compound | 155905-76-3.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?
- Nagy, V., et al. (2009). Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. Phytochemical Analysis.
- ResearchGate. (n.d.). Basic compounds used to test silica gel and type C silica columns.
- Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
- American Chemical Society. (2022, March 18). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
- ResearchGate. (2015, May 8).
- Biotage. (2023, November 21).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 17, 2026.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Reddit. (2016, March 30).
- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
- BenchChem. (n.d.).
- Google Patents. (n.d.).
- Teledyne ISCO. (2012, November 9).
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. Buy this compound | 155905-76-3 [smolecule.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. tandfonline.com [tandfonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Strategies to Mitigate Racemization of (S)-1-(Boc)azepane-2-carboxylic Acid During Amide Coupling
Introduction: The preservation of chiral integrity during the synthesis of pharmaceutical intermediates is paramount. (S)-1-(Boc)azepane-2-carboxylic acid, a valuable building block in medicinal chemistry, presents a common yet critical challenge: the risk of racemization at the α-carbon during amide bond formation.[1][2] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and ultimately prevent this undesired side reaction. We will delve into the mechanistic underpinnings of racemization and offer field-proven protocols to ensure the enantiopurity of your final product.
Part 1: Understanding the Enemy - The Mechanism of Racemization
Q: What is racemization and why does it happen during the coupling of my Boc-protected amino acid?
A: Racemization is the conversion of a chirally pure compound into a mixture of both enantiomers (in this case, the S- and R-isomers), rendering the product optically inactive. During amide coupling, the carboxylic acid of your N-Boc-protected amino acid is "activated" to make it more reactive toward the amine nucleophile. This activation is the critical step where stereochemical integrity can be lost.[3][4][5]
The predominant mechanism for racemization of N-acyl amino acids involves the formation of a planar, achiral intermediate called a 5(4H)-oxazolone.[6][7][8]
-
Activation: The coupling reagent activates the carboxylic acid, making the carbonyl carbon highly electrophilic.
-
Oxazolone Formation: The urethane carbonyl oxygen of the Boc group attacks this activated carbonyl carbon, forming a five-membered ring—the oxazolone. This step is often promoted by the presence of a base.
-
Enolization & Loss of Chirality: The α-proton of the oxazolone is now significantly more acidic. A base in the reaction mixture can easily abstract this proton, forming a planar, aromatic-like enolate intermediate. This is the point of no return; the stereochemical information is lost.
-
Reprotonation/Reaction: When this achiral intermediate is reprotonated or attacked by the amine, it can happen from either face, leading to a mixture of S- and R-products.[6][9]
Caption: The competitive pathways of productive coupling versus racemization via an oxazolone intermediate.
Part 2: Troubleshooting Guide & FAQs - Your Questions Answered
Q1: I'm observing significant epimerization in my product. Which component of my reaction is the likely culprit?
A: Several factors can contribute to racemization. The most common culprits are the choice of coupling reagent, the type and amount of base used, the reaction temperature, and prolonged reaction times. Each of these variables can influence the rate of oxazolone formation relative to the rate of productive amide bond formation.[9]
Q2: Which coupling reagent should I choose to minimize racemization?
A: The choice of coupling reagent is critical. Reagents are broadly classified into carbodiimides and onium (aminium/uronium or phosphonium) salts.
-
Carbodiimides (e.g., DCC, EDC, DIC): These are effective but notorious for causing racemization when used alone.[10] The O-acylisourea intermediate they form is highly reactive and readily cyclizes to the oxazolone.[6] Crucially, carbodiimides must be used with a racemization-suppressing additive.
-
Onium Salts (e.g., HATU, HBTU, HCTU, PyBOP): These reagents are generally preferred for minimizing racemization.[11][12] They react with the carboxylic acid to form activated esters (e.g., OAt or OBt esters) in situ. These esters are less reactive towards oxazolone formation than the O-acylisourea intermediate but are still highly reactive towards the amine.[13][14] HATU is often considered a superior choice, especially for hindered couplings.[5][14][15]
| Reagent Class | Example(s) | Racemization Risk | Comments |
| Carbodiimides | DCC, EDC, DIC | High (if used alone) | Must be used with an additive like OxymaPure or HOAt.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Low to Medium | Highly effective, but the HMPA byproduct from BOP is carcinogenic. PyBOP is a safer alternative.[5] |
| Aminium/Uronium Salts | HBTU, HCTU | Low | Very efficient, but can cause guanidinylation of the free amine if used in excess.[3] |
| Aminium/Uronium Salts | HATU, COMU | Very Low | Generally the reagents of choice for difficult or racemization-prone couplings.[5][14] COMU is a safer, non-explosive alternative to HATU.[5] |
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure, and which one is best?
A: Additives are acidic N-hydroxy compounds that act as "traps" for the highly reactive activated intermediate generated by the coupling reagent. They form an intermediate active ester that is more stable and less prone to cyclizing into an oxazolone.[3][9][10] This provides a wider window for the desired nucleophilic attack by the amine to occur without loss of stereochemistry.[16]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, effective at suppressing racemization with carbodiimides.[5][16] However, its anhydrous form is explosive, restricting its availability.[5]
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt, particularly for sterically hindered couplings and for preventing racemization.[3][9]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive, and highly effective alternative to both HOBt and HOAt.[5] It provides high coupling rates with minimal racemization and is now often the preferred choice for safety and efficacy.[7]
Recommendation: For your substrate, using a carbodiimide like DIC in combination with OxymaPure, or using an onium salt that already incorporates an equivalent moiety (like HATU or COMU), is the best strategy.
Q4: I use DIPEA as a base. Could this be causing my racemization problem?
A: Yes, absolutely. The choice of base is as critical as the coupling reagent. A base is required to neutralize amine salts and to facilitate the reaction with onium reagents. However, the base is also the catalyst for the proton abstraction that leads to racemization.[17][18]
-
Strong, Sterically Hindered Bases (e.g., DIPEA, TEA): While widely used, these bases significantly increase the risk of racemization.[5][18] Their basicity is high enough to readily deprotonate the oxazolone intermediate.
-
Weaker, Less Hindered Bases (e.g., N-methylmorpholine, NMM): NMM is a much safer choice. Its lower basicity reduces the rate of α-proton abstraction, thereby suppressing racemization.[5][7]
-
Highly Hindered Bases (e.g., 2,4,6-Collidine): For extremely sensitive substrates, the increased steric bulk of collidine can further minimize its ability to abstract the α-proton, making it an excellent, albeit weaker, choice.[5][9]
Recommendation: Switch from DIPEA to N-methylmorpholine (NMM). Use the minimum number of equivalents necessary for the reaction.
Q5: Does my choice of solvent matter?
A: Yes, the solvent can influence racemization rates. Polar aprotic solvents like DMF and NMP are excellent for solubility and are widely used. However, they can sometimes promote racemization pathways. Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be beneficial in suppressing racemization, provided your starting materials are sufficiently soluble.
Part 3: Recommended Protocols for Chirally-Pure Coupling
Protocol 1: High-Fidelity Coupling using HATU/NMM
This protocol is designed for substrates prone to racemization or those involving sterically hindered components.[11]
Reagents & Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.0 - 1.2 eq)
-
HATU (1.0 eq)
-
N-methylmorpholine (NMM) (2.0 eq)
-
Anhydrous DMF or NMP
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and appropriate glassware
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Pre-activation: Stir the solution at room temperature for 1-2 minutes.
-
Base Addition: Add N-methylmorpholine (NMM) (2.0 eq) to the mixture and stir for an additional 5 minutes. This step, known as pre-activation, allows for the formation of the less racemization-prone OAt-active ester.
-
Amine Addition: Add the amine coupling partner (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For particularly sensitive substrates, conduct the reaction at 0 °C.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl or water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Enantiomeric Purity via Chiral HPLC
A self-validating protocol requires robust analytical proof of chiral purity. A general method is outlined below.[19]
Instrumentation & Materials:
-
HPLC system with UV or MS detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux® series or macrocyclic glycopeptide-based like Chirobiotic® series).[19][20]
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Acetonitrile, Methanol)
-
Acidic or basic modifiers (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))
General Methodology:
-
Column Selection: Choose a chiral column suitable for your N-Boc protected product. Polysaccharide-based columns are a good starting point for reversed-phase or normal-phase methods.[20]
-
Method Development:
-
Prepare a small sample of the racemic product to serve as a standard. This can often be achieved by stirring the pure product with a strong base like DBU in DMF.
-
Begin with a simple isocratic mobile phase (e.g., 90:10 Hexane:IPA for normal phase, or 50:50 Acetonitrile:Water for reversed phase), including a small amount of modifier (e.g., 0.1% TFA) if needed for peak shape.
-
Inject the racemic standard and adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks.
-
-
Sample Analysis:
-
Dissolve a small, accurately weighed amount of your purified product in the mobile phase.
-
Inject the sample onto the HPLC system using the optimized method.
-
Integrate the peak areas for both the desired (S) enantiomer and the undesired (R) enantiomer.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of S - Area of R) / (Area of S + Area of R) ] * 100
-
Part 4: Advanced Troubleshooting & Logic Flow
If you have confirmed that racemization is occurring (>2%), use the following workflow to diagnose and systematically correct the issue.
Caption: A logical workflow for troubleshooting and correcting high racemization levels in your coupling reaction.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry. [Link]
-
IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry. [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd. Chromatography. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
-
Epimerisation in Peptide Synthesis. National Center for Biotechnology Information. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A. [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [Link]
-
Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]
-
Racemization pathways during amide bond formation. ResearchGate. [Link]
-
Peptide Racemization. ResearchGate. [Link]
-
Coupling Reagents. ResearchGate. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. Organic Chemistry Frontiers. [Link]
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]
-
An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry. [Link]
Sources
- 1. Buy this compound | 155905-76-3 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Technical Support Center: Optimization of Coupling Conditions for Sterically Hindered Azepane Derivatives
Welcome to the technical support center dedicated to the nuanced challenge of optimizing coupling conditions for sterically hindered azepane derivatives. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with actionable, in-depth troubleshooting advice. The methodologies and explanations herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
The seven-membered azepane ring, a prevalent motif in pharmacologically active compounds, presents unique synthetic challenges due to its conformational flexibility and the potential for significant steric encumbrance around the nitrogen atom.[1][2][3] Unlike smaller, more rigid cyclic amines, the azepane ring typically adopts a flexible twist-chair conformation, which can influence the accessibility of the nitrogen's lone pair for nucleophilic attack.[1] This guide will address the common pitfalls encountered during the N-acylation of these challenging substrates and provide robust protocols for overcoming them.
Frequently Asked Questions & Troubleshooting Guides
I. Issues of Low or No Reactivity
Question 1: My standard amide coupling reaction (e.g., HATU/DIPEA or EDC/HOBt) is failing or giving very low yields with my substituted azepane. What is the likely cause?
Answer: The low reactivity of sterically hindered azepane derivatives in standard amide coupling reactions is a common issue and typically stems from a combination of factors related to both the amine's nucleophilicity and the accessibility of the reaction center.
-
Steric Hindrance: The primary culprit is often severe steric congestion around the azepane nitrogen. Bulky substituents on the azepane ring or on the carboxylic acid coupling partner can physically block the approach of the nucleophilic amine to the activated carboxylic acid intermediate.[4][5] The flexible nature of the azepane ring can also lead to conformations that further shield the nitrogen atom.[1]
-
Reduced Nucleophilicity of the Amine: The electronic properties of substituents on the azepane ring can diminish the nucleophilicity of the nitrogen. Electron-withdrawing groups will significantly decrease the electron density on the nitrogen, making it a poorer nucleophile.
-
Inefficient Carboxylic Acid Activation: While powerful, standard coupling reagents like HATU or EDC/HOBt may not generate an activated intermediate that is sufficiently reactive to overcome the high energy barrier associated with coupling to a sterically hindered amine.[5] The activated species (e.g., an O-acylisourea intermediate from EDC) might be too short-lived or not electrophilic enough, leading to decomposition or side reactions before the desired coupling can occur.[5]
-
Protonation of the Azepane: An inappropriate choice or stoichiometry of the base can lead to the protonation of the azepane nitrogen, rendering it non-nucleophilic. While a tertiary amine base is required to neutralize the acid formed during the reaction, an overly acidic environment can suppress the concentration of the free, reactive amine.
II. Selecting the Right Reagents for the Job
Question 2: How do I choose a more effective coupling reagent for my sterically hindered azepane derivative?
Answer: For challenging couplings involving sterically hindered secondary amines like substituted azepanes, moving beyond standard reagents to more potent or mechanistically different options is often necessary. The choice of reagent should be guided by the principle of generating a highly reactive activated species to force the reaction forward.
-
Phosphonium-Based Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are generally excellent choices for hindered couplings.[2][6] They are known to be highly efficient and can be used in excess without the risk of guanidinylation side reactions that can occur with uronium-based reagents.[6] PyAOP is particularly effective as it generates a more reactive OAt-ester.[6]
-
Uronium-Based Reagents with HOAt: While HATU is a powerful uronium reagent, its performance can be hindered in extreme cases. For particularly stubborn couplings, consider using COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU is based on OxymaPure, which forms a highly reactive activated ester and has been shown to be superior to HATU in some hindered couplings.[6][7]
-
Alternative Activation Strategies - Acyl Halides: When standard coupling reagents fail, converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can be a robust strategy.[8]
-
Acyl Chlorides: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) generates the highly reactive acyl chloride. This approach requires careful control of reaction conditions to avoid side reactions, and the resulting HCl must be scavenged by a suitable base (e.g., pyridine, triethylamine, or DIPEA).
-
Acyl Fluorides: Acyl fluorides, generated using reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate), offer a good balance of high reactivity and stability, often succeeding where other methods fail.[8]
-
The following table provides a comparison of coupling reagents suitable for hindered substrates:
| Coupling Reagent | Class | Key Advantages | Potential Issues |
| PyBOP/PyAOP | Phosphonium | High efficiency for hindered couplings; no guanidinylation.[6] | Byproducts can be difficult to remove. |
| HATU/HCTU | Uronium/Aminium | Fast reaction rates; well-established.[6] | Can cause guanidinylation of the amine if used in excess.[6] |
| COMU | Uronium/Aminium | Often more reactive than HATU; non-explosive.[6][7] | Limited stability in solution.[6] |
| SOCl₂ / (COCl)₂ | Acyl Halide Precursor | Generates highly reactive acyl chlorides. | Harsh conditions; potential for side reactions.[9] |
| BTFFH | Acyl Fluoride Precursor | Forms reactive yet relatively stable acyl fluorides.[8] | May require elevated temperatures.[8] |
III. Optimizing Reaction Conditions
Question 3: Beyond the coupling reagent, what other reaction parameters should I focus on to improve the yield of my hindered azepane coupling?
Answer: Fine-tuning the reaction conditions is critical for driving sluggish coupling reactions to completion. The interplay between the base, solvent, temperature, and reaction time can dramatically impact the outcome.
-
Choice of Base: The base must be non-nucleophilic and sufficiently strong to deprotonate any protonated amine and neutralize acidic byproducts, but not so strong as to cause epimerization of the carboxylic acid.
-
DIPEA (N,N-Diisopropylethylamine): A common choice, its steric bulk prevents it from acting as a nucleophile.
-
2,6-Lutidine: A weaker, non-nucleophilic base that can be beneficial in preventing side reactions.[7]
-
Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): These are highly basic but very sterically hindered, making them excellent choices for sensitive substrates.
-
-
Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents: DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are generally good choices as they effectively solvate the charged intermediates in the reaction.
-
Less Polar Solvents: In some cases, less coordinating solvents like DCM (Dichloromethane) or THF (Tetrahydrofuran) can be advantageous, particularly if side reactions in more polar solvents are observed.
-
-
Temperature and Reaction Time: Sterically hindered reactions are inherently slow.
-
Increased Temperature: Elevating the reaction temperature (e.g., to 40-80 °C) can provide the necessary activation energy to overcome the steric barrier.[5][8] This should be done cautiously and monitored closely for product decomposition.
-
Extended Reaction Time: These reactions may require significantly longer times, from several hours to days, to reach completion. Progress should be monitored by LC-MS or TLC.
-
-
Order of Addition: Pre-activating the carboxylic acid before adding the amine is a standard and effective practice.[4] This involves stirring the carboxylic acid, coupling reagent, and base together for a short period (15-30 minutes) before introducing the azepane derivative. This ensures that a high concentration of the activated species is present when the amine is added.
Visualizing the Optimization Workflow
To aid in the decision-making process for optimizing the coupling of sterically hindered azepane derivatives, the following workflow diagram is provided.
Caption: Decision workflow for optimizing azepane coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Coupling with a Phosphonium Reagent (PyBOP)
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add PyBOP (1.1 equiv).[5]
-
Add a non-nucleophilic base, such as DIPEA (3.0 equiv).[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
Add a solution of the sterically hindered azepane derivative (1.1 equiv) in the same solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 40-60 °C.
-
Upon completion (typically 2-24 hours), quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Hindered Substrates
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or THF (0.1 M).
-
Add BTFFH (1.2 equiv) followed by a non-nucleophilic base such as 2,6-lutidine (2.5 equiv).
-
Stir the mixture at room temperature for 1-2 hours to ensure the formation of the acyl fluoride. Monitor by IR (disappearance of the carboxylic acid C=O stretch) or by quenching a small aliquot and analyzing by LC-MS.
-
Add the sterically hindered azepane derivative (1.0 equiv) to the reaction mixture.
-
Seal the vessel and heat the reaction to a temperature between 60-80 °C.[5]
-
Monitor the reaction progress over 12-48 hours via LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with an appropriate organic solvent and perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Mechanistic Considerations: Why Reagent Choice Matters
The following diagram illustrates the general mechanism of amide bond formation via an activated ester intermediate, highlighting the critical role of the coupling reagent.
Caption: General mechanism of amide bond formation.
The success of the reaction hinges on the reactivity of the "Activated Intermediate". For sterically hindered azepanes, the nucleophilic attack is slow. Therefore, a highly reactive intermediate (i.e., one with a very good leaving group, 'X') is required to ensure that the forward reaction to the amide product is faster than any decomposition pathways of the intermediate. Reagents like PyAOP and COMU are effective because they generate intermediates with leaving groups (HOAt and Oxyma, respectively) that are both highly activating and stable.[6]
References
-
Dillen, J. Conformational analysis of azepane, oxepane, silepane, phosphepane, thiepane and the azepanium cation by high level quantum mechanics. Structural Chemistry, 24(3), 751-762. [Link]
-
AAPPTec. Coupling Reagents. [Link]
-
Kaur, H., et al. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Schäfer, G., & Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 250-254. [Link]
-
Svensson, F., et al. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Wang, G., et al. Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1956-1972. [Link]
-
Yan, N., et al. Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. ACS Publications. [Link]
-
de Figueiredo, R. M., et al. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
-
Vasiľ, M., et al. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 24(21), 3895. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]
-
Albericio, F., & El-Faham, A. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]
-
El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Ley, S. V., & Leach, A. G. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 65(1), 203-205. [Link]
-
AZoM. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
Wang, X., et al. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]
-
Zheng, J., et al. Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. [Link]
Sources
- 1. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jopir.in [jopir.in]
- 5. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of polyhydroxy 7- and N-alkyl-azepanes as potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Purification of Azepane Carboxylic Acids
Welcome to the Technical Support Center for the scalable purification of azepane carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of molecules. Azepane carboxylic acids are key structural motifs in many bioactive compounds and pharmaceutical agents, making their efficient and scalable purification a critical step in drug discovery and development.[1][2][3]
This resource is structured to provide immediate, actionable advice through a comprehensive Troubleshooting Guide and a frequently asked questions (FAQ) section. We will delve into the "why" behind the "how," ensuring a deep understanding of the principles governing each purification strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of azepane carboxylic acids, offering probable causes and step-by-step solutions.
Issue 1: Poor Separation of Diastereomers
Scenario: You have synthesized a chiral azepane carboxylic acid, resulting in a mixture of diastereomers that are proving difficult to separate by standard chromatography.
Probable Causes:
-
Similar Polarity and Structure: Diastereomers often have very similar physical and chemical properties, leading to co-elution.
-
Inadequate Chromatographic Conditions: The chosen stationary phase, mobile phase, or gradient may not be optimal for resolving the subtle differences between diastereomers.
Solutions:
-
Optimize Reversed-Phase HPLC (RP-HPLC): This is often the most effective method for separating diastereomers.[4]
-
Mobile Phase Modification: The addition of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (0.05-0.1%), to the mobile phase (typically water/acetonitrile or water/methanol) can improve peak shape and resolution by ensuring the carboxylic acid remains protonated.[5][][7]
-
Column Selection: Employ high-resolution C18 or C8 columns. The choice of stationary phase can significantly impact selectivity.
-
Gradient Optimization: A shallow gradient elution can enhance the separation of closely eluting peaks. Start with a higher aqueous percentage and slowly decrease it.[8]
-
-
Chiral Chromatography: For enantiomeric mixtures or particularly challenging diastereomers, chiral chromatography is a powerful tool.
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are commonly used for separating chiral carboxylic acids.[5]
-
Mobile Phase: A mobile phase containing a hydrophobic solvent, an acidic modifier, and a tertiary alcohol can yield high purity and yield by reducing esterification of the analyte.[5]
-
-
Diastereomeric Salt Crystallization: This classical resolution technique can be highly effective and scalable.
-
Resolving Agent: React the diastereomeric mixture with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) to form diastereomeric salts.
-
Solvent Selection: The key is to find a solvent in which one diastereomeric salt is significantly less soluble than the other. Screen a range of solvents of varying polarities.
-
Isolation: The less soluble salt will crystallize out of the solution and can be isolated by filtration. The free acid can then be recovered by acidification.
-
Issue 2: Product Streaking or Tailing on Silica Gel Chromatography
Scenario: Your azepane carboxylic acid streaks badly on a silica gel TLC plate or column, leading to poor separation and broad peaks.
Probable Cause:
-
Strong Analyte-Stationary Phase Interaction: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms and resulting in tailing.[9]
Solutions:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent.[9] This ensures the carboxylic acid remains fully protonated, minimizing interaction with the silica and resulting in a more defined spot or peak.[9]
-
Use a Different Stationary Phase:
-
Reversed-Phase (C18): As carboxylic acids are polar, reversed-phase chromatography is often a better choice.[7]
-
Alumina (Basic or Neutral): For some applications, alumina can provide better peak shape than silica gel.
-
Issue 3: Low Recovery After Aqueous Work-up
Scenario: You are losing a significant amount of your azepane carboxylic acid during liquid-liquid extraction.
Probable Causes:
-
Incorrect pH: The pH of the aqueous layer was not sufficiently acidic during the extraction of the free carboxylic acid.
-
Emulsion Formation: Vigorous shaking can lead to the formation of stable emulsions, trapping the product at the interface.[9]
Solutions:
-
Optimize pH:
-
When extracting the deprotonated carboxylic acid into an aqueous basic solution (e.g., NaHCO₃ or NaOH), ensure the pH is at least two to three units above the pKa of the carboxylic acid.[10]
-
When re-acidifying the aqueous layer to recover the free acid, lower the pH to at least two to three units below the pKa using a strong acid like HCl before extracting with an organic solvent.[10][11] Use pH paper to confirm.
-
-
Prevent and Break Emulsions:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times.[9]
-
If an emulsion forms, try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling or allowing the funnel to stand for an extended period can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most scalable purification method for azepane carboxylic acids?
A1: For large-scale purification, crystallization is often the most cost-effective and scalable method.[11] This can be achieved through direct crystallization of the zwitterionic form or by forming a salt to improve crystallinity and purity.[12][13] Preparative chromatography can also be scaled up but is generally more expensive in terms of solvents and stationary phase.
Q2: How can I improve the crystallinity of my azepane carboxylic acid?
A2:
-
Salt Formation: Converting the carboxylic acid to a salt (e.g., with sodium hydroxide, or an amine) can significantly improve its crystallinity.[12]
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find conditions where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[11]
-
Seeding: Adding a seed crystal of the pure compound can induce crystallization if it is slow to initiate.[11]
-
Slow Cooling: Allowing the saturated solution to cool slowly can lead to the formation of larger, purer crystals.
Q3: My azepane carboxylic acid is an oil or a sticky gum. How can I purify it?
A3:
-
Column Chromatography: If crystallization is not feasible, column chromatography is the next logical step. Given the polar nature of the compound, reversed-phase (C18) chromatography is often the most successful approach.[7][9]
-
Salt Formation: Attempt to form a salt as described above. The resulting salt may be a crystalline solid that is easier to handle and purify.
-
Lyophilization (Freeze-Drying): After chromatographic purification where the product is in aqueous solution, lyophilization can be used to obtain a dry, solid product.[8]
Q4: How can I remove colored impurities from my product?
A4: If your azepane carboxylic acid is contaminated with colored impurities, these can sometimes be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[11] Use charcoal sparingly, as it can also adsorb your desired product.[11]
Q5: What are the key considerations for choosing a purification strategy?
A5: The choice of purification strategy should be guided by the following workflow:
Caption: Decision workflow for purification strategy.
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is designed to separate your azepane carboxylic acid from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.[9] The deprotonated azepane carboxylic acid will move to the aqueous layer.
-
Combine and Wash: Combine the aqueous layers and wash with a small amount of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (confirm with pH paper).[9][11] The carboxylic acid should precipitate out if it is a solid.
-
Isolation:
-
If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.[11]
-
If the acid is an oil or remains dissolved, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with a drying agent (e.g., anhydrous MgSO₄), filter, and evaporate the solvent.[14]
-
Protocol 2: Preparative Reversed-Phase HPLC
This protocol provides a general guideline for purifying azepane carboxylic acids using preparative RP-HPLC.
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system first.[8]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time. Then, optimize with a shallower gradient around the elution time of your compound.
-
Detection: UV detection (e.g., 210-220 nm).
-
-
Scale-Up to Preparative System:
-
Use a preparative column with the same stationary phase chemistry.
-
Adjust the flow rate and gradient according to the column dimensions.
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase).
-
Inject the sample onto the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Remove the organic solvent (acetonitrile) by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a solid.[8]
-
Data Summary
The following table compares the key scalable purification methods for azepane carboxylic acids:
| Purification Method | Scalability | Throughput | Cost (per kg) | Purity Achievable | Key Considerations |
| Crystallization | Excellent | High | Low | Good to Excellent | Requires a crystalline solid; solvent selection is critical. |
| Preparative HPLC | Good | Low to Medium | High | Excellent | High solvent consumption; requires specialized equipment. |
| Acid-Base Extraction | Excellent | High | Low | Fair to Good | Primarily for removing neutral/basic impurities; may not resolve closely related acidic impurities. |
| Diastereomeric Salt Resolution | Good | Medium | Medium | Excellent | Requires a suitable chiral resolving agent; process can be lengthy. |
Visualizing Purification Relationships
The interplay between different purification techniques can be visualized as follows:
Sources
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for (S)-1-(Boc)azepane-2-carboxylic acid Reactions
Welcome to the Technical Support Center for monitoring reactions involving (S)-1-(Boc)azepane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block. In pharmaceutical development, rigorous monitoring of chemical reactions is not merely a procedural step but a cornerstone of quality, safety, and efficacy[1][2][3]. Ensuring the stereochemical integrity and purity of intermediates like this compound is critical for the synthesis of active pharmaceutical ingredients (APIs)[4].
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the primary analytical techniques used to monitor these reactions: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity, concentration, and enantiomeric excess of this compound and its reaction products. Given its carboxylic acid group and the chiral center, both reversed-phase and chiral chromatography are essential.
Frequently Asked Questions (FAQs): HPLC
Q1: What is a good starting point for a reversed-phase HPLC method for this compound?
A1: A typical starting point is a C18 column with a mobile phase gradient of water and acetonitrile, both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Q2: Why is chiral HPLC necessary?
A2: this compound possesses a stereocenter. During synthesis or subsequent reactions, racemization can occur. Chiral HPLC is the only way to separate and quantify the (S) and (R) enantiomers, which is critical as they may have different pharmacological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, are highly effective for separating N-protected amino acids and their derivatives[5][6][7][8].
Q3: Can I use the same column for both achiral and chiral analysis?
A3: No, this is not recommended. Achiral columns (like C18) separate based on polarity and hydrophobicity, while chiral columns have specific selectors that interact differently with each enantiomer. A dedicated chiral column is required for enantiomeric separation[6].
Troubleshooting Guide: HPLC Issues
This guide addresses common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for the starting material and product are showing significant tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue, especially for acidic or basic compounds. [9][10] The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Cause A: Silanol Interactions. The stationary phase in most reversed-phase columns is silica-based, which has surface silanol groups (-Si-OH). At mid-range pH, these silanols can be ionized (-Si-O⁻) and interact with any positive charge on your analyte, causing tailing[9][10]. Although our analyte is acidic, impurities or degradation products could be basic.
-
Solution 1: Lower Mobile Phase pH. Add 0.1% TFA or formic acid to your mobile phase. At a low pH (around 2-3), the ionization of silanol groups is suppressed, minimizing these secondary interactions[10].
-
Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer free silanol groups, reducing the potential for tailing.
-
-
Cause B: Insufficient Buffering. If the mobile phase pH is not properly controlled, the ionization state of the carboxylic acid on your molecule can vary as it passes through the column, leading to band broadening and tailing[10].
-
Solution: Use a Buffer. If operating at a pH where buffering is needed (e.g., pH 4-6), use a buffer like ammonium acetate or phosphate at a concentration of 10-25 mM[10].
-
-
Cause C: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion, often fronting[11].
-
Solution: Reduce Injection Volume/Concentration. Dilute your sample or inject a smaller volume to see if the peak shape improves.
-
Problem 2: Unstable or Drifting Retention Times
Q: The retention time for my main peak is shifting between injections. What should I check?
A: Retention time stability is crucial for reliable analysis. Drifting retention times can point to several issues with the system or method.
-
Cause A: Inadequate Column Equilibration. If you change the mobile phase composition (e.g., at the start of a gradient run), the column needs time to fully equilibrate.
-
Solution: Increase Equilibration Time. Ensure the column is flushed with the initial mobile phase for a sufficient volume (typically 10-20 column volumes) before the first injection.
-
-
Cause B: Mobile Phase Composition Change. The mobile phase can change over time due to evaporation of the more volatile solvent (e.g., acetonitrile) or improper mixing[12].
-
Solution 1: Use Fresh Mobile Phase. Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Solution 2: Check Pump Performance. Ensure your HPLC pump's proportioning valves are working correctly and that the solvents are properly degassed.
-
-
Cause C: Temperature Fluctuations. Column temperature affects solvent viscosity and analyte retention. Even ambient lab temperature changes can cause drift[11].
-
Solution: Use a Column Thermostat. A column oven provides a stable temperature environment, leading to highly reproducible retention times.
-
Experimental Protocol: Chiral HPLC Method
This protocol provides a starting point for the chiral separation of (S)- and (R)-1-(Boc)azepane-2-carboxylic acid.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based CSP).
-
Mobile Phase: Isocratic mixture of n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Note: This method is a starting point. Optimization, particularly of the hexane/isopropanol ratio, may be required to achieve baseline separation.
Workflow Diagram: HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an inherently quantitative technique that is invaluable for real-time reaction monitoring and structural confirmation without the need for chromatographic separation[13][14][15]. It allows for the direct observation of both starting materials and products in the reaction mixture.
Frequently Asked Questions (FAQs): NMR
Q1: How can I use ¹H NMR to calculate reaction conversion?
A1: You can determine the conversion by integrating characteristic, well-resolved peaks of the starting material and the product. The ratio of these integrals, after normalizing for the number of protons each signal represents, gives the molar ratio of the compounds. For higher accuracy, use a non-reactive internal standard with a known concentration[13].
Q2: Which peaks are best to monitor for a reaction involving the carboxylic acid group?
A2: The proton on the carbon adjacent to the carboxylic acid (at the 2-position of the azepane ring) is a good reporter. Its chemical shift will likely change significantly when the carboxylic acid is converted to an ester or amide.
Q3: My reaction is fast. Can I still use NMR?
A3: Yes. For fast reactions, you can set up a series of automated 1D acquisitions over time[15]. For very fast kinetics, specialized techniques like stopped-flow NMR may be necessary[16]. However, for many synthetic reactions, acquiring a spectrum every 5-10 minutes is sufficient.
Troubleshooting Guide: NMR Issues
Problem 1: Poor Quantification Accuracy
Q: My conversion calculation seems inaccurate and varies between measurements. Why?
A: Accurate quantification by NMR requires careful setup to ensure all signals are fully represented.
-
Cause A: Incomplete T1 Relaxation. If the delay time (d1) between scans is too short, protons with long relaxation times (T1) will not fully relax back to equilibrium. This leads to signal saturation and underestimated integrals.
-
Solution: Increase the Relaxation Delay. The total time between pulses (relaxation delay 'd1' + acquisition time 'aq') should be at least 5 times the longest T1 of the protons you are quantifying[15]. You can either measure the T1 values or use a conservative d1 of 30-60 seconds for accurate quantification.
-
-
Cause B: Poor Phasing and Baseline Correction. Inaccurate phasing or a distorted baseline will lead to significant integration errors.
-
Solution: Careful Data Processing. Use a higher-order polynomial function for baseline correction and ensure both zero-order and first-order phase corrections are meticulously applied.
-
Problem 2: Broad or Distorted Peaks
Q: The peaks in my reaction mixture are broad, making integration difficult.
A: Peak broadening can result from several factors related to the sample or the instrument.
-
Cause A: Poor Magnetic Field Homogeneity (Shimming). The magnetic field across the sample may not be uniform, causing peaks to broaden. This can be exacerbated as a reaction proceeds and the sample's properties (e.g., viscosity, ionic strength) change[17].
-
Solution: Re-shim the Spectrometer. Before each acquisition in a kinetic series, perform a quick shimming routine to optimize field homogeneity.
-
-
Cause B: Paramagnetic Impurities. Even trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.
-
Solution: Sample Filtration. If you suspect catalyst leaching, try filtering an aliquot of the reaction mixture through a small plug of silica or celite before analysis.
-
Section 3: Mass Spectrometry (MS)
Mass spectrometry is primarily used for confirming the identity of products and detecting low-level impurities or side-products by providing accurate mass information. It is often coupled with HPLC (LC-MS).
Frequently Asked Questions (FAQs): MS
Q1: What ionization technique is best for this compound?
A1: Electrospray Ionization (ESI) is ideal. It is a soft ionization technique well-suited for polar molecules. You will likely observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Q2: The Boc group is known to be labile. Will this be a problem in MS?
A2: Yes, the tert-butoxycarbonyl (Boc) protecting group is sensitive to both acid and heat and can fragment in the mass spectrometer source[18][19]. You may see a prominent ion corresponding to the loss of the Boc group ([M-Boc+H]⁺) or the loss of isobutylene ([M-C₄H₈+H]⁺). This is a known behavior and can actually be diagnostic[18].
Troubleshooting Guide: MS Issues
Problem: Expected Molecular Ion is Weak or Absent
Q: I am analyzing my product by LC-MS but I don't see the expected [M+H]⁺ ion. Instead, I see other major peaks.
A: This is a common scenario, especially with labile molecules.
-
Cause A: In-Source Fragmentation. As mentioned, the Boc group is labile. The energy in the ESI source might be high enough to cause it to fragment before detection.
-
Solution: Tune Source Parameters. Reduce the source fragmentor or cone voltage. This lowers the energy applied to the ions as they enter the mass spectrometer, minimizing fragmentation and promoting the observation of the intact molecular ion.
-
-
Cause B: Adduct Formation. Instead of protonation, your molecule might be forming adducts with salts present in the mobile phase or sample.
-
Solution 1: Identify Adducts. Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺. Their mass will be higher than the [M+H]⁺ ion by a known amount.
-
Solution 2: Use Volatile Buffers. Use mobile phase additives like ammonium acetate or ammonium formate instead of non-volatile salts like sodium phosphate. Ensure high-purity solvents to minimize sodium or potassium contamination.
-
Data Summary Table
| Parameter | This compound | Notes |
| Molecular Formula | C₁₂H₂₁NO₄ | [20] |
| Molecular Weight | 243.30 g/mol | [20] |
| Monoisotopic Mass | 243.1471 u | [20] |
| Expected [M+H]⁺ | m/z 244.1543 | For high-resolution MS |
| Expected [M-H]⁻ | m/z 242.1401 | For high-resolution MS |
| Common Fragments | m/z 188 (Loss of C₄H₈), m/z 144 (Loss of Boc) | In-source fragmentation is common[18][19] |
| pKa | ~4.03 | Predicted value for the carboxylic acid[20] |
Workflow for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
- Troubleshooting Peak Shape Problems in HPLC.
- Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect.
- HPLC Troubleshooting Guide. ACE HPLC Columns.
- Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
- TROUBLESHOOTING GUIDE – HPLC. Chrom-academy.
- Quantitative NMR methods for reaction and process monitoring. Kluedo.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
- Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science Publishers.
- HPLC Troubleshooting Guide. Yumpu.
- Kinetics / reaction monitoring. Northwestern University - IMSERC.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- This compound | 155905-76-3. Smolecule.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
- Analytical method validation: A brief review.
- Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers. PubMed.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- (S)-1-Boc-azepane-2-carboxylic acid 155905-76-3 wiki. Guidechem.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. Buy this compound | 155905-76-3 [smolecule.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. hplc.eu [hplc.eu]
- 11. youtube.com [youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 15. imserc.northwestern.edu [imserc.northwestern.edu]
- 16. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Page loading... [wap.guidechem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Purity Analysis of (S)-1-(Boc)azepane-2-carboxylic Acid by HPLC
Introduction: In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of safety and efficacy. (S)-1-(Boc)azepane-2-carboxylic acid, a constrained cyclic amino acid derivative, serves as a valuable chiral building block. Ensuring its enantiomeric purity is paramount, as the presence of the unwanted (R)-enantiomer can introduce unforeseen pharmacological effects or diminish the therapeutic potency of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) strategies for the chiral purity analysis of this compound. We will move beyond mere protocols to explore the underlying chromatographic principles, enabling researchers to not only replicate these methods but also to intelligently adapt and troubleshoot them. The methodologies described herein are grounded in established practices for analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][2]
Core Principle: The Chiral Recognition Mechanism
The direct separation of enantiomers by HPLC is achieved by creating a transient, diastereomeric relationship between the analyte and a chiral stationary phase (CSP).[3] The differing stability of these temporary complexes, formed through a combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance), results in differential retention times, allowing for their separation and quantification.
Caption: Conceptual workflow of enantiomeric separation on a Chiral Stationary Phase (CSP).
Comparative Analysis of Leading Chiral Stationary Phase Platforms
For an N-Boc protected cyclic amino acid, two CSP classes have demonstrated the highest rates of success: polysaccharide-based and macrocyclic glycopeptide-based phases. The choice between them is a function of desired operating mode (Normal Phase vs. Reversed-Phase), sample solubility, and the need for multimodal capabilities.
| Feature | Polysaccharide-Based CSPs | Macrocyclic Glycopeptide-Based CSPs |
| Chiral Selector | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Vancomycin, Teicoplanin, Ristocetin A |
| Primary Interactions | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance within a helical groove. | Hydrogen bonding, ionic interactions, inclusion complexing within a rigid "basket" structure.[4] |
| Predominant Mode | Normal Phase (NP) & Polar Organic Mode (PO) | Reversed-Phase (RP) & Polar Organic Mode (PO) |
| Mobile Phase | Hexane/Alcohol mixtures (e.g., IPA, EtOH) | Acetonitrile/Methanol with aqueous buffers (e.g., Ammonium Acetate, Formate) |
| Key Advantage | Often provide very high enantioselectivity (α values). Excellent for less polar compounds. | Highly robust and versatile (multimodal). Excellent for polar and ionizable analytes. |
| Considerations | Coated versions can be sensitive to certain solvents. Equilibration can be slow. | May require buffer systems, which can be less ideal for preparative work or MS detection without volatile options. |
Strategy 1: Polysaccharide-Based CSP in Normal Phase Mode
This approach is often the first to be screened due to the high success rate of polysaccharide columns for a wide variety of chiral compounds.[5] The non-polar mobile phase and polar stationary phase environment effectively exposes the polar interaction sites (amide, carbamate, carboxylic acid) of the analyte to the chiral selector.
Detailed Experimental Protocol (Method 1)
1. Rationale: This protocol is designed based on general principles for separating N-protected amino acids on an immobilized polysaccharide phase, which offers broad solvent compatibility and high efficiency.
2. Instrumentation & Column:
-
System: HPLC or UHPLC system with UV detector.
-
Chiral Stationary Phase: Daicel CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized), 250 x 4.6 mm, 3 µm.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).
-
Scientist's Note: The Hexane/IPA ratio is the primary driver of retention. The small amount of TFA (0.1%) is critical; it protonates the carboxylic acid group on the analyte, preventing ionization and reducing peak tailing, which is a common issue for acidic compounds in normal phase.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Scientist's Note: Chiral separations are often sensitive to temperature. Maintaining a constant temperature is crucial for reproducible retention times and resolution. Lower temperatures can sometimes increase selectivity but may also increase analysis time and backpressure.[5]
-
-
Detection: UV at 215 nm.
-
Scientist's Note: The Boc-carbamate and carboxylic acid groups lack a strong chromophore, necessitating detection at a lower UV wavelength to ensure adequate sensitivity.
-
-
Injection Volume: 5 µL.
4. Sample Preparation:
-
Dissolve the this compound standard and test samples in the mobile phase to a final concentration of approximately 0.5 mg/mL. Ensure complete dissolution.
5. System Suitability & Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a racemic standard (if available) or a sample known to contain both enantiomers.
-
Verify that the resolution (Rs) between the (S) and (R) peaks is ≥ 1.5, as recommended by regulatory guidelines for baseline separation.[6]
-
Inject the (S)-enantiomer reference standard to confirm peak identity.
-
Proceed with the analysis of test samples.
Expected Performance (Method 1)
| Parameter | Expected Value | Justification |
| Retention Time (k') of (S)-enantiomer | 2.0 - 4.0 | Adjusted by IPA percentage for optimal runtime. |
| Selectivity (α) | > 1.2 | Polysaccharide CSPs typically offer high selectivity for this compound class. |
| Resolution (Rs) | > 2.0 | A value well above the 1.5 baseline ensures robust quantification. |
| Tailing Factor (Tf) | 0.9 - 1.3 | The use of TFA helps maintain peak symmetry. |
Strategy 2: Macrocyclic Glycopeptide-Based CSP in Reversed-Phase Mode
This strategy is an excellent alternative, particularly if the analyte has poor solubility in non-polar solvents or if compatibility with mass spectrometry is desired. Macrocyclic glycopeptide CSPs, like Teicoplanin, are well-suited for resolving N-protected amino acids in reversed-phase conditions.[7]
Detailed Experimental Protocol (Method 2)
1. Rationale: This protocol uses a teicoplanin-based CSP, which provides multiple interaction mechanisms (ionic, hydrogen bonding), making it effective for polar, amphoteric molecules like amino acid derivatives. The reversed-phase mode is robust and uses common, easy-to-prepare solvents.
2. Instrumentation & Column:
-
System: HPLC or UHPLC system with UV detector (or MS).
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / 20 mM Ammonium Acetate in Water, pH 5.0 (20:80, v/v).
-
Scientist's Note: The pH is controlled to ensure a consistent ionization state of the analyte's carboxylic acid group, which is crucial for interacting with the CSP. Ammonium acetate is a volatile buffer, making this method compatible with LC-MS analysis.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
4. Sample Preparation:
-
Dissolve the this compound standard and test samples in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
5. System Suitability & Analysis:
-
Equilibrate the column with the mobile phase. Note that CHIROBIOTIC columns can require longer equilibration times (up to 1-2 hours) to achieve stable retention.[5]
-
As in Method 1, inject a racemic or mixed sample to verify resolution (Rs ≥ 1.5) and confirm peak identity with a pure standard before analyzing test samples.
Expected Performance (Method 2)
| Parameter | Expected Value | Justification |
| Retention Time (k') of (S)-enantiomer | 2.5 - 5.0 | Adjusted by Acetonitrile percentage. |
| Selectivity (α) | > 1.15 | Good selectivity is expected due to the multiple interaction modes of the CSP. |
| Resolution (Rs) | > 1.8 | Robust baseline separation is readily achievable. |
| Tailing Factor (Tf) | 0.9 - 1.4 | The buffered mobile phase helps control peak shape. |
Method Development and Validation Workflow
A systematic approach is crucial for developing a reliable chiral separation method. The process begins with screening and progresses through optimization and validation, ensuring the final method is fit for its intended purpose.[8]
Caption: Decision workflow for chiral HPLC method development and validation.
Data Interpretation and Calculation
The primary output of the analysis is the enantiomeric excess (e.e.), which defines the chiral purity. It is calculated from the peak areas of the two enantiomers in the chromatogram.
Calculation of Enantiomeric Excess (% e.e.):
% e.e. = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
Where:
-
Area_major: The integrated peak area of the desired (S)-enantiomer.
-
Area_minor: The integrated peak area of the undesired (R)-enantiomer.
For drug development, the target is typically >99% e.e., meaning the undesired enantiomer must be controlled to less than 0.5%. The method's Limit of Quantitation (LOQ) must be validated to be below this threshold.[6]
Conclusion and Recommendation
Both polysaccharide and macrocyclic glycopeptide chiral stationary phases offer viable and robust platforms for determining the enantiomeric purity of this compound.
-
Recommendation for Initial Screening: Begin with a polysaccharide-based CSP in normal phase mode (Method 1) . This approach often yields higher selectivity and benefits from simpler mobile phases, making it a powerful starting point.
-
Alternative and Confirmatory Method: The macrocyclic glycopeptide-based CSP in reversed-phase mode (Method 2) serves as an excellent alternative, especially when dealing with solubility challenges or requiring an orthogonal method for confirmation. Its compatibility with LC-MS is a significant advantage for impurity identification.
Ultimately, the selection of the final method should be guided by a systematic screening process and validated according to the rigorous standards set forth by ICH guidelines to ensure data integrity and support regulatory submission.[8][9]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
He, R., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. [Link]
-
Daicel Chiral Application Search. (n.d.). N-alpha-BOC-DL-histidine. [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
ResearchGate. (2018). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. [Link]
-
ResearchGate. (1998). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. [Link]
-
Daicel Chiral Technologies. (n.d.). Technical Library. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
Obrnuta faza. (n.d.). SPECIAL APPLICATIONS HPLC COLUMNS. [Link]
-
ResearchGate. (2014). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fda.gov [fda.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. fda.gov [fda.gov]
A Comparative Guide to the Synthetic Utility of (S)- and (R)-1-(Boc)azepane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the use of conformationally constrained amino acid analogues is a cornerstone of rational drug design.[1] Among these, the enantiomers of 1-(Boc)azepane-2-carboxylic acid present a seven-membered ring system that offers a unique structural scaffold for introducing specific three-dimensional arrangements into peptidomimetics and other bioactive molecules.[2] This guide provides an in-depth comparison of the (S)- and (R)-enantiomers of this versatile building block, offering insights into their synthesis, stereochemical implications, and applications, supported by experimental data and established protocols.
Introduction to Chirality and the Azepane Scaffold
Chirality is a fundamental property in drug design, as the stereochemistry of a molecule dictates its interaction with biological targets.[3] The (S)- and (R)-enantiomers of 1-(Boc)azepane-2-carboxylic acid are non-superimposable mirror images, and their distinct spatial orientations can lead to significant differences in pharmacological activity, efficacy, and safety profiles. The azepane ring, a seven-membered saturated heterocycle, provides a flexible yet constrained conformational scaffold, which can be instrumental in mimicking or stabilizing specific peptide secondary structures.[4]
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in peptide synthesis and other organic transformations. It allows for controlled reactivity and can be selectively removed under acidic conditions, enabling further functionalization of the azepane core.[4]
Synthesis and Chiral Resolution
The preparation of enantiomerically pure (S)- and (R)-1-(Boc)azepane-2-carboxylic acid is a critical first step for their application in stereoselective synthesis. Common strategies include:
-
Asymmetric Synthesis: This approach aims to create the desired stereocenter with high enantioselectivity.[3] Methods such as asymmetric alkylation and amination reactions are employed to directly introduce the necessary chirality.[3] Catalytic asymmetric synthesis, utilizing a small amount of a chiral catalyst, has become a powerful tool in this regard.[3]
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials from nature, such as amino acids, to construct the target molecule.[5]
-
Resolution of Racemates: This involves the separation of a racemic mixture of azepane-2-carboxylic acid.[6] This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or by enzymatic kinetic resolution.[7] A notable method involves esterification with a chiral auxiliary like L-menthol, followed by chromatographic separation of the resulting diastereomers.[8]
Diagram: Synthetic Approaches to Enantiopure 1-(Boc)azepane-2-carboxylic Acid
Caption: Overview of synthetic routes to enantiopure azepane building blocks.
Comparative Performance in Synthesis
The choice between the (S)- and (R)-enantiomer is dictated by the desired stereochemistry of the final product. In the synthesis of peptidomimetics, the incorporation of either enantiomer can lead to diastereomeric peptides with distinct conformations and biological activities.
| Feature | (S)-1-(Boc)azepane-2-carboxylic acid | (R)-1-(Boc)azepane-2-carboxylic acid |
| Common Precursor | L-lysine (via ring expansion) | D-lysine or resolution of racemate |
| Typical Application | Synthesis of analogues of naturally occurring L-amino acid-containing peptides.[4] | Synthesis of non-natural peptide analogues, enzyme inhibitors targeting D-amino acid recognition sites. |
| Stereochemical Outcome | Induces (S)-stereochemistry at the α-carbon of the amino acid residue. | Induces (R)-stereochemistry at the α-carbon of the amino acid residue. |
| Biological Relevance | Often used to create ligands for GPCRs and other targets where L-amino acid recognition is key.[4] | Can be used to enhance proteolytic stability or to probe D-amino acid specific interactions. |
Experimental Protocols
Protocol 1: Amide Coupling Reaction
This protocol describes a general procedure for coupling the carboxylic acid group of either (S)- or (R)-1-(Boc)azepane-2-carboxylic acid with a primary amine.
Materials:
-
(S)- or (R)-1-(Boc)azepane-2-carboxylic acid (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve (S)- or (R)-1-(Boc)azepane-2-carboxylic acid in anhydrous DMF.
-
Add the primary amine, followed by HATU and DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Amide Coupling Workflow
Caption: Step-by-step workflow for a typical amide coupling reaction.
Protocol 2: Boc-Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.
Materials:
-
Boc-protected azepane derivative (1.0 eq)
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected azepane derivative in a minimal amount of DCM.
-
Add an excess of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting hydrochloride salt can be used directly in the next step or neutralized with a suitable base.
Case Study: Impact on Biological Activity
The choice between the (S) and (R) enantiomer can have a profound impact on the biological activity of the final molecule. For instance, in the development of protease inhibitors, the stereochemistry of the amino acid analogue directly influences its binding to the enzyme's active site. An inhibitor designed with the (S)-enantiomer might exhibit high affinity for a protease that recognizes L-amino acids, while the corresponding (R)-enantiomer could be inactive or target a different enzyme. This highlights the importance of having access to both enantiomerically pure building blocks for structure-activity relationship (SAR) studies.[1]
Conclusion
Both (S)- and (R)-1-(Boc)azepane-2-carboxylic acid are invaluable tools in the synthesis of complex, biologically active molecules. The selection of a specific enantiomer is a critical decision in the design process, with significant implications for the stereochemistry and, consequently, the pharmacological profile of the target compound. A thorough understanding of their synthesis and chemical behavior allows researchers to rationally design and construct novel therapeutics with enhanced efficacy and selectivity.[4]
References
- Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. (n.d.). National Institutes of Health.
- This compound. (2023, August 15). Smolecule.
- Kano, T., Kumano, T., Sakamoto, R., & Maruoka, K. (2013). Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation. Organic & Biomolecular Chemistry, 11(2), 271–278.
- Chiral Amino Acids Synthesis. (n.d.). BOC Sciences.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases: An Update of the Recent Literature. (n.d.). National Institutes of Health.
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.
- Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid. (2014, September). Organic Process Research & Development, 18(9), 1116-1119.
- (S)-1-Boc-azepane-2-carboxylic acid CAS 155905-76-3 wiki. (n.d.). Guidechem.
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Beilstein Journal of Organic Chemistry.
- Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937-40.
- (R)-1-Boc-azepane-2-carboxylic acid 97% | CAS: 1227926-67-1. (n.d.). AChemBlock.
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020, September). RSC Advances, 10(59), 35906-35916.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). European Journal of Medicinal Chemistry, 162, 436-453.
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). Semantic Scholar.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
- Stereoselective Synthesis of Azepane-2,4-dione Derivatives. (n.d.). Benchchem.
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate.
- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (n.d.). J-STAGE.
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. | Semantic Scholar [semanticscholar.org]
- 3. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 4. Buy this compound | 155905-76-3 [smolecule.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 7. tcichemicals.com [tcichemicals.com]
- 8. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
A Comparative Guide to the Biological Activity of Peptides Containing (S)-1-(Boc)azepane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Control in Peptide Therapeutics
The therapeutic potential of peptides is vast, with applications ranging from antimicrobial to anticancer agents and enzyme inhibitors.[1][2][] A significant challenge in peptide drug development is their inherent flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists often incorporate non-canonical amino acids that introduce conformational constraints.[4] One such class of building blocks is cyclic amino acids, which can rigidify the peptide backbone and orient side chains in a manner conducive to biological activity.
Proline, a five-membered cyclic amino acid, is a well-known natural conformational constraint.[5] Its unique structure restricts the Ramachandran space and influences the cis-trans isomerization of the preceding peptide bond, playing a critical role in protein folding and structure.[5] Expanding the ring size from proline's pyrrolidine to the seven-membered ring of azepane-2-carboxylic acid offers a tantalizing prospect for further modulating peptide conformation and, consequently, biological function.
This guide provides a comparative analysis of the potential biological activities of peptides incorporating (S)-1-(Boc)azepane-2-carboxylic acid. While direct experimental data on the bioactivity of peptides containing this specific residue is limited in publicly available literature, we can draw strong inferences from studies on related proline analogues and other conformationally constrained peptidomimetics.[6][7] This document will serve as a foundational resource for researchers interested in exploring this novel class of peptides, providing theoretical comparisons, detailed experimental protocols for synthesis and evaluation, and a framework for future investigations.
The Structural and Conformational Implications of Azepane-2-carboxylic Acid Integration
The incorporation of (S)-azepane-2-carboxylic acid, a proline homologue, into a peptide sequence is hypothesized to impart unique structural properties. The seven-membered ring of azepane is more flexible than the five-membered ring of proline and the four-membered ring of azetidine-2-carboxylic acid.[6] This increased flexibility, however, does not imply a lack of conformational preference. Studies on related azepane-containing peptides suggest that they can promote stable helical structures, such as 11/9- and 12/10-helices in α/β- and β-peptides, respectively. While (S)-azepane-2-carboxylic acid is an α-amino acid, its larger ring size compared to proline is expected to alter the local backbone dihedral angles (φ and ψ) and the puckering of the ring itself, thereby influencing the overall peptide secondary structure.
The key distinction from proline lies in the potential for a wider range of accessible conformations, which could be advantageous in designing peptides that target receptors with broader binding pockets. Conversely, the increased flexibility might lead to a less pronounced pre-organization of the peptide, which could be detrimental for binding to highly specific targets.
Comparative Analysis of Potential Biological Activities
Based on the established activities of other conformationally constrained peptides, we can project the potential therapeutic applications of peptides containing (S)-azepane-2-carboxylic acid.
Antimicrobial Activity
Background: Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a vast array of organisms.[1] Many potent AMPs adopt an amphipathic α-helical structure, which facilitates their interaction with and disruption of bacterial cell membranes. Key determinants of antimicrobial activity include cationicity, hydrophobicity, and structural stability.
Comparison with Proline-Containing Peptides: Proline is often considered a "helix breaker" and its inclusion can introduce kinks in α-helical AMPs. This can be either beneficial or detrimental depending on the specific peptide and its mechanism of action. In some cases, the proline-induced kink is essential for optimal membrane interaction.
Projected Performance of Azepane-Containing Peptides: The incorporation of (S)-azepane-2-carboxylic acid could offer a novel way to modulate the helical structure of AMPs. Its larger ring size might induce a less abrupt turn than proline, potentially leading to a more gently curved or "bent" helix. This could alter the peptide's amphipathic moment and its ability to form pores in bacterial membranes. It is plausible that an azepane-containing AMP could exhibit a different spectrum of activity or improved selectivity for bacterial over mammalian cells compared to its proline-containing counterpart.
| Feature | Proline-Containing AMPs | Projected Azepane-Containing AMPs | Rationale |
| Helical Structure | Often introduces a distinct kink. | May induce a more gradual bend or altered helical pitch. | The larger, more flexible seven-membered ring of azepane would likely have a different impact on backbone geometry compared to the rigid five-membered ring of proline. |
| Antimicrobial Spectrum | Variable, dependent on the specific peptide sequence. | Potentially altered spectrum of activity. | Changes in the overall three-dimensional structure could affect interactions with different bacterial membrane compositions. |
| Hemolytic Activity | A key parameter to optimize for selectivity. | To be determined; could be higher or lower depending on the resulting structure. | Altered hydrophobicity and membrane insertion properties would influence lysis of red blood cells. |
Anticancer Activity
Background: Many antimicrobial peptides also exhibit anticancer activity (anticancer peptides, ACPs).[2] Cancer cell membranes often have a higher negative charge than normal cells due to an increased concentration of phosphatidylserine in the outer leaflet, making them susceptible to cationic peptides.[8] Similar to AMPs, the amphipathic structure of ACPs is crucial for their membranolytic activity against cancer cells.[9]
Comparison with Proline-Containing Peptides: Proline-containing ACPs are common, and the structural constraints imposed by proline can be critical for their cytotoxic potency and selectivity.
Projected Performance of Azepane-Containing Peptides: By modifying the peptide's three-dimensional structure, (S)-azepane-2-carboxylic acid could enhance the selectivity of ACPs for cancer cells. The altered conformation might lead to more favorable interactions with the tumor cell membrane or intracellular targets. It is also possible that the increased conformational flexibility could allow the peptide to adapt to different cancer cell membrane environments, potentially broadening its anticancer spectrum.
| Feature | Proline-Containing ACPs | Projected Azepane-Containing ACPs | Rationale |
| Cytotoxicity | Potent against various cancer cell lines. | Potentially enhanced or altered cytotoxicity. | The modified conformation could lead to more effective membrane disruption or interaction with intracellular targets. |
| Selectivity | A major challenge is to minimize toxicity to normal cells. | May exhibit improved selectivity. | A different three-dimensional shape could lead to more specific recognition of cancer cell membranes. |
| Mechanism of Action | Primarily membranolytic, but can also be non-membranolytic. | Likely to be membranolytic, but intracellular targets should be investigated. | The fundamental cationic and amphipathic properties would likely be retained. |
Enzyme Inhibitory Activity
Background: Peptides can act as highly specific enzyme inhibitors, for example, by mimicking the natural substrate of an enzyme.[] Conformationally constrained peptides are particularly promising as enzyme inhibitors because their rigid structure can lead to a lower entropic penalty upon binding to the active site, resulting in higher affinity.
Comparison with Proline-Containing Peptides: Proline and its analogues are frequently incorporated into peptide-based enzyme inhibitors to induce specific turns or conformations that mimic the bound state of the natural substrate.
Projected Performance of Azepane-Containing Peptides: The unique conformational preferences of (S)-azepane-2-carboxylic acid could be exploited to design potent and selective inhibitors of various enzymes, such as proteases or kinases. The azepane ring could serve as a scaffold to orient key pharmacophoric groups in a precise three-dimensional arrangement for optimal binding to an enzyme's active site. Studies on other azepane derivatives have shown their potential as glycosidase inhibitors, supporting the notion that the azepane scaffold can be a valuable component of enzyme inhibitors.[7]
| Feature | Proline-Containing Enzyme Inhibitors | Projected Azepane-Containing Enzyme Inhibitors | Rationale |
| Binding Affinity | High affinity due to pre-organization of the peptide backbone. | Potentially high affinity. | The azepane ring can serve as a scaffold to create a well-defined conformation for binding. |
| Selectivity | Can be highly selective for the target enzyme. | May offer a different selectivity profile. | The unique shape of the azepane-containing peptide could lead to novel interactions with the target enzyme, potentially avoiding off-target effects. |
| Metabolic Stability | Generally more stable to proteolysis than linear peptides. | Expected to have good metabolic stability. | The non-natural amino acid would likely confer resistance to proteases. |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of peptides containing (S)-azepane-2-carboxylic acid. These are based on standard, well-established methods in peptide chemistry and biology.
Synthesis of Peptides Containing (S)-azepane-2-carboxylic acid
Methodology: Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a robust method for the synthesis of peptides containing novel amino acids.[10]
Workflow Diagram:
Caption: Boc-SPPS workflow for peptide synthesis.
Step-by-Step Protocol:
-
Resin Preparation: Start with a suitable solid support, such as MBHA resin for C-terminal amides. Swell the resin in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a standard coupling agent like diisopropylcarbodiimide (DIC).
-
Deprotection: Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of diisopropylethylamine (DIEA) in DCM (e.g., 10% DIEA/DCM).
-
Coupling of this compound:
-
Pre-activate this compound (Boc-Aze-OH) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in the presence of DIEA in a solvent like N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF). Scavengers like anisole should be included to prevent side reactions.
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Biological Activity Assays
1. Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of the peptide against various bacterial strains.
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
Prepare Bacterial Culture: Grow the desired bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.
-
Prepare Peptide Solutions: Prepare a stock solution of the purified peptide in sterile water or a suitable buffer.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in broth medium.
-
Inoculation: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL and add it to each well of the microtiter plate.
-
Controls: Include positive controls (bacteria in broth without peptide) and negative controls (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
2. Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptide in cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion and Future Directions
The incorporation of this compound into peptides represents a novel strategy for the design of conformationally constrained therapeutics. While direct experimental evidence for the biological activity of such peptides is currently scarce, a comparative analysis with proline-containing peptides and other cyclic amino acid analogues suggests significant potential in the fields of antimicrobial, anticancer, and enzyme inhibitory research. The increased ring size and flexibility of the azepane moiety compared to proline offer a unique tool for fine-tuning the three-dimensional structure of peptides, which may lead to improved activity, selectivity, and metabolic stability.
The experimental protocols provided in this guide offer a clear path for the synthesis and evaluation of these promising molecules. Future research should focus on systematically incorporating (S)-azepane-2-carboxylic acid into known bioactive peptide scaffolds and comparing their activity to the parent proline-containing peptides. Such studies will be instrumental in elucidating the structure-activity relationships of this novel class of peptidomimetics and unlocking their full therapeutic potential.
References
-
J&K Scientific LLC. Boc-L-azetidine-2-carboxylic acid. Retrieved from [Link]
-
Preprints.org. (2025). Fatty Acid-Conjugated Antimicrobial Peptides: Advances in Design, Activity, and Therapeutic Potential. Retrieved from [Link]
-
MDPI. (2022). Dual Antibiotic Approach: Synthesis and Antibacterial Activity of Antibiotic–Antimicrobial Peptide Conjugates. Retrieved from [Link]
-
MDPI. (2021). Anti-Cancer Peptides: Status and Future Prospects. Retrieved from [Link]
-
PMC - NIH. (2022). Development of Anticancer Peptides Using Artificial Intelligence and Combinational Therapy for Cancer Therapeutics. Retrieved from [Link]
-
PubMed. (1976). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-L-azetidine-2-carboxylic acid-N'-methylamide and related dipeptides. Retrieved from [Link]
-
PubMed. (2018). Synthesis and Biological Evaluation of Novel Peptidomimetics as Rhodesain Inhibitors. Retrieved from [Link]
- Google Patents. (2010). Peptide therapeutic conjugates and uses thereof.
-
PMC - NIH. (2025). Plant amino acid analogues as antimicrobial agents. Retrieved from [Link]
-
PubMed. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Retrieved from [Link]
- Google Patents. (1978). Peptide derivatives and pharmaceutical compositions containing same.
-
ResearchGate. (2025). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Retrieved from [Link]
-
PubMed. (2020). Development of Novel Benzodiazepine-Based Peptidomimetics as Inhibitors of Rhodesain from Trypanosoma brucei rhodesiense. Retrieved from [Link]
-
ResearchGate. Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Retrieved from [Link]
-
PubMed. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Retrieved from [Link]
-
PubMed. (2010). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification. Retrieved from [Link]
-
PubMed. (1984). Conformational restrictions of biologically active peptides via amino acid side chain groups. Retrieved from [Link]
-
PMC - NIH. (2018). Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities. Retrieved from [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
RSC Publishing. (2015). Synthesis and biological evaluation of peptidomimetics containing the tryptamine moiety as a potential antitumor agent. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Retrieved from [Link]
-
Patsnap. Peptide antiangiogenic drugs. Retrieved from [Link]
-
Chem-Impex. 1-Boc-piperazine-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (2010). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Retrieved from [Link]
-
PubMed. (2000). Aziridinyl peptides as inhibitors of cysteine proteases: effect of a free carboxylic acid function on inhibition. Retrieved from [Link]
-
Electronic Journal of Biotechnology. (2019). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]
-
MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]
- Google Patents. (2021). Pharmaceutical formulations for the oral delivery of peptide drugs.
-
ResearchGate. (2022). Development of Anticancer Peptides Using Artificial Intelligence and Combinational Therapy for Cancer Therapeutics. Retrieved from [Link]
-
PMC - PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]
-
Preprints.org. (2025). Peptidomimetics as next – generation therapeutic applications. Retrieved from [Link]
-
MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]
-
ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
DOKUMEN.PUB. (2020). Peptide Synthesis: Methods and Protocols. Retrieved from [Link]
-
YouTube. (2022). Peptide Hand Synthesis Part 5: Coupling Amino Acids. Retrieved from [Link]
-
ResearchGate. (2025). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]
-
MDPI. (2023). Novel Peptide–Drug Conjugates with Dual Anticancer Activity. Retrieved from [Link]
-
PubMed. (2016). Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][11][12]diazepine ring system. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-Cancer Peptides: Status and Future Prospects [mdpi.com]
- 4. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant amino acid analogues as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patents.justia.com [patents.justia.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Buy this compound | 155905-76-3 [smolecule.com]
- 12. preprints.org [preprints.org]
A Senior Application Scientist's Guide to the Conformational Analysis of Azepane-Containing Peptides
Introduction: The Rising Significance of the Azepane Scaffold in Peptide Therapeutics
In the landscape of modern drug discovery, peptide-based therapeutics are experiencing a renaissance. Their high specificity and biological compatibility are often hampered by poor metabolic stability and low conformational rigidity. To overcome these limitations, medicinal chemists are increasingly turning to non-natural amino acids to create peptidomimetics with enhanced pharmacological profiles. Among these, the azepane scaffold—a seven-membered nitrogen-containing heterocycle—has emerged as a privileged structure.[1][2]
The unique seven-membered ring of azepane imparts a distinct combination of flexibility and constraint upon the peptide backbone.[3] This structural feature is not merely a passive spacer; it actively influences the peptide's secondary structure, capable of inducing well-defined conformations such as β-turns and helices.[4][5][6] Understanding this induced conformation is paramount, as it directly governs the molecule's interaction with its biological target. A precise conformational analysis is therefore not just an academic exercise but a critical step in the rational design of potent and selective azepane-based drugs.[7][8]
This guide provides an in-depth comparison of the three cornerstone techniques for the conformational analysis of azepane-containing peptides: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Modeling. We will delve into the causality behind experimental choices, present self-validating protocols, and demonstrate how a synergistic application of these methods yields a holistic understanding of molecular structure and dynamics.
The Azepane Ring: A Unique Conformational Influencer
The azepane ring is an azacycloheptane, a seven-membered aliphatic ring containing one nitrogen atom.[9] Unlike the more common five-membered (pyrrolidine) or six-membered (piperidine) rings, the azepane structure possesses a higher degree of conformational flexibility.[3] It can adopt several low-energy conformations, including chair, boat, and twist-boat forms, and the energy barrier between them is relatively small.[3][10]
When incorporated into a peptide chain, this inherent flexibility is translated into a powerful tool for structural control. The azepane moiety can act as a potent inducer of secondary structures. For instance, specific diastereomers of azepane-derived amino acids have been shown to be effective stabilizers of 310-helices and β-turns, which are critical recognition motifs in many protein-protein interactions.[5][6] The ability to pre-organize a peptide into its bioactive conformation is a key strategy for enhancing binding affinity and efficacy.
A Comparative Guide to Analytical Techniques
No single technique can fully capture the complex conformational landscape of a flexible molecule like an azepane-containing peptide. A comprehensive analysis requires an integrated approach, where the strengths of one method compensate for the limitations of another.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Dynamics in Solution
NMR spectroscopy is the premier technique for studying the structure and, crucially, the dynamics of molecules in a solution state that mimics the physiological environment.[7][11][12] It provides an averaged picture of all conformations present at equilibrium, offering invaluable insights into the flexibility and conformational preferences of the peptide.
Core Principles & Causality The power of NMR lies in its ability to probe through-bond and through-space interactions. For peptides, a suite of two-dimensional (2D) experiments is employed:
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) identify protons that are connected through covalent bonds, which is essential for assigning signals to specific amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close in space (< 5 Å), regardless of whether they are bonded. These through-space correlations provide the distance restraints that are fundamental to defining the three-dimensional fold of the peptide.[7]
The chemical shifts of amide protons and their temperature coefficients can also reveal their involvement in intramolecular hydrogen bonds, a hallmark of stable secondary structures like β-turns.[5]
Strengths for Azepane Peptides:
-
Dynamic Information: Provides unparalleled insight into the conformational ensemble in solution, which is critical for flexible molecules containing an azepane ring.[12][13]
-
Near-Physiological Conditions: Analysis is performed in solution, more closely resembling the biological milieu.[12]
-
Interaction Studies: Ideal for studying how the peptide's conformation changes upon binding to its target protein.
Limitations:
-
Structural Averaging: The resulting structure is an average of all conformations present, which may obscure the details of any single state.
-
Resolution: Typically provides lower resolution structures compared to X-ray crystallography.[13]
-
Size Constraints: Spectral complexity increases significantly with molecular weight, making it challenging for larger peptides.[13]
Caption: Workflow for determining the solution structure of an azepane-peptide via NMR.
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a final concentration of 1-10 mM. Add a known concentration of a reference standard like DSS or TSP for chemical shift referencing.
-
1D ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum to assess sample purity, concentration, and spectral dispersion. This is a crucial self-validating step to ensure the sample is suitable for more time-intensive 2D experiments.
-
2D NMR Data Acquisition:
-
Acquire a 2D ¹H-¹H TOCSY spectrum to identify coupled spin systems corresponding to individual amino acid residues.
-
Acquire a 2D ¹H-¹H NOESY spectrum (with a mixing time of 150-300 ms) to identify through-space correlations between protons. These are the primary source of distance restraints.
-
If the peptide is of intermediate size, acquire a ROESY spectrum to overcome potential issues with zero NOE enhancement.
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign all proton resonances to their respective positions in the peptide sequence.
-
Restraint Generation: Integrate the cross-peaks in the NOESY spectrum. Classify the NOEs as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å) to generate distance restraints.
-
Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.
-
Analysis: Analyze the resulting ensemble of low-energy structures to identify the predominant conformations, hydrogen bonding patterns, and overall fold.
X-ray Crystallography: The High-Resolution Static Snapshot
X-ray crystallography is the gold standard for obtaining high-resolution, atomic-level structural information.[11][14] It provides a static image of the peptide in a single, well-defined conformation, which is often the lowest-energy state under crystallization conditions.
Core Principles & Causality This technique requires the peptide to be grown into a highly ordered, single crystal. When this crystal is exposed to a focused beam of X-rays, the X-rays are diffracted by the electrons in the molecule.[15] The resulting diffraction pattern is recorded and mathematically analyzed to generate an electron density map. A 3D model of the peptide is then built into this map and refined to yield an atomic-resolution structure.[14]
Strengths for Azepane Peptides:
-
Atomic Resolution: Provides an unambiguous, high-resolution 3D structure, clearly defining bond angles and atomic positions.[13]
-
Definitive Conformation: Can definitively confirm the presence and precise geometry of induced secondary structures (e.g., a specific type of β-turn).[4][5]
-
Solid-State Interactions: Reveals how the peptide molecules pack together, which can be relevant for developing solid-formulation drugs or biomaterials.[16]
Limitations:
-
Crystallization Bottleneck: The primary hurdle is obtaining high-quality single crystals, which can be a difficult and empirical process.[13]
-
Static Picture: The structure represents a single conformation in the solid state, which may not be the only or even the most biologically relevant conformation present in solution.[17]
-
Crystal Packing Artifacts: The forces involved in crystal packing can sometimes influence the peptide's conformation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jopir.in [jopir.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azepane quaternary amino acids as effective inducers of 3(10) helix conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azepane - Wikipedia [en.wikipedia.org]
- 10. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 17. Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Chiral Scaffolds for Peptidomimetic Design
Topic: Alternative Chiral Scaffolds to (S)-1-(Boc)azepane-2-carboxylic acid
In the intricate world of drug discovery, the design of molecules that can precisely mimic biological recognition motifs is a cornerstone of success. For years, this compound has been a stalwart scaffold for inducing β-turn conformations in peptides, a critical secondary structure for mediating protein-protein interactions.[1][2] However, the demand for greater structural diversity, improved pharmacokinetic properties, and enhanced target affinity necessitates a broader palette of chemical tools.[3] This guide provides an in-depth comparison of advanced chiral scaffolds that serve as powerful alternatives to the classical azepane ring, offering researchers new avenues to modulate challenging biological targets.
The Azepane Scaffold: A Foundation with Limitations
The seven-membered ring of this compound offers more conformational flexibility than its smaller cousin, proline. This property allows it to effectively scaffold β-turns, which are ubiquitous in peptide-receptor binding events.[1] However, this same flexibility can be a double-edged sword. A higher degree of freedom can lead to a significant entropic penalty upon binding, potentially attenuating affinity. Furthermore, the saturated, purely aliphatic nature of the scaffold limits opportunities for introducing diverse chemical functionality to probe interactions or tune properties like solubility and cell permeability.[3][4]
This guide explores three classes of alternatives that address these limitations: Conformationally Constrained Proline Analogs, Substituted Piperidine Scaffolds, and Bridged/Fused Ring Systems.
Conformationally Constrained Proline Analogs: Precision in Five-Membered Rings
Proline's unique five-membered ring already imparts significant conformational restriction on the peptide backbone.[5] By introducing substituents onto the pyrrolidine ring, chemists can further lock the ring into specific puckered conformations, thereby pre-organizing the peptide for receptor binding and minimizing the entropic cost.[5][6]
A prime example is the family of 4-substituted prolines . The stereochemistry and electronics of the substituent at the C4 position dictate the ring's pucker (Cγ-endo vs. Cγ-exo) and the cis/trans ratio of the Xaa-Pro amide bond.[6][7] For instance, an electron-withdrawing group like fluorine at the (4R) position stereoelectronically favors a Cγ-exo pucker, which stabilizes a trans amide bond and promotes a more extended, polyproline II-type helix.[7] This can be highly advantageous for targeting protein domains that recognize such motifs.
Comparative Performance Data: Proline Analogs
| Scaffold | Predominant Ring Pucker | Key Conformational Influence | Representative Application |
| (S)-Proline | Cγ-exo / Cγ-endo equilibrium | Induces turns, but flexible[5] | General Peptidomimetics |
| (2S, 4R)-4-Fluoroproline | Cγ-exo (favored) | Stabilizes PPII helix, high trans-isomer preference[6][7] | SH3 Domain Ligands |
| This compound | Multiple low-energy conformers | Flexible β-turn induction[8] | General β-turn Mimetics[1] |
Experimental Protocol: Incorporation of (2S, 4R)-4-Fluoroproline via SPPS
This protocol details the manual solid-phase peptide synthesis (SPPS) for incorporating a conformationally constrained proline analog using standard Fmoc/tBu chemistry. The core principles are applicable to many unnatural amino acids.[9][10]
Rationale: The Fmoc/tBu strategy is chosen for its mild deprotection conditions (piperidine for Fmoc removal), which preserves most acid-labile side-chain protecting groups until the final cleavage step.[10] A potent coupling reagent like HBTU is used to overcome the potential steric hindrance of the unnatural amino acid and ensure efficient amide bond formation.[11]
Materials:
-
Rink Amide MBHA resin (for C-terminal amides)[12]
-
Fmoc-(2S, 4R)-4-fluoroproline
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[11]
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (e.g., 0.1 mmol scale) in DMF within a reaction vessel for at least 30 minutes. Drain the DMF.[9]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for an additional 15 minutes. This two-step process ensures complete Fmoc removal.[9]
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of piperidine, which would neutralize the subsequent coupling reaction.[9]
-
Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-(2S, 4R)-4-fluoroproline (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Pre-activate the mixture by letting it stand for 2-5 minutes. c. Add the activated amino acid solution to the resin. Agitate for 2-4 hours.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen. Add the cleavage cocktail (approx. 10 mL per gram of resin) and agitate for 2-4 hours.[9]
-
Peptide Precipitation & Purification: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the solution to a large volume of cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and dry under vacuum. Purify the peptide via reverse-phase HPLC.[9][11]
SPPS Workflow for Unnatural Amino Acid Incorporation
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS) for incorporating unnatural amino acids (UAA).
Substituted Piperidine Scaffolds: Harnessing Six-Membered Ring Rigidity
Piperidine-based amino acids, with their six-membered ring, offer a more conformationally defined chair-like structure compared to the more flexible azepane ring.[8][13] This inherent rigidity can lead to improved binding affinity. Furthermore, the piperidine ring provides multiple non-adjacent positions for substitution, allowing for the precise installation of functional groups to serve as pharmacophoric elements or to modulate physicochemical properties.[4][14] The introduction of chiral centers can effectively alter properties like pKa, logD, and solubility, which are critical for drug development.[4]
For example, a 4-aminopiperidine-2-carboxylic acid scaffold introduces a basic center distal to the peptide backbone, which can be used to engage acidic residues in a target protein or to improve aqueous solubility.[15] The stereochemistry at the C2 and C4 positions will dictate the axial or equatorial orientation of the substituents, profoundly influencing the molecule's 3D shape and interaction profile.[4]
Scaffold Properties: A Logic Diagram
Caption: The choice of scaffold backbone directly influences key molecular properties relevant to drug design.
Bridged and Fused Ring Systems: The Apex of Conformational Constraint
For the ultimate in pre-organization, bridged and fused bicyclic scaffolds are unparalleled.[16][17] These systems, such as 8-azabicyclo[3.2.1]octane-1-carboxylic acid , are rigid proline analogs where the pyrrolidine ring is locked by an additional alkyl bridge.[16] This high degree of conformational constraint dramatically reduces the entropic penalty upon binding, which can lead to substantial improvements in potency.[18]
The synthesis of these complex scaffolds is more challenging but provides access to unique chemical space.[19][20][21] The rigid framework orients substituents in highly defined spatial arrangements, making them ideal for mimicking complex secondary structures or for precisely targeting specific pockets on a protein surface.
Mechanistic Principle: The Entropy Advantage
The thermodynamic benefit of using a rigid scaffold is rooted in the Gibbs free energy equation of binding (ΔG = ΔH - TΔS). A flexible ligand must "pay" a significant entropic penalty (a large negative ΔS) to adopt the single, rigid conformation required for binding. A pre-organized, rigid scaffold has already paid most of this entropic cost, meaning a smaller TΔS term is subtracted from the favorable enthalpy of binding (ΔH), resulting in a more favorable (more negative) ΔG and thus, higher affinity.[18]
Conclusion and Scientist's Perspective
The evolution from flexible scaffolds like this compound to highly constrained, functionalized systems represents a significant advancement in peptidomimetic design. While the azepane scaffold remains a useful tool for initial explorations, the alternatives presented here offer superior control over conformation and physicochemical properties.
-
Constrained prolines are excellent for fine-tuning backbone geometry and influencing amide bond isomerization.
-
Substituted piperidines provide a robust and moderately rigid platform for exploring diverse pharmacophoric groups in 3D space.
-
Bridged and fused systems offer the highest level of pre-organization, ideal for maximizing binding affinity when a specific bioactive conformation is known or hypothesized.
The selection of an appropriate scaffold is a strategic decision that should be driven by the specific biological question at hand. By leveraging these advanced building blocks, researchers are better equipped to develop next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.
References
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Design of beta-turn based therapeutic agents.Current Pharmaceutical Design.
- Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance.
- 3-Substituted Prolines: From Synthesis to Structural Applications,
- Boost your Medicinal Chemistry Research with C-substituted Piperidines.Life Chemicals.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Experimental procedures Solid phase peptide synthesis (SPPS).The Royal Society of Chemistry.
- Peptidomimetics of Beta-Turn Motifs Library.ChemDiv.
- What Are Cyclic Amino Acids and Their Applic
- The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermedi
- Application of Chiral Piperidine Scaffolds in Drug Design.Thieme Connect.
- Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology.Journal of Visualized Experiments.
- Beta-peptides: twisting and turning.Chimia.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).UCI Department of Chemistry.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Methods and protocols of modern solid phase peptide synthesis.Molecular Biotechnology.
- Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions.PMC - PubMed Central.
- A focus on the discovery of potent and selective cyclic peptide scaffolds for drug development.RSC Publishing.
- Synthesis of 6,6- and 5,6-Fused Bicyclic Systems.SpringerLink.
- Pharmacokinetics and Optimization of Cyclic Peptide Drugs.
- Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs.The Journal of Organic Chemistry.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
- Synthesis of Nature-Inspired Medium-Sized Fused Heterocycles
- Cyclic Peptides in Pipeline: What Future for These Gre
- Synthesis of Peptides Containing Proline Analogues.Houben-Weyl Methods of Organic Chemistry.
- Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones.Accounts of Chemical Research.
- A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton.Tetrahedron Letters.
- Construction of Bridged and Fused Ring Systems via Intramolecular Michael Reactions of Vinylnitroso Compounds.Organic Letters.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.Journal of the American Chemical Society.
- Conformational preferences of proline analogues with different ring size.Journal of Molecular Structure: THEOCHEM.
Sources
- 1. Design of beta-turn based therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 3. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. rsc.org [rsc.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifechemicals.com [lifechemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction of Bridged and Fused Ring Systems via Intramolecular Michael Reactions of Vinylnitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A focus on the discovery of potent and selective cyclic peptide scaffolds for drug development - Chemical Science (RSC Publishing) DOI:10.1039/D2SC90214A [pubs.rsc.org]
- 19. Synthesis of 6,6- and 5,6-Fused Bicyclic Systems [ebrary.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (S)-1-(Boc)azepane-2-carboxylic Acid in Inducing Specific Peptide Conformations
Introduction: The Critical Role of Conformation in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, offering high specificity and potency with a favorable safety profile. The biological activity of a peptide is intrinsically linked to its three-dimensional structure. A well-defined conformation is often crucial for effective receptor binding and subsequent signal transduction. However, the inherent flexibility of linear peptides can lead to a multitude of conformations in solution, of which only a fraction may be biologically active. This conformational ambiguity can result in reduced potency and susceptibility to proteolytic degradation, thereby limiting therapeutic efficacy.
To overcome these limitations, medicinal chemists employ various strategies to constrain peptide conformations, including cyclization and the incorporation of non-natural amino acids. Among these, proline and its analogs are of particular interest due to the unique conformational constraints they impose on the peptide backbone. This guide provides a comprehensive comparison of (S)-1-(Boc)azepane-2-carboxylic acid, a seven-membered ring proline homolog, with other proline analogs in its ability to induce specific peptide conformations, supported by experimental data and detailed protocols.
This compound: A Tool for Conformational Control
This compound is a synthetic amino acid that expands the repertoire of proline analogs available for peptide design. The seven-membered azepane ring offers a unique conformational landscape compared to the five-membered ring of proline. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in standard solid-phase or solution-phase peptide synthesis.[1] The incorporation of this building block into a peptide sequence can significantly influence its secondary structure, such as the formation of β-turns and helical structures.
The larger ring size of azepane compared to proline is expected to alter the backbone dihedral angles (φ, ψ) and the cis/trans isomerization propensity of the preceding peptide bond, thereby providing a novel means to fine-tune peptide conformation and, consequently, its biological activity.
Comparative Conformational Analysis: Azepane vs. Other Proline Analogs
The efficacy of this compound in inducing specific peptide conformations is best understood through comparison with other proline analogs of varying ring sizes, such as L-azetidine-2-carboxylic acid (Aze, four-membered ring) and (S)-piperidine-2-carboxylic acid (Pip, six-membered ring).
Theoretical and Computational Insights
Computational studies have provided valuable insights into the conformational preferences of proline analogs with different ring sizes.[2][3][4] Ab initio and density functional theory calculations on dipeptide models (Ac-X-NHMe, where X = Aze, Pro, Pip) reveal significant changes in backbone and ring structures.[2][3][4]
-
Backbone Geometry: The change in ring size directly impacts the C'-N imide bond length and the bond angles around the N-Cα bond.[2][3][4]
-
Ring Puckering: The four-membered azetidine ring is relatively planar, while the six-membered piperidine ring preferentially adopts a chair conformation.[2][3][4] These puckering preferences are consistent with experimental data from X-ray crystal structures of peptides containing these analogs.[2][3][4]
-
Dihedral Angles (φ, ψ): The larger ring of piperidine can lead to a mismatch in the backbone dihedral angles required for stable collagen triple helices, contributing to their destabilization.[5] Conversely, the smaller azetidine ring is more flexible than proline, which can lessen the stability of ordered polypeptide conformations.[6]
-
Cis/Trans Isomerization: The energy barrier for cis/trans isomerization of the Xaa-Pro peptide bond is a critical factor in protein folding. Computational studies suggest that the cis population and rotational barriers for the imide bond increase with solvent polarity for both Aze and Pip dipeptides, similar to proline.[2][3][4] However, the larger ring of azepane is expected to introduce different steric and electronic effects that could modulate this equilibrium. An unfavorable trans/cis amide bond ratio has been cited as a reason for the destabilizing effect of azetidine on the collagen triple helix.[5]
Experimental Evidence
While specific experimental data for peptides containing the alpha-amino acid (S)-azepane-2-carboxylic acid is limited, studies on related azepane derivatives and other proline analogs provide a strong basis for comparison.
β-Turn Induction:
β-turns are crucial secondary structures that reverse the direction of the peptide chain. The incorporation of constrained amino acids is a common strategy to stabilize these turns. A study on a diastereopure azepane-derived quaternary amino acid demonstrated its efficacy as a β-turn inducer when placed at the i+1 position of a tetrapeptide.[7][8] This suggests that the seven-membered ring of azepane can effectively promote the formation of β-turns. In contrast, azaproline, another proline analog, has been shown to favor βVI-folding, opposing the β-folding induced by proline.[9]
Helical Conformations:
A study on peptides incorporating a β-amino acid derived from azepane, cis-5-aminoazepane-4-carboxylic acid, showed that it promotes the formation of 11/9- and 12/10-helical structures.[1][10][11] Circular dichroism (CD) spectroscopy and X-ray crystallography confirmed the helical folding, indicating that the azepane moiety can support ordered secondary structures.[1][10][11]
The following table summarizes the key conformational effects of different proline analogs:
| Proline Analog | Ring Size | Key Conformational Effects | Supporting Evidence |
| L-Azetidine-2-carboxylic acid (Aze) | 4-membered | More flexible than proline; can perturb normal peptide secondary structure.[6][12] | Computational studies, CD and NMR of tetrapeptides.[2][3][4][12] |
| L-Proline (Pro) | 5-membered | Induces β-turns; restricts φ angle; significant population of cis amide bond. | Extensive experimental and computational data. |
| (S)-Piperidine-2-carboxylic acid (Pip) | 6-membered | Prefers chair conformation; can mismatch backbone dihedral angles for certain structures.[2][3][4][5] | Computational studies, NMR, and thermal denaturation of collagen peptides.[2][3][4][5] |
| (S)-Azepane-2-carboxylic acid | 7-membered | Expected to induce β-turns and support helical structures. | Inferred from studies on related azepane derivatives.[1][7][8][10][11] |
Experimental Protocols
To aid researchers in evaluating the conformational effects of this compound and its analogs, we provide the following standard experimental protocols.
Peptide Synthesis
Peptides incorporating this compound or other proline analogs can be synthesized using standard solid-phase peptide synthesis (SPPS) with either Fmoc or Boc chemistry. The following is a general protocol for Boc-based SPPS.
Workflow for Boc Solid-Phase Peptide Synthesis
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Conformational Analysis
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.
-
Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., phosphate buffer, trifluoroethanol) to a final concentration of 0.1-1 mg/mL.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 0.1-1 mm.
-
Data Analysis: Analyze the resulting spectrum for characteristic signals of different secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 198 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, CD₃OH, DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
¹H NMR: To observe the overall proton signals.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Data Analysis:
-
Chemical Shift Analysis: The chemical shifts of CαH, CβH, and NH protons can provide information about the secondary structure.
-
³J(HN,Hα) Coupling Constants: These coupling constants can be used to determine the φ torsion angle.
-
NOE Analysis: The presence and intensity of NOE cross-peaks are used to calculate interproton distances, which are then used as restraints in molecular modeling programs to determine the 3D structure.
-
Cis/Trans Isomerization: The presence of two sets of signals for residues preceding the proline analog can indicate the presence of both cis and trans isomers of the Xaa-Proline analog peptide bond.
-
Workflow for NMR-based Peptide Structure Determination
Caption: Workflow for determining peptide structure using NMR spectroscopy.
X-ray Crystallography
X-ray crystallography provides high-resolution, atomic-level detail of the peptide structure in the solid state.
-
Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitant concentration) to obtain well-ordered crystals of the peptide.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.
-
Structure Determination: Process the diffraction data and solve the phase problem to generate an electron density map.
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine it to obtain the final crystal structure.
Conclusion and Future Perspectives
This compound represents a valuable addition to the toolkit of medicinal chemists for controlling peptide conformation. While direct experimental comparisons with other proline analogs are still emerging, theoretical studies and data from related azepane-containing peptides strongly suggest its potential to induce specific secondary structures, such as β-turns and helices. The larger seven-membered ring of azepane offers a unique set of conformational constraints compared to the smaller rings of proline and its other homologs, providing a new avenue for the rational design of peptide therapeutics with enhanced potency, stability, and selectivity.
Future research should focus on the systematic synthesis and conformational analysis of a series of peptides containing (S)-azepane-2-carboxylic acid and its direct comparison with other proline analogs within the same peptide backbone. Such studies, employing a combination of CD, NMR, and X-ray crystallography, will provide a clearer understanding of the nuanced effects of ring size on peptide conformation and will undoubtedly pave the way for the development of novel and more effective peptide-based drugs.
References
- Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3466-3477.
- Han, I., Lim, C. N., & Choi, S. H. (2015). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry, 80(21), 10655-10660.
- Egli, J., Schnitzer, T., Dietschreit, J. C. B., Ochsenfeld, C., & Wennemers, H. (2019). Why Proline? Influence of Ring-Size on the Collagen Triple Helix. Organic Letters, 21(22), 9179-9182.
- Gotor, R., et al. (2015). Mimicry of beta II'-turns of proteins in cyclic pentapeptides with one and without D-amino acids. Journal of the American Chemical Society, 137(18), 5941-5948.
- Schutkowski, M., et al. (1998). Cis/trans configurations of the peptide C - N bonds: Isomerization and photoswitching. Biochemistry, 37(46), 16165-16174.
- Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3466-3477.
- Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(13), 3466-3477.
- Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959.
- Cativiela, C., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry.
- Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049.
- Cativiela, C., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
- Zouikri, M., et al. (1998). Azaproline as a beta-turn-inducer residue opposed to proline. Journal of peptide research, 52(1), 19-26.
- Smolecule. (2023). Buy this compound | 155905-76-3.
- Han, I., Lim, C. N., & Choi, S. H. (2015). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry, 80(21), 10655-10660.
Sources
- 1. Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sci-Hub. Conformational Preferences of Proline Analogues with Different Ring Size / The Journal of Physical Chemistry B, 2007 [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for Azepane-2-Carboxylic Acid: A Strategic Approach for Researchers
For researchers and professionals in drug development, the selection of an appropriate protecting group for the amine functionality of azepane-2-carboxylic acid is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparative analysis of three widely used protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). By examining their performance, stability, and ease of handling in the context of the unique seven-membered azepane ring, this document aims to equip scientists with the necessary insights to make informed strategic choices.
Azepane-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into molecules targeting a range of diseases.[1] Its seven-membered ring imparts a distinct conformational flexibility that can be crucial for biological activity.[2] However, the nucleophilic secondary amine within the azepane ring necessitates protection during many synthetic transformations to prevent unwanted side reactions. The choice of the protecting group is not trivial, as it influences not only the immediate reaction but also the overall synthetic strategy, including orthogonality and deprotection conditions.
This guide will delve into the practical aspects of using Boc, Cbz, and Fmoc protecting groups with azepane-2-carboxylic acid, supported by experimental data and detailed protocols.
At a Glance: Comparative Overview of Protecting Groups
| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Potential Challenges |
| Boc | Acidic (e.g., TFA, HCl) | Robust, stable to a wide range of non-acidic conditions, straightforward introduction. | Risk of t-butylation of sensitive residues during deprotection; requires strong acids for cleavage. | |
| Cbz | Hydrogenolysis (e.g., H₂, Pd/C) or strong acids | Stable to both acidic and basic conditions; orthogonal to many other protecting groups. | Catalyst poisoning by sulfur-containing compounds; incompatibility with reducible functional groups. | |
| Fmoc | Basic (e.g., Piperidine) | Mild deprotection conditions; orthogonal to acid-labile protecting groups. | Potential for base-induced side reactions such as diketopiperazine formation or racemization. |
In-Depth Analysis of Each Protecting Group
The Robust Workhorse: tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its general stability and the well-established protocols for its introduction and removal.
Protection: The introduction of the Boc group onto azepane-2-carboxylic acid is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is generally high-yielding and straightforward.
Deprotection: The acid-labile nature of the Boc group dictates its removal under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3] While effective, this process generates a reactive tert-butyl cation, which can lead to side reactions, particularly the alkylation of nucleophilic residues in the substrate.[4][5] The use of scavengers, such as triisopropylsilane (TIS) or water, is often necessary to mitigate these side reactions.
Performance on Azepane-2-Carboxylic Acid: The synthesis of N-Boc-azepane-2-carboxylic acid is well-documented, with suppliers offering this compound, indicating its robust and scalable preparation.[6][7] The conformational flexibility of the azepane ring does not appear to significantly hinder the protection reaction. During deprotection, the main consideration is the potential for intramolecular reactions if other nucleophilic functional groups are present on the molecule.
The Orthogonal Player: Carboxybenzyl (Cbz)
The carboxybenzyl (Cbz or Z) group offers excellent stability to a wide range of reaction conditions, making it a valuable orthogonal protecting group.
Protection: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[8] This method is mild and yields toluene and carbon dioxide as byproducts. However, it is incompatible with other reducible functional groups such as alkenes, alkynes, or some sulfur-containing moieties. A significant challenge can be catalyst poisoning, especially with substrates containing sulfur.[9] Alternative deprotection methods involve strong acids, but these are less common.[10]
Performance on Azepane-2-Carboxylic Acid: While less common than the Boc-protected analogue in commercial catalogs, the synthesis of N-Cbz-azepane-2-carboxylic acid is feasible. The primary consideration for its use is the compatibility of the planned synthetic route with hydrogenolysis conditions. The presence of the nitrogen heteroatom in the azepane ring can sometimes influence the efficiency of the palladium catalyst, but this is typically not a major issue for saturated heterocycles.
The Mildly Removable Group: 9-Fluorenylmethoxycarbonyl (Fmoc)
The 9-fluorenylmethoxycarbonyl (Fmoc) group is favored in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[11]
Protection: The Fmoc group can be introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.
Deprotection: Deprotection is achieved under mild basic conditions, typically with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[12] The byproducts are dibenzofulvene and its piperidine adduct, which are readily washed away.
Performance on Azepane-2-Carboxylic Acid: The existence of commercially available (S)-1-Fmoc-azepane-2-carboxylic acid indicates its successful synthesis and utility. The primary concern with Fmoc deprotection is the potential for base-induced side reactions. For dipeptide sequences, there is a risk of diketopiperazine formation, although this is less of a concern for a single protected amino acid. The basic conditions could also potentially lead to epimerization at the chiral center, though this is generally a low risk for standard deprotection protocols.
Experimental Protocols
N-Boc-azepane-2-carboxylic acid Synthesis
Procedure:
-
Dissolve azepane-2-carboxylic acid (1.0 eq) in a suitable solvent system such as a 1:1 mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide (2.0 eq), and cool the mixture to 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-azepane-2-carboxylic acid.
N-Cbz-azepane-2-carboxylic acid Synthesis
Procedure:
-
Suspend azepane-2-carboxylic acid (1.0 eq) in a solvent such as acetone or dichloromethane.
-
Add a base, for example, triethylamine (2.2 eq), and cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Filter off any salts and concentrate the filtrate.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to yield N-Cbz-azepane-2-carboxylic acid.
N-Fmoc-azepane-2-carboxylic acid Synthesis
Procedure:
-
Dissolve azepane-2-carboxylic acid (1.0 eq) in a mixture of acetone and water (e.g., 1:1).
-
Add a base such as sodium bicarbonate (2.0 eq).
-
Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.05 eq) in acetone.
-
Stir the reaction at room temperature for 12-24 hours.
-
Remove the acetone under reduced pressure and dilute the aqueous residue with water.
-
Wash with a non-polar organic solvent (e.g., hexane) to remove impurities.
-
Acidify the aqueous layer and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain N-Fmoc-azepane-2-carboxylic acid.
Deprotection Workflows
Boc Deprotection
Cbz Deprotection
Fmoc Deprotection
Conclusion: Strategic Selection of a Protecting Group
The optimal choice of a protecting group for azepane-2-carboxylic acid is highly dependent on the overall synthetic strategy.
-
Boc is an excellent choice for general-purpose protection, offering high stability and straightforward application. Its main drawback is the need for strong acids for removal, which may not be suitable for acid-sensitive substrates.
-
Cbz provides superb orthogonality, being stable to both acidic and basic conditions. It is the protecting group of choice when hydrogenolysis is a viable deprotection step and other protecting groups are acid- or base-labile.
-
Fmoc is ideal when mild basic deprotection is required, making it highly compatible with acid-labile functionalities. It is the standard for solid-phase peptide synthesis and can be advantageous in solution-phase synthesis for similar reasons of orthogonality.
By carefully considering the stability, orthogonality, and deprotection conditions of each of these protecting groups, researchers can design more efficient and robust synthetic routes for novel therapeutics and complex molecules incorporating the valuable azepane-2-carboxylic acid scaffold.
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]
-
Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
-
Valle, G., et al. (2018). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). ResearchGate. [Link]
-
Fields, G. B. (1997). Methods for removing the Fmoc group. Methods in enzymology, 289, 104-123. [Link]
-
Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(3), 157-165. [Link]
-
Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]
-
Gant, T. G. (2014). Protecting Groups: Strategies and Applications in Carbohydrate Chemistry. In Glycoscience (pp. 1-44). Springer, Berlin, Heidelberg. [Link]
-
Drouillat, B., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 81(15), 6677-6685. [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Reddy, K. M., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. [Link]
-
Kumar, P., et al. (2019). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 24(23), 4294. [Link]
-
Reddy, K. M., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(2), 140-154. [Link]
-
Olsson, T., et al. (1989). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of medicinal chemistry, 32(11), 2489-2496. [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 465-494. [Link]
-
Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Peng, S. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]
-
Chen, B., et al. (2007). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 449(7163), 702-707. [Link]
-
Di Gioia, M. L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7601. [Link]
-
Gonzalez-Lopez, M., et al. (2004). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 9(7), 549-560. [Link]
-
Silva, A. M., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(10), 2630. [Link]
-
Behr, J. B., et al. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic & medicinal chemistry, 23(1), 124-130. [Link]
-
Wessig, P., & Gnad, F. (2017). Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R)-1,4-Oxazepane-2-Carboxylic Acid. The Journal of Organic Chemistry, 82(16), 8689-8694. [Link]
-
Kráľová, K., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(19), 6296. [Link]
-
Lee, T. S., et al. (2019). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. The journal of physical chemistry. B, 123(40), 8436-8446. [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]
-
Teye, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4574-4580. [Link]
-
Jarowicki, K., & Kocienski, P. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (24), 4005-4037. [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]
-
ResearchGate. (n.d.). Views of the different conformations of the azepane fragment, showing... [Link]
-
Liu, C. F., & Tam, J. P. (2002). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 99(13), 8613-8618. [Link]
-
Kráľová, K., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC advances, 10(59), 35941-35951. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agroipm.cn [agroipm.cn]
- 6. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tdcommons.org [tdcommons.org]
- 11. peptide.com [peptide.com]
- 12. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enantiomeric Excess for Synthesized (S)-1-(Boc)azepane-2-carboxylic acid
In the landscape of modern drug discovery and development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety.[1] (S)-1-(Boc)azepane-2-carboxylic acid, a constrained cyclic amino acid derivative, is a valuable scaffold in the synthesis of novel therapeutics, particularly for targeting G protein-coupled receptors and various enzymes.[1] The precise control of its stereocenter is paramount, as the biological activity often resides in a single enantiomer, while the other may be inactive or, in some cases, elicit off-target effects. This guide provides a comprehensive comparison of established analytical methodologies for the validation of enantiomeric excess (ee) for synthesized this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity
The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry.[1] For molecules like this compound, which are utilized as chiral templates in drug design, ensuring high enantiomeric excess is a non-negotiable aspect of quality control.[1] Regulatory bodies worldwide mandate strict control over the stereoisomeric composition of drug substances, necessitating robust and validated analytical methods for determining enantiomeric purity. The choice of analytical technique is often a balance between accuracy, sensitivity, speed, and the specific properties of the analyte.
Comparative Analysis of Analytical Methodologies
This guide will delve into three primary techniques for the determination of enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A discussion on the utility of optical rotation will also be included as a complementary method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[2] Its power lies in the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation.
Causality Behind Experimental Choices: The selection of the CSP is the most critical parameter. For N-protected amino acids like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) have demonstrated broad applicability and excellent resolving power.[3][4][5] The mobile phase composition is optimized to maximize the selectivity and resolution between the enantiomers. A combination of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common for normal-phase chromatography, while reversed-phase conditions might utilize acetonitrile or methanol with an aqueous buffer.[2][3] The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution for acidic analytes.[2]
Experimental Protocol: Chiral HPLC
-
Column Selection: Chirobiotic T (Teicoplanin) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 90:10 (v/v) Hexane:Isopropanol with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL. Prepare a racemic standard of 1-(Boc)azepane-2-carboxylic acid for comparison.
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] * 100
-
Data Presentation: Chiral HPLC
| Parameter | Racemic Standard | Synthesized Sample |
| Retention Time (S)-enantiomer | 12.5 min | 12.5 min |
| Retention Time (R)-enantiomer | 15.2 min | 15.2 min |
| Peak Area (S)-enantiomer | 50,123 | 98,546 |
| Peak Area (R)-enantiomer | 49,877 | 1,454 |
| Calculated % ee | 0.25% | 97.1% |
Trustworthiness: The self-validating nature of this protocol lies in the initial analysis of a racemic standard. This step confirms the column's ability to separate the enantiomers and establishes their respective retention times, providing a reliable benchmark for the analysis of the synthesized sample. The high resolution typically achieved with this method allows for the accurate quantification of even small amounts of the undesired enantiomer.[4]
Workflow for Chiral HPLC Validation
Caption: Workflow for enantiomeric excess validation by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful separation technique, particularly for volatile compounds.[6][7] For non-volatile analytes like amino acids, derivatization is necessary to increase their volatility.
Causality Behind Experimental Choices: The key to successful chiral GC analysis of amino acids is the derivatization step.[7][8] A two-step derivatization is commonly employed: esterification of the carboxylic acid group (e.g., with methanolic HCl to form the methyl ester) followed by acylation of the amine group (e.g., with trifluoroacetic anhydride).[8] This process creates volatile derivatives suitable for GC analysis. The choice of a chiral stationary phase, such as those based on cyclodextrins or amino acid derivatives (e.g., Chirasil-Val), is crucial for enantiomeric separation.[6][7]
Experimental Protocol: Chiral GC
-
Derivatization:
-
To 1 mg of the sample, add 1 mL of 2M HCl in methanol. Heat at 100 °C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride. Heat at 100 °C for 15 minutes.
-
Evaporate the solvent and redissolve the residue in 1 mL of dichloromethane.
-
-
Column Selection: Chirasil-L-Val capillary column (25 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Injector and Detector Temperature: 250 °C.
-
Detection: Flame Ionization Detector (FID).
-
Data Analysis: Similar to HPLC, inject a derivatized racemic standard to identify the peaks and then the derivatized sample to calculate the % ee based on peak areas.
Data Presentation: Chiral GC
| Parameter | Derivatized Racemic Standard | Derivatized Synthesized Sample |
| Retention Time (S)-enantiomer | 18.3 min | 18.3 min |
| Retention Time (R)-enantiomer | 19.1 min | 19.1 min |
| Peak Area (S)-enantiomer | 62,450 | 121,300 |
| Peak Area (R)-enantiomer | 61,980 | 1,820 |
| Calculated % ee | 0.38% | 96.9% |
Trustworthiness: The primary concern with chiral GC for amino acids is the potential for racemization during the derivatization steps.[9] This risk is mitigated by analyzing a sample of the pure (S)-enantiomer (if available) under the same derivatization conditions to confirm that no significant racemization occurs. The high sensitivity of FID detection is an advantage of this method.[6]
Workflow for Chiral GC Validation
Caption: Workflow for enantiomeric excess validation by Chiral GC.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation.[10] Instead, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the sample, which forms transient diastereomeric complexes with the enantiomers. These diastereomers are non-equivalent in the NMR spectrum, resulting in separate signals for each enantiomer.[11]
Causality Behind Experimental Choices: The selection of an appropriate CSA is paramount. For carboxylic acids like this compound, chiral amines or alcohols can be effective CSAs. For instance, (R)-1-(1-naphthyl)ethylamine can be used. The interaction between the CSA and the enantiomers of the analyte leads to differences in the chemical shifts of specific protons, allowing for their quantification.[12] The choice of solvent is also important to promote the necessary intermolecular interactions. Deuterated chloroform (CDCl₃) is a common choice. The analysis is typically performed on a high-field NMR spectrometer to achieve sufficient signal dispersion.
Experimental Protocol: NMR with CSA
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized sample into an NMR tube.
-
Add 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.1 equivalents of a chiral solvating agent, such as (R)-1-(1-naphthyl)ethylamine, to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
-
NMR Acquisition: Use a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify a well-resolved proton signal in the analyte that shows splitting in the presence of the CSA. The proton alpha to the carboxylic acid is often a good candidate.
-
Integrate the signals corresponding to the two diastereomeric complexes.
-
Calculate the % ee based on the integration values.
-
Data Presentation: NMR with CSA
| Parameter | Integration (S-enantiomer complex) | Integration (R-enantiomer complex) |
| Chemical Shift (α-proton) | 4.15 ppm | 4.12 ppm |
| Integral Value | 1.00 | 0.015 |
| Calculated % ee | 97.0% |
Trustworthiness: This method's reliability hinges on achieving baseline resolution of the signals from the two diastereomeric complexes. It is essential to ensure that the integration is accurate and that the chosen signals are free from overlap with other resonances. A key advantage is that it is a non-destructive technique and generally requires less method development time than chromatographic methods.[13]
Workflow for NMR with CSA Validation
Caption: Workflow for enantiomeric excess validation by NMR with a CSA.
Optical Rotation
Optical rotation is a classical method for assessing enantiomeric purity.[14][15] It measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude of the rotation is proportional to the concentration of the chiral substance and the excess of one enantiomer over the other.[15]
Causality Behind Experimental Choices: The measurement of optical rotation requires a pure, known standard of the enantiomer to determine its specific rotation [α]. The observed rotation of the synthesized sample is then compared to this value. The formula for calculating optical purity (which is equivalent to enantiomeric excess) is:
Optical Purity (% ee) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) * 100[15]
Limitations: While simple and rapid, this method is less accurate and sensitive than chromatographic or NMR methods.[14][16] The presence of chiral impurities can significantly affect the measured rotation, leading to erroneous results. Therefore, it is best used as a preliminary or complementary technique rather than a standalone method for definitive quantification of enantiomeric excess.
Method Comparison Summary
| Feature | Chiral HPLC | Chiral GC | NMR with CSA | Optical Rotation |
| Principle | Differential interaction with a chiral stationary phase | Separation of volatile derivatives on a chiral stationary phase | Formation of transient diastereomers with a chiral solvating agent | Measurement of the rotation of plane-polarized light |
| Sample Prep | Simple dissolution | Derivatization required | Addition of CSA | Simple dissolution |
| Accuracy | High | High (if no racemization) | Good to High | Low to Moderate |
| Sensitivity | High | Very High | Moderate | Low |
| Speed | Moderate | Moderate | Fast | Very Fast |
| Key Advantage | Broad applicability, high resolution | High sensitivity | Rapid method development, non-destructive | Simplicity |
| Key Limitation | Cost of chiral columns | Potential for racemization during derivatization | Requires high-field NMR, potential for signal overlap | Low accuracy, susceptible to impurities |
Conclusion: A Multi-faceted Approach to Validation
The validation of enantiomeric excess for this compound is a critical step in ensuring its quality and suitability for pharmaceutical development. While Chiral HPLC often stands out as the gold standard due to its high accuracy, resolution, and broad applicability, the choice of the optimal method depends on the specific requirements of the analysis. Chiral GC offers excellent sensitivity, and NMR with a chiral solvating agent provides a rapid and non-destructive alternative. Optical rotation, though less precise, can serve as a quick initial check. For robust and defensible validation, a multi-faceted approach, potentially employing an orthogonal method to confirm the results from the primary technique, is highly recommended. This ensures the highest level of confidence in the stereochemical integrity of this valuable chiral building block.
References
-
Journal of Liquid Chromatography & Related Technologies. (1998). Chiral HPLC Separation of Protected Amino Acids. [Link]
-
Pätzold, R. (2004). Chiral Separation of Amino Acids by Gas Chromatography. [Link]
-
Leung, D., Kang, S. O., & Anslyn, E. V. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(11), 5347-5363. [Link]
-
Yao, Z. P., & Yuan, Z. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1-20. [Link]
-
RSC Publishing. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
-
Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2212–2221. [Link]
-
ResearchGate. (2006). 1.1.3. Chiral separation of amino acids by gas chromatography. [Link]
-
MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
Cook, C. W., Byrne, S., Viola, D., & d'Aubigny, C. D. (2020). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. 51st Lunar and Planetary Science Conference. [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
ResearchGate. (2010). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. [Link]
-
Cook, C. W., Viola, D., Byrne, S., & d'Aubigny, C. D. (2020). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. 51st Lunar and Planetary Science Conference. [Link]
-
National Institutes of Health. (2022). Optical Polarization-Based Measurement Methods for Characterization of Self-Assembled Peptides' and Amino Acids' Micro- and Nanostructures. [Link]
-
ResearchGate. (2018). Determination of Enantiomeric Excess via 31P-NMR. [Link]
-
Thieme. (2000). 3.1. Determination of Enantiomeric Purity by Direct Methods. [Link]
-
Journal of Chemical Education. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
PubMed. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. [Link]
-
ACS Publications. (2002). NMR determination of enantiomeric purity. [Link]
-
MDPI. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]
-
The Journal of Organic Chemistry. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. [Link]
-
UNIPI. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. [Link]
-
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. [Link]
-
National Institutes of Health. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
-
ResearchGate. (2014). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]
-
National Institutes of Health. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. [Link]
-
PubMed. (2006). Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ionization mass spectrometry. [Link]
Sources
- 1. Buy this compound | 155905-76-3 [smolecule.com]
- 2. phenomenex.com [phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Chiral Separation of Amino Acids by Gas Chromatography (2005) | Ralf Pätzold | 17 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hou.usra.edu [hou.usra.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. hou.usra.edu [hou.usra.edu]
A Guide to the Spectroscopic Comparison of (S)-1-(Boc)azepane-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(Boc)azepane-2-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, offering a unique seven-membered ring scaffold that can be incorporated into a variety of drug candidates.[1] A thorough spectroscopic characterization is crucial for confirming the successful synthesis of these derivatives and for quality control. This guide provides a framework for the spectroscopic comparison of this compound and its common derivatives, such as esters and amides. Due to the limited availability of published, directly comparative spectroscopic data for this specific family of compounds, this guide will focus on the foundational principles and expected spectroscopic changes upon derivatization, supported by general data from analogous compounds.
The Importance of Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in modern organic chemistry. They provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule. For derivatives of this compound, these techniques allow researchers to:
-
Confirm the identity of the synthesized compound.
-
Verify the success of a chemical transformation (e.g., esterification, amidation).
-
Assess the purity of the product.
-
Elucidate the three-dimensional structure and conformation of the molecule.
Predicted Spectroscopic Characteristics
The following sections outline the expected spectroscopic features for this compound and its methyl ester and primary amide derivatives. These predictions are based on established principles of spectroscopy and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy
Key diagnostic signals in the ¹H NMR spectrum include:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, in the range of 9-12 ppm.[2] This signal disappears upon the addition of D₂O due to proton-deuterium exchange.
-
α-Proton (H-2): The proton on the carbon bearing the carboxyl group is expected to appear as a multiplet, the chemical shift of which will be sensitive to the nature of the carboxyl derivative.
-
Boc Group Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically found in the upfield region around 1.4-1.5 ppm.
-
Azepane Ring Protons: A series of complex multiplets in the aliphatic region of the spectrum.
-
Ester Methyl Protons (-OCH₃): A sharp singlet around 3.6-3.8 ppm.[3]
-
Amide Protons (-CONH₂): Two broad singlets, each integrating to one proton, in the region of 5-8 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals include:
-
Carbonyl Carbon (-C=O): The chemical shift of the carbonyl carbon is highly diagnostic of the functional group.
-
Boc Carbonyl Carbon (-O-C=O): Typically observed around 155 ppm.
-
Boc Quaternary Carbon (-C(CH₃)₃): Found around 80 ppm.
-
Boc Methyl Carbons (-C(CH₃)₃): A single peak around 28 ppm.
-
α-Carbon (C-2): The carbon attached to the carboxyl group, with a chemical shift sensitive to the derivative.
-
Azepane Ring Carbons: A set of signals in the aliphatic region.
-
Ester Methyl Carbon (-OCH₃): A signal around 52 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Assignment | Carboxylic Acid (Predicted) | Methyl Ester (Predicted) | Amide (Predicted) |
| ¹H NMR | |||
| -COOH / -CONH₂ | 9.0 - 12.0 (br s, 1H) | - | 5.0 - 8.0 (br s, 2H) |
| H-2 | ~4.2 (m, 1H) | ~4.1 (m, 1H) | ~4.3 (m, 1H) |
| -OCH₃ | - | ~3.7 (s, 3H) | - |
| Azepane CH₂ | 1.5 - 3.5 (m) | 1.5 - 3.5 (m) | 1.5 - 3.5 (m) |
| Boc -C(CH₃)₃ | ~1.4 (s, 9H) | ~1.4 (s, 9H) | ~1.4 (s, 9H) |
| ¹³C NMR | |||
| -C=O | 170 - 185 | 165 - 180 | 160 - 170 |
| C-2 | ~58 | ~57 | ~59 |
| -OCH₃ | - | ~52 | - |
| Azepane CH₂ | 25 - 50 | 25 - 50 | 25 - 50 |
| Boc -C=O | ~155 | ~155 | ~155 |
| Boc -C(CH₃)₃ | ~80 | ~80 | ~80 |
| Boc -C(CH₃)₃ | ~28 | ~28 | ~28 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl stretching frequency (νC=O) is particularly informative.[6]
-
Carboxylic Acid: A strong, broad C=O stretch around 1700-1725 cm⁻¹, and a very broad O-H stretch from 2500-3300 cm⁻¹.
-
Ester: A strong C=O stretch at a higher frequency than the carboxylic acid, typically 1735-1750 cm⁻¹.[7]
-
Amide: A strong C=O stretch at a lower frequency, around 1650-1690 cm⁻¹.[8] Primary amides also show two N-H stretching bands around 3200 and 3350 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives
| Functional Group | Carboxylic Acid | Methyl Ester | Amide |
| C=O Stretch | 1700 - 1725 | 1735 - 1750 | 1650 - 1690 |
| O-H Stretch | 2500 - 3300 (broad) | - | - |
| N-H Stretch | - | - | ~3200 and ~3350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Boc-protected compounds, characteristic fragmentation patterns are often observed.
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound.
-
Loss of Boc Group: A common fragmentation pathway is the loss of the Boc group (100 Da) or related fragments like isobutylene (56 Da) or the tert-butyl cation (57 Da).[9][10] The observation of a peak at [M-100]⁺ is strong evidence for the presence of a Boc group.
-
Loss of Water/Methanol/Ammonia: Depending on the derivative, loss of a small molecule from the molecular ion may be observed.
Experimental Protocols
The following are general, representative protocols for the synthesis and spectroscopic analysis of derivatives of this compound.
Synthesis of Methyl (S)-1-(Boc)azepane-2-carboxylate
This procedure is a general method for the esterification of a carboxylic acid using trimethylsilyldiazomethane, a safer alternative to diazomethane.
Materials:
-
This compound
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Toluene
-
Methanol
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Round bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyldiazomethane solution (1.1 eq) dropwise to the stirred solution under an inert atmosphere. Gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench any excess trimethylsilyldiazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Spectroscopic Sample Preparation and Analysis
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).[5]
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.
-
Assign the chemical shifts in the ¹³C NMR spectrum, potentially with the aid of 2D NMR experiments like HSQC and HMBC.
IR Spectroscopy:
-
For solid samples, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
For liquid or soluble samples, a thin film can be prepared on a salt plate (e.g., NaCl), or a solution spectrum can be obtained in a suitable solvent (e.g., CHCl₃).
-
Identify the characteristic absorption bands and compare them to the expected values.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum and identify the molecular ion peak and key fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic comparison of this compound derivatives.
Caption: Workflow for the synthesis and spectroscopic comparison of derivatives.
Conclusion
While a direct, side-by-side comparison of published spectroscopic data for various this compound derivatives is currently challenging due to a lack of available data, this guide provides a robust framework for researchers to perform such comparisons in their own work. By understanding the expected spectroscopic changes upon derivatization and following standardized experimental protocols, scientists can confidently synthesize and characterize these important building blocks for drug discovery and development. The principles outlined here serve as a valuable tool for ensuring the structural integrity and purity of these valuable chemical entities.
References
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258.
-
JoVE. (2022). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
-
Reddit. (2019). C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids? r/OrganicChemistry. [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]
-
ResearchGate. (2025). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. [Link]
-
Chemistry LibreTexts. (2022). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]
-
Ramesh, V., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 24(19), 2827–2839. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2025). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. [Link]
-
LibreTexts. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
- Google Patents. (2005). Process for synthesizing L-N-protective group-azacyclobutane-2-carboxylic acid.
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]
-
MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
PubMed. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. [Link]
-
JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]
-
ResearchGate. (2025). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]
-
PubMed. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
Sources
- 1. Buy this compound | 155905-76-3 [smolecule.com]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. reddit.com [reddit.com]
- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-1-(Boc)azepane-2-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-1-(Boc)azepane-2-carboxylic acid (CAS No. 86098-90-8). As a valued partner in your research and development endeavors, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information rooted in established best practices and regulatory standards.
Core Directive: Professional Disposal is Mandatory
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, it must not be disposed of in the regular trash or poured down the sink. All waste containing this chemical, including empty containers, must be managed as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[1][2][3].
Hazard Identification and Immediate Safety
Understanding the "why" behind a protocol is crucial for maintaining a culture of safety. The primary hazards associated with this compound drive the stringent disposal requirements.
1.1. Hazard Classification
According to Regulation (EC) No 1272/2008, this compound is classified as:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[1].
-
Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin[1].
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled[1].
These classifications necessitate handling the compound with appropriate engineering controls and Personal Protective Equipment (PPE) at all times.
1.2. Required Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following PPE is worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield[1][4].
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact[1][4].
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a full chemical-resistant suit may be necessary[1].
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. If a fume hood is not available, a government-approved respirator is required[1][4].
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the first step in compliant waste management. Never mix incompatible wastes[5].
-
Solid Waste: This includes unused or expired pure compounds, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and residues from reaction vessels.
-
Liquid Waste: This includes solutions containing this compound dissolved in solvents. Note: Do not mix aqueous solutions with solvent waste unless specifically permitted by your EHS department[5]. Halogenated and non-halogenated solvent waste should typically be collected in separate containers.
Step 2: Use of Appropriate Waste Containers
All hazardous waste must be collected in sturdy, leak-proof containers that are chemically compatible with the waste they hold[5][6].
-
Containers must be in good condition with no cracks or deterioration[6].
-
Use containers with secure, screw-on caps. Keep containers closed at all times except when adding waste[2][5]. This prevents the release of vapors and protects against spills.
-
Do not overfill containers. Leave at least one inch of headspace to allow for expansion of contents[6].
Step 3: Accurate and Complete Labeling
Proper labeling is a critical regulatory requirement. Your institution's EHS department will provide specific hazardous waste labels.
-
Attach a completed EHS Hazardous Waste Label to the container as soon as you begin collecting waste[5].
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
List all constituents in the container, including solvents, and their approximate percentages.
-
Indicate the specific hazards (e.g., "Toxic," "Harmful").
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for the temporary storage of waste containers[6].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store waste containers in a designated secondary containment bin to contain any potential leaks or spills[2][5].
-
Segregate incompatible waste types within the SAA. For example, store acids and bases separately[6].
-
Do not accumulate more than 55 gallons of hazardous waste in your lab's SAA[2].
Step 5: Scheduling Waste Pickup
Once a waste container is full, or if you are discontinuing the project, you must arrange for its removal.
-
Submit a waste collection request to your institution's EHS department. Many universities use online systems for this purpose[2][5].
-
Full containers must be removed from the SAA within three days of being filled[6]. Partially filled containers may remain for up to one year, but it is best practice to request pickup regularly[6].
Disposal Summary Table
| Parameter | Guideline | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 86098-90-8 | [1] |
| Primary Hazard | Hazardous Waste (Toxic, Harmful) | [1] |
| Hazard Codes | H302, H312, H332 | [1] |
| Disposal Route | Licensed Hazardous Waste Vendor / Institutional EHS | [2][3] |
| Sink Disposal | Prohibited | [2][5] |
| Trash Disposal | Prohibited | [2][5] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [1][4] |
| Waste Container | Labeled, sealed, chemically compatible container | [5][6] |
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for managing waste generated from this compound.
Caption: Decision workflow for compliant hazardous waste disposal.
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate: Alert personnel and evacuate the immediate spill area[4].
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Contain: Prevent the spill from spreading. Do not let the product enter drains[3][7].
-
Clean-Up: For a small spill, wipe dry, place contaminated materials in a sealed bag or container, and hold for waste disposal. Ventilate the area and wash the spill site after material pickup is complete[1]. For large spills, contact your EHS department immediately.
Exposure Response:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Call a physician if irritation persists[1][4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention[1][4].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1][4].
By adhering to this comprehensive guide, you contribute to a safe and responsible research environment, ensuring that your work's integrity is matched by your commitment to safety and regulatory compliance.
References
-
Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc) - Benchchem. 4
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. 5
-
How to Manage Chemical Waste Disposal in Academic Labs - Justrite. 8
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. 6
-
Guide to Managing Laboratory Chemical Waste - Vanderbilt University. 2
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA.
-
Safety Data Sheet: 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid - Enamine.
-
Safety Data Sheet: Indole-2-carboxylic acid - Fisher Scientific.
-
Safety Data Sheet: 7-Oxoazepane-2-carboxylic acid - AK Scientific, Inc.
-
Safety Data Sheet: 1-(Tert-Butoxycarbonyl)Azepane-3-Carboxylic Acid - AA Blocks.
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. aablocks.com [aablocks.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. aksci.com [aksci.com]
- 8. justrite.com [justrite.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
